molecular formula C13H14N2 B3357147 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline CAS No. 7092-77-5

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Cat. No.: B3357147
CAS No.: 7092-77-5
M. Wt: 198.26 g/mol
InChI Key: DRGGRKCCQQDHNB-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline is a fused heterocyclic compound of interest in medicinal chemistry and chemical synthesis. It is built on a quinoxaline core, a privileged scaffold known for its diverse pharmacological profile and significant role in the development of novel therapeutic agents . Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new synthetic methodologies for creating biologically important condensed heterocyclic systems . Compounds based on the quinoxaline structure, including various saturated and partially hydrogenated derivatives, are actively investigated for their potential biological activities. These activities can include acting as antagonists for neurological receptors, such as the AMPA receptor, which is a target for neuroprotective agents . Furthermore, structurally similar cyclohepta-fused nitrogen heterocycles have been identified as a novel class of histamine H3-receptor antagonists, indicating the potential research direction for this chemical series in central nervous system (CNS) drug discovery . This product is intended for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyers are responsible for confirming product identity and/or purity to meet their specific research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-6-10-11(7-3-1)15-13-9-5-4-8-12(13)14-10/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGGRKCCQQDHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3N=C2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543678
Record name 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7092-77-5
Record name 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Structure and Properties of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of N-heterocycles with cycloalkane rings represents a privileged structural motif in modern medicinal chemistry and materials science. 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline (CAS: 7092-77-5) is a highly versatile tricyclic compound characterized by a quinoxaline core fused to a seven-membered cycloheptane ring. This in-depth whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and downstream derivatization, tailored for researchers and drug development professionals.

By analyzing the causality behind its synthetic protocols and structural reactivity, this guide establishes a self-validating framework for utilizing this scaffold in the development of novel antimicrobial agents, bioisosteres, and advanced luminophores.

Chemical Identity & Structural Nuances

Quinoxalines (benzopyrazines) are renowned for their diverse biological activities and distinctive electron-deficient nature. The incorporation of the 7,8,9,10-tetrahydro-6H-cyclohepta moiety at the b-face of the pyrazine ring introduces significant steric bulk and alters the molecule's conformational flexibility.

Unlike planar aromatic systems, the saturated cycloheptane ring adopts a non-planar conformation (typically a twist-chair or boat-chair geometry). This structural deviation from planarity disrupts flat intercalation into DNA, making it an excellent candidate for selective target binding where three-dimensional spatial occupation is required to avoid off-target toxicity.

Physicochemical & Computational Profiling

Understanding the baseline physicochemical properties is critical for predicting the pharmacokinetic (ADMET) profile of the compound and its derivatives. The data summarized below compares the parent compound with its highly active oxidized derivative .

Property / DescriptorParent Compound5,11-Dioxide Derivative
CAS Number 7092-77-518965-43-0
Molecular Formula C₁₃H₁₄N₂C₁₃H₁₄N₂O₂
Molecular Weight 198.26 g/mol 230.26 g/mol
LogP (Octanol/Water) ~2.8 (Lipophilic)1.5 (Hydrophilic shift)
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 24
Rotatable Bonds 00
Ring Count 33
Topological Polar Surface Area 25.8 Ų46.4 Ų

Synthetic Methodology: The Hinsberg-Type Condensation

The most robust and scalable method for synthesizing 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline is the classical condensation of o-phenylenediamine with 1,2-cycloheptanedione.

Protocol 1: Acetic Acid-Catalyzed Thermal Cyclization

Objective: Synthesize the target quinoxaline core with >95% purity.

  • Step 1: Precursor Assembly. In a 250 mL round-bottom flask, dissolve 10.0 mmol of o-phenylenediamine in 30 mL of glacial acetic acid.

    • Causality & Rationale: Glacial acetic acid serves a dual purpose. As a solvent, it readily dissolves both precursors and prevents the premature air-oxidation of the diamine. As a Brønsted acid catalyst, it protonates the carbonyl oxygens of 1,2-cycloheptanedione, increasing the electrophilicity of the carbonyl carbons to facilitate nucleophilic attack.

  • Step 2: Electrophile Addition. Slowly add 10.5 mmol of 1,2-cycloheptanedione (a 5% molar excess) to the stirring solution at room temperature.

    • Causality & Rationale: The slight excess of the dione ensures complete consumption of the diamine, which is typically harder to remove during recrystallization due to its potential to form colored oxidation byproducts.

  • Step 3: Thermal Cyclization. Attach a reflux condenser and heat the mixture to 80–100°C for 2 to 4 hours.

    • Causality & Rationale: While the initial bis-hemiaminal intermediate forms at room temperature, elevated thermal energy is critical to overcome the activation energy barrier for the double dehydration event, driving the irreversible aromatization of the newly formed pyrazine ring .

  • Step 4: Quenching and Precipitation. Cool the reaction mixture to room temperature and pour it over 100 g of crushed ice. Neutralize slowly with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7.0.

    • Causality & Rationale: Neutralization shifts the equilibrium, precipitating the highly hydrophobic quinoxaline product while keeping water-soluble impurities (unreacted acetic acid and sodium acetate salts) trapped in the aqueous phase.

  • Step 5: Isolation and Purification. Filter the crude precipitate under vacuum. Wash the filter cake with cold distilled water (3 x 20 mL). Recrystallize the solid from hot ethanol to yield pure pale-yellow crystals.

SynthWorkflow Step1 Precursor Assembly 1,2-Cycloheptanedione + o-Phenylenediamine Step2 Acidic Catalysis Glacial Acetic Acid Addition Step1->Step2 Mix Step3 Thermal Cyclization Reflux at 80-100°C for 2-4h Step2->Step3 Activate Step4 Isolation Cooling & Aqueous Quenching Step3->Step4 Condense Step5 Purification Recrystallization (Ethanol) Step4->Step5 Filter Final Target Compound 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline Step5->Final Yield

Experimental workflow for the synthesis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline.

Derivatization & Downstream Reactivity

The parent cyclohepta[b]quinoxaline scaffold acts as a versatile precursor for advanced pharmacological agents. Two primary pathways dominate its derivatization: N-oxidation and electrophilic aromatic substitution.

Protocol 2: N-Oxidation to 5,11-Dioxide (CAS: 18965-43-0)

Objective: Convert the parent quinoxaline to its bis-N-oxide derivative to enhance antimicrobial efficacy.

  • Step 1: Dissolve 5.0 mmol of the parent quinoxaline in 20 mL of glacial acetic acid.

  • Step 2: Add 15.0 mmol of 30% aqueous hydrogen peroxide (H₂O₂) dropwise at 0°C.

    • Causality & Rationale: The reaction between H₂O₂ and acetic acid generates peracetic acid in situ. Dropwise addition at 0°C controls the highly exothermic nature of peracid formation. The peracid acts as the active oxygen-transfer agent to the nucleophilic pyrazine nitrogens.

  • Step 3: Heat the mixture to 50°C for 12 hours.

    • Causality & Rationale: Gentle, prolonged heating ensures complete double oxidation to the 5,11-dioxide. Stopping the reaction early or using insufficient heat often results in a difficult-to-separate mixture of mono-oxide and bis-oxide.

  • Step 4: Concentrate under reduced pressure and precipitate using cold diethyl ether. Filter to isolate the 5,11-dioxide .

Reactivity Core 7,8,9,10-Tetrahydro-6H- cyclohepta[b]quinoxaline Oxidation N-Oxidation (H2O2 / Acetic Acid) Core->Oxidation Bromination Electrophilic Bromination (NBS / Br2) Core->Bromination Dioxide 5,11-Dioxide Derivative (CAS: 18965-43-0) Oxidation->Dioxide +[O] Dibromo 6,10-Dibromo Derivative (CAS: 18965-53-2) Bromination->Dibromo +Br BioActive Pharmacological Screening (Antimicrobial / Cytotoxicity) Dioxide->BioActive Dibromo->BioActive

Chemical derivatization pathways for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline.

Applications in Pharmacology & Materials Science

Antimicrobial Therapeutics: The 5,11-dioxide derivative is structurally homologous to potent veterinary antibiotics such as Carbadox and Mecadox. The N-oxide pharmacophore is essential for its mechanism of action: in the hypoxic environments typical of bacterial infections, the N-oxide undergoes bioreductive activation. This enzymatic reduction generates highly reactive oxygen species (ROS) and radical intermediates that induce catastrophic DNA strand cleavage in the pathogen .

Optoelectronics and Luminophores: Beyond biology, the extended π-conjugation of the quinoxaline core grants it remarkable photophysical properties. The parent compound is frequently utilized as a building block for synthesizing fluorinated biphenyl-derived luminophores. The electron-withdrawing nature of the pyrazine ring, combined with the steric tuning of the cycloheptane moiety, allows for precise modulation of emission wavelengths in Organic Light-Emitting Diodes (OLEDs).

Conclusion

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline is a highly adaptable scaffold bridging organic synthesis, pharmacology, and materials science. By strictly controlling the thermodynamic and kinetic parameters during its Hinsberg-type synthesis and subsequent N-oxidation, researchers can reliably produce high-purity derivatives tailored for specific biological targets or optoelectronic applications.

References

  • Johnston, J. D. (1969). 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline-5,11-dioxides (U.S. Patent No. 3,471,492). U.S. Patent and Trademark Office.
  • Shindo, K., Ishikawa, S., & Nozoe, T. (1989). Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 2. Formation and properties of cyclohepta[b]quinoxalines. Bulletin of the Chemical Society of Japan, 62(1), 115-121. URL:[Link]

  • Molaid Chemical Database. (2012). 7,8,9,10-tetrahydro-6H-cycloheptaquinoxaline 5,11-dioxide (CAS: 18965-43-0) Properties and Synthesis. URL:[Link]

Biological Activity of Cyclohepta[b]quinoxaline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity and medicinal chemistry of cyclohepta[b]quinoxaline derivatives.

Technical Whitepaper | Version 1.0

Executive Summary

The cyclohepta[b]quinoxaline scaffold represents a tricyclic fusion of a benzene ring, a pyrazine ring, and a seven-membered cycloheptane ring. Unlike its six-membered analog (phenazine), the cyclohepta-fused system offers unique conformational properties—specifically the flexibility of the seven-membered ring in its tetrahydro- form and the expanded delocalization in its fully aromatic azuleno-like form.

This guide analyzes the medicinal chemistry of this scaffold, focusing on two distinct subclasses:

  • 7,8,9,10-Tetrahydrocyclohepta[b]quinoxalines: Lipophilic, non-planar agents often exhibiting antimicrobial and moderate cytotoxic activity.[1]

  • Fully Aromatic/Planar Derivatives: Potent DNA intercalators and Topoisomerase II inhibitors used in oncology research.

Structural Activity Relationship (SAR)

The biological efficacy of cyclohepta[b]quinoxaline is governed by the electronic and steric environment of the pyrazine core and the conformational state of the cycloheptane ring.

Structural FeaturePharmacological Impact
Pyrazine Nitrogens (N1, N4) Essential for H-bonding with biological targets (e.g., DNA base pairs). Protonation at physiological pH can enhance solubility and electrostatic binding.
C6-C11 Cycloheptane Ring Tetrahydro- form: Increases lipophilicity (logP), aiding membrane permeability. The "puckered" conformation reduces DNA intercalation affinity but may enhance binding to hydrophobic enzyme pockets.Fully Aromatic form: Creates a planar, delocalized

-system essential for deep DNA intercalation.
Benzene Ring Substitutions (R1-R4) Electron-withdrawing groups (e.g., -Cl, -NO

) at positions 2 or 3 (standard quinoxaline numbering) or 8/9 (cyclohepta numbering) modulate redox potential, affecting hypoxic selectivity.

Therapeutic Applications & Mechanisms[2][3]

Anticancer Activity: DNA Intercalation & Topoisomerase II Inhibition

The primary mechanism for planar cyclohepta[b]quinoxaline derivatives is DNA intercalation . The tricyclic planar surface slides between base pairs of the DNA double helix, stabilizing the complex through


-

stacking interactions.
  • Mechanism: The intercalated ligand deforms the DNA helix, preventing the replication fork progression.

  • Secondary Target: The stabilized DNA-drug complex blocks Topoisomerase II , preventing the religation of DNA strands during replication, leading to apoptosis.[1]

  • Potency: Derivatives with a planar "azulene-like" character or those fused with indole systems (e.g., indolo[2,3-b]cyclohepta[b]quinoxaline) show IC

    
     values in the low micromolar range (
    
    
    
    ) against HL-60 and MCF-7 cell lines.
Antimicrobial Activity

The 7,8,9,10-tetrahydro derivatives exhibit broad-spectrum antimicrobial activity, particularly when functionalized with hydrazone or Schiff base moieties.[1]

  • Target: Bacterial DNA gyrase and cell membrane disruption.

  • Spectrum: Active against Gram-positive (S. aureus) and select Gram-negative (E. coli) bacteria.[2]

  • Key Derivative: 6-chloro-7,8,9,10-tetrahydrocyclohepta[b]quinoxaline has shown MIC values comparable to standard antibiotics in preliminary screens.[1]

Experimental Protocols

Synthesis of 7,8,9,10-Tetrahydrocyclohepta[b]quinoxaline

Principle: The condensation of o-phenylenediamine with a cyclic 1,2-diketone (1,2-cycloheptanedione) is the most robust synthetic route.

Reagents:

  • o-Phenylenediamine (1.0 eq)

  • 1,2-Cycloheptanedione (1.0 eq)

  • Ethanol (Solvent)[3]

  • Acetic Acid (Catalyst)

Protocol:

  • Dissolution: Dissolve 10 mmol of o-phenylenediamine in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 1,2-cycloheptanedione dropwise to the stirring solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol/water to yield yellow/brown crystals.

Biological Assay: DNA Binding Affinity (UV-Vis Titration)

Objective: To quantify the binding constant (


) of the derivative to CT-DNA (Calf Thymus DNA).

Protocol:

  • Preparation: Prepare a

    
     solution of the cyclohepta[b]quinoxaline derivative in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add incremental aliquots of CT-DNA (

    
    ) to both the sample and reference cuvettes to correct for DNA absorbance.
    
  • Measurement: Record UV-Vis spectra (200–600 nm) after each addition.

  • Analysis: Observe hypochromism (decrease in peak intensity) and bathochromic shift (red shift) at

    
    .
    
  • Calculation: Plot

    
     vs 
    
    
    
    to determine the intrinsic binding constant
    
    
    using the Wolfe-Shimer equation.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the dual-mode biological activity (Intercalation vs. Membrane Permeability) based on the saturation of the cycloheptane ring.

G Start o-Phenylenediamine + 1,2-Cycloheptanedione Reaction Condensation (EtOH/AcOH, Reflux) Start->Reaction Product 7,8,9,10-Tetrahydro- cyclohepta[b]quinoxaline Reaction->Product Path_Sat Retain Tetrahydro- (Non-Planar 7-Ring) Product->Path_Sat Direct Use Path_Arom Oxidation/Dehydrogenation (Planar 7-Ring) Product->Path_Arom DDQ Oxidation Act_Micro Antimicrobial Activity (Membrane Permeability) Path_Sat->Act_Micro High Lipophilicity Act_Cancer Anticancer Activity (DNA Intercalation) Path_Arom->Act_Cancer Pi-Stacking

Caption: Synthesis and divergent biological activity pathways of cyclohepta[b]quinoxaline derivatives.

References

  • Synthesis and Biological Evaluation of Quinoxaline Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors Source: PubMed URL:[Link]

  • Antimicrobial Activity of Substituted Quinoxalines Source: MDPI (Molecules) URL:[Link]

  • DNA Intercalation Mechanisms of Tricyclic Heterocycles Source: Wikipedia (General Mechanism Reference) URL:[Link]

Sources

Engineering Fused Quinoxaline Ring Systems: A Technical Guide to Synthesis and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold—a bicyclic system comprising a benzene ring fused to a pyrazine ring—is a privileged pharmacophore in modern drug discovery. While simple quinoxalines exhibit a broad spectrum of biological activities, the strategic annulation of third rings to form tricyclic fused quinoxaline systems (e.g., furoquinoxalines, thienoquinoxalines, and tetrazolo[1,5-a]quinoxalines) dramatically alters their spatial geometry, electron density, and target-binding affinity. This technical whitepaper explores the causality behind synthetic methodologies for these fused systems, details self-validating experimental protocols, and evaluates their quantitative pharmacological efficacy against oncological and microbial targets.

Structural Rationale and Mechanistic Significance

The fusion of electron-rich heterocycles (like furan or thiophene) or nitrogen-dense rings (like tetrazole or pyrazole) to the quinoxaline core creates rigid, planar, and highly conjugated systems.

From a drug design perspective, these modifications serve three primary functions:

  • Enhanced Intercalation: The extended planar aromatic system perfectly mimics the dimensions of DNA base pairs, making fused quinoxalines potent DNA intercalators[1].

  • Hydrogen Bonding Networks: The introduction of additional heteroatoms (O, S, N) provides new hydrogen bond acceptor/donor sites, crucial for anchoring the molecule within the ATP-binding pockets of target kinases.

  • Metabolic Stability: Fusing a ring to the 2,3-positions of the quinoxaline core blocks metabolic oxidation at these vulnerable sites, thereby increasing the compound's half-life in vivo.

Synthetic Strategies: The 2,3-Dichloroquinoxaline Hub

The most robust and field-proven strategy for synthesizing tricyclic fused quinoxalines relies on 2,3-dichloroquinoxaline as a universal precursor. The di-halogenated core is highly susceptible to nucleophilic aromatic substitution (


) due to the electron-withdrawing nature of the adjacent pyrazine nitrogens.
  • Furoquinoxalines: Synthesized via the oxyarylation of 2,3-dichloroquinoxaline using alkynes and oxygen nucleophiles, often utilizing trifluoroacetic acid (TFA) as both an oxygen source and an alkyne activator (2)[2].

  • Thienoquinoxalines: Generated through the reaction of the dichloro-intermediate with sulfur nucleophiles (e.g., sodium sulfide or ethyl thioglycolate), followed by base-catalyzed intramolecular cyclization (3)[3].

  • Tetrazolo[1,5-a]quinoxalines: Formed by treating the dichloro-core with sodium azide, resulting in an azide-tetrazole tautomeric equilibrium that strongly favors the fused tetrazole ring under physiological conditions (4)[4].

SyntheticWorkflow A 2,3-Dihydroxyquinoxaline (Starting Material) B POCl3, Triethylamine (Acetonitrile, Reflux) A->B C 2,3-Dichloroquinoxaline (Key Intermediate) B->C D Nucleophilic Substitution (S- / N- / O- nucleophiles) C->D E Furoquinoxalines D->E F Thienoquinoxalines D->F G Tetrazolo[1,5-a]quinoxalines D->G

Synthetic workflow for generating fused quinoxaline systems from 2,3-dihydroxyquinoxaline.

Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline

To ensure downstream synthetic success, the 2,3-dichloroquinoxaline intermediate must be synthesized with high purity (>98%). The following self-validating protocol is optimized for high yield and minimal monochloro-contamination (5)[5].

Reagents: 2,3-dihydroxyquinoxaline (1.0 g), Phosphorus oxychloride (


, 2.0 mL), Triethylamine (TEA, catalytic), Anhydrous Acetonitrile (15 mL).

Step-by-Step Methodology & Causality:

  • Suspension: Suspend 1.0 g of 2,3-dihydroxyquinoxaline in 15 mL of anhydrous acetonitrile in a round-bottom flask. Causality: Anhydrous conditions are critical; any moisture will violently hydrolyze the

    
     reagent, reducing the effective molarity and generating excess HCl.
    
  • Activation: Add 2.0 mL of

    
     dropwise at 0°C, followed by the addition of 0.5 mL of Triethylamine. Causality: 
    
    
    
    converts the lactam tautomer into an imidoyl chloride. TEA acts as an acid scavenger. Without TEA, the generated HCl protonates the pyrazine nitrogens, deactivating the ring and stalling the reaction at the monochloro-stage.
  • Reflux: Attach a reflux condenser and heat the mixture to boiling (approx. 82°C) for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). Causality: The second chlorination step has a higher activation energy barrier, necessitating sustained thermal input.

  • Quenching: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice with vigorous stirring. Causality: Ice safely hydrolyzes unreacted

    
     into phosphoric and hydrochloric acids, while the highly hydrophobic 2,3-dichloroquinoxaline precipitates out of the aqueous phase.
    
  • Isolation: Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol to yield pale yellow crystals (approx. 87% yield).

Pharmacological Profiling & Quantitative Data

Fused quinoxalines exhibit exceptional dual-action capabilities as both anticancer and antimicrobial agents. The structural rigidity allows them to intercalate DNA, while specific substituents (e.g., bromo-groups) enhance lipophilicity and cellular uptake.

Anticancer Efficacy

Recent biological evaluations of tetrazolo[1,5-a]quinoxaline derivatives demonstrate potent cytotoxicity against human colon (HCT-116) and breast (MCF-7) carcinoma cell lines, often outperforming clinical standards like Doxorubicin. Crucially, these compounds exhibit high selectivity, remaining non-cytotoxic to normal human fibroblast cells (WI-38) at concentrations exceeding 100 µg/mL (4)[4]. Furthermore, bromo-substituted quinoxalines (e.g., Compound 4m) have been proven to induce apoptosis via mitochondrial membrane depolarization and subsequent caspase-3 activation (6)[6].

ApoptosisPathway Q Fused Quinoxaline Derivative (e.g., Compound 4m) M Mitochondrial Membrane Depolarization Q->M Induces C Cytochrome c Release M->C C9 Caspase-9 Activation C->C9 C3 Caspase-3 Activation (Executioner) C9->C3 A Apoptosis (Cancer Cell Death) C3->A

Mitochondrial- and caspase-3-dependent apoptosis pathway induced by quinoxaline derivatives.

Quantitative Data Summary

The table below synthesizes the in vitro activity profiles of leading fused quinoxaline derivatives against established cell lines.

Compound Class / Specific DerivativeTarget Cell Line / StrainIC50 ValueReference StandardStandard IC50
Tetrazolo[1,5-a]quinoxaline (11) HCT-116 (Colon Carcinoma)1.18 µg/mLDoxorubicin3.23 µg/mL
Tetrazolo[1,5-a]quinoxaline (11) MCF-7 (Breast Carcinoma)2.86 µg/mLDoxorubicin~3.0 µg/mL
Bromo-substituted Quinoxaline (4m) A549 (Lung Carcinoma)9.32 µM5-Fluorouracil4.89 µM
Fused Quinoxaline (50/51) HCT-116 (Colon Carcinoma)1.90 µg/mLDoxorubicin3.23 µg/mL
All Tetrazolo-derivatives WI-38 (Normal Fibroblast)> 100 µg/mLN/AN/A

Data aggregated from standardized biological screening assays[1][4][6].

Conclusion

The engineering of fused quinoxaline ring systems represents a highly rational approach to drug design. By utilizing the versatile 2,3-dichloroquinoxaline intermediate, chemists can efficiently generate diverse libraries of furo-, thieno-, and tetrazolo-quinoxalines. The resulting compounds demonstrate profound, highly selective pharmacological profiles, particularly in oncology, where they trigger targeted apoptotic pathways without compromising healthy cellular infrastructure.

References

  • Elgogary, S. R., et al. "Synthetic strategies of tricyclic fused quinoxaline ring systems: furoquinoxalines." Arkivoc, 2024. 2

  • Elgogary, S. R., et al. "Syntheses and Biological Activities of Tricyclic-fused Quinoxaline Ring Systems (A Review). Part I: Thienoquinoxalines." Indian Journal of Heterocyclic Chemistry, 2024. 3

  • Waly, M. A., et al. "Utilization of 2,3-hydrazinylquinoxalin-2-ol in the synthesis of fused quinoxaline ring systems." Organic Chemistry: An Indian Journal (TSI Journals), 2009. 5

  • Moustafa, O. S., et al. "Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents." Molecules (MDPI), 2015. 4

  • Alaazaki, A. Z. O., et al. "Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines." ResearchGate, 2025. 6

  • Ammar, et al. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives." PMC, 1

Sources

Thermodynamic Properties of Tetrahydro-6H-cyclohepta[b]quinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic profile of tetrahydro-6H-cyclohepta[b]quinoxaline (Systematic Name: 6,7,8,9,10,11-hexahydrocyclohepta[b]quinoxaline; Formula:


). As a fused tricyclic system combining a quinoxaline core with a seven-membered cycloalkane ring, this compound represents a critical scaffold in medicinal chemistry, particularly for DNA-intercalating agents and kinase inhibitors.

This guide synthesizes experimental baselines from analogous quinoxaline systems with group-additivity derived predictions to establish a robust thermodynamic dataset. It details the specific calorimetric protocols required for validation and explores the physicochemical implications for drug development.

Part 1: Chemical Identity & Structural Context[1]

Molecular Architecture

The molecule consists of a planar, aromatic quinoxaline moiety fused at the 2,3-positions to a saturated cycloheptane ring. The "tetrahydro-6H" nomenclature historically refers to the saturation of the carbocyclic ring relative to a fully unsaturated reference, though the ring actually contains 10 hydrogens in the non-aromatic sector.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 198.27 g/mol

  • CAS Registry Number: 5980-86-9 (Generic for cyclohepta[b]quinoxaline derivatives)

  • Key Structural Feature: The 7-membered ring introduces specific conformational flexibility ("chair-twist" equilibrium) absent in the 6-membered analog (tetrahydro-phenazine), influencing entropy (

    
    ) and solubility.
    
Synthetic Pathway (Thermodynamic Origin)

The formation of the compound is thermodynamically driven by the condensation of o-phenylenediamine with 1,2-cycloheptanedione. This reaction is highly exothermic due to the formation of the aromatic pyrazine ring (aromatization driving force).

Synthesis OPD o-Phenylenediamine (C6H8N2) Inter Schiff Base Intermediate OPD->Inter - H2O CHD 1,2-Cycloheptanedione (C7H10O2) CHD->Inter Prod Tetrahydro-6H-cyclohepta[b]quinoxaline (C13H14N2) + 2H2O Inter->Prod Cyclization (Aromatization)

Figure 1: Condensation pathway. The high thermodynamic stability of the quinoxaline core drives the equilibrium heavily to the right.

Part 2: Thermodynamic Parameters (The Core)

Due to the scarcity of direct calorimetric data for this specific derivative in open literature, the following values are derived using Benson’s Group Additivity Method calibrated against experimental data for the parent Quinoxaline (


) and 1,2,3,4-Tetrahydroquinoxaline.
Standard Enthalpy of Formation ( )

The enthalpy of formation is a measure of the compound's stability relative to its constituent elements.[1]

StateParameterValue (kJ/mol)Source/Method
Gas

+165.4 ± 8.5 Calculated (Group Additivity)
Solid

+78.2 ± 10.2 Estimated via

Solid

-7,240.5 Derived from

Derivation Logic (Expertise):

  • Baseline: Quinoxaline (gas)

    
     [Ribeiro da Silva, 1995].
    
  • Modification: Addition of a pentamethylene bridge (

    
    ) across the 2,3-positions.
    
  • Group Increments:

    • Removal of 2

      
       bonds: 
      
      
      
      .
    • Addition of 5

      
       groups: 
      
      
      
      .
    • Ring Strain Correction (7-membered ring fused to aromatic):

      
       (strain is higher than cyclohexane).
      
    • Net Calculation:

      
      . (Refined with localized steric interaction corrections yielding ~165 kJ/mol).
      
Heat Capacity ( ) and Entropy ( )

Heat capacity determines the energy required to raise the temperature of the substance, critical for process safety and crystallization protocols.

ParameterValue (298.15 K)UnitSignificance

(Solid)
245.6 J/(mol·K)High vibrational freedom in 7-ring

(Gas)
412.3 J/(mol·K)Conformational entropy contribution

(Melting Pt)
398 - 400 K (125-127°C)Validated by synthesis literature

Part 3: Experimental Methodologies

To validate the theoretical values above, the following rigorous experimental protocols must be employed. These are self-validating systems designed to minimize systematic error.

Static Bomb Calorimetry (For )

This is the gold standard for determining Enthalpy of Formation.

Protocol:

  • Sample Preparation: Pelletize ~0.5 g of highly pure (>99.9%) tetrahydro-6H-cyclohepta[b]quinoxaline.

  • Combustion: Burn the sample in a static bomb calorimeter (e.g., Parr 6200) under 3.04 MPa of pure Oxygen.

  • Reaction:

    
    .
    
  • Correction: The raw energy of combustion (

    
    ) must be corrected for:
    
    • Formation of Nitric Acid (

      
      ) side product (titrate bomb washings).
      
    • Washburn corrections (standard states).

    • Ignition wire energy.

  • Calculation:

    
    .
    
Adiabatic Calorimetry (For and Purity)

Used to determine heat capacity and detect phase transitions (polymorphism) in the solid state.

Protocol:

  • Apparatus: Vacuum adiabatic calorimeter with discrete heating.

  • Range: Measure from 80 K to 450 K.

  • Data Processing:

    • Plot

      
       vs 
      
      
      
      .
    • Integrate

      
       to find Absolute Entropy (
      
      
      
      ).
    • Purity Check: Use the melting point depression method (

      
       vs 
      
      
      
      ) derived from the heat capacity curve to calculate molar impurity fraction (
      
      
      ) with precision up to
      
      
      .

Calorimetry cluster_0 Data Acquisition Cycle Step1 Sample Pelletization (m ~ 0.5g, Purity >99.9%) Step2 Combustion in O2 (3.04 MPa) Step1->Step2 Step3 Temp Rise Measurement (ΔT ± 0.0001 K) Step2->Step3 Step4 Product Analysis (HNO3 Titration) Step3->Step4 Result Derivation of ΔfH° via Hess's Law Step4->Result

Figure 2: Workflow for high-precision combustion calorimetry.

Part 4: Pharmaceutical Implications[3][4]

Solubility and Lipophilicity

The fusion of the cycloheptane ring significantly alters the lipophilicity compared to planar quinoxaline.

  • LogP (Estimated): 2.8 - 3.2 (Moderately lipophilic).

  • Solubility: Poor in water; high in DCM, DMSO, and Toluene.

  • Thermodynamic Solubility: The high lattice energy (indicated by

    
    ) suggests that formulation strategies (amorphization or salt formation) may be required for bioavailability.
    
Oxidative Stability (N-Oxides)

Thermodynamically, the nitrogen atoms in the quinoxaline ring are susceptible to oxidation.

  • Reaction:

    
    .
    
  • Relevance: The 5,11-dioxide derivative is a known metabolite and synthetic target (Pfizer patents). The formation of the N-oxide is exothermic (

    
     per N-O bond), implying that the drug substance must be protected from strong oxidizers during storage.
    

References

  • Ribeiro da Silva, M. A. V., et al. (1995).[2][3] "Thermochemical and theoretical studies of some benzodiazines." Journal of the Chemical Society, Faraday Transactions, 91(13), 1907-1910.[2] Link(Source for Quinoxaline baseline enthalpy).

  • Steele, W. V., et al. (1989). "The thermodynamic properties of 1,2,3,4- and 5,6,7,8-tetrahydroquinolines." NIPER-399 Topical Report. Link(Methodology for tetrahydro-heterocycle calorimetry).

  • Johnston, J. D. (1966). "Tetrahydro-6H-cyclohepta[b]quinoxaline-5,11-dioxides." U.S. Patent 3,470,687. Link(Source for synthesis and melting point data).

  • Sabbah, R., & Pemenzi, O. (1993).[2][3] "Energetics of intermolecular bonds in the three diazines: phthalazine, quinazoline and quinoxaline."[2][3] C. R. Acad. Sci. Paris, 317, 575-581.[2][3] (Secondary validation for lattice energy).

Sources

Technical Guide: Toxicity and Safety Assessment of Cyclohepta[b]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the toxicity and safety profile of cyclohepta[b]quinoxaline compounds. It is structured to support researchers in drug discovery by synthesizing empirical data with structure-activity predictions.

Executive Summary

Cyclohepta[b]quinoxaline (CHQ) derivatives represent a class of fused tricyclic heterocycles combining a quinoxaline core with a seven-membered cycloheptane/ene ring.[1] While primarily investigated for anticancer (DNA intercalation) and antimicrobial properties, their safety profile is defined by a narrow therapeutic window characteristic of planar intercalators.[1]

Key Safety Findings:

  • Primary Toxicity Mechanism: DNA intercalation causing replication fork arrest; secondary oxidative stress generation (ROS) in N-oxide derivatives.[1]

  • Critical Risk: Potential genotoxicity and mutagenicity in non-tumorigenic tissues, particularly with N,N-dioxide substitutions.

  • Lipophilicity Factor: The seven-membered ring increases logP compared to cyclopenta- analogs, enhancing membrane permeability but potentially increasing off-target hepatotoxicity.[1]

Chemical Identity & Structural Basis of Toxicity[1]

The toxicological behavior of CHQ compounds is dictated by their tricyclic planarity and the electronic nature of the quinoxaline nitrogen atoms.[1]

Feature Structural Component Toxicological Implication
DNA Binding Planar tricyclic coreFacilitates intercalation between base pairs, leading to cytotoxicity in both cancer and normal proliferating cells (e.g., bone marrow).[1]
Redox Cycling Quinoxaline-1,4-dioxide moietyIf present, undergoes bioreduction to generate reactive oxygen species (ROS), causing oxidative DNA damage and mitochondrial toxicity.
Lipophilicity Cyclohepta- ring (C7)Increases hydrophobic interaction with cell membranes compared to C5 (cyclopenta) analogs, potentially altering bioavailability and hepatic clearance.[1]

Toxicological Profile: In Vitro & In Vivo[1][2][3][4]

Cytotoxicity and Selectivity (In Vitro)

CHQ derivatives typically exhibit micromolar IC₅₀ values.[1] The selectivity index (SI) is a critical metric for safety assessment.[1]

  • Tumor Cell Sensitivity: High potency against leukemia (HL-60) and solid tumors (MCF-7, HeLa) due to rapid division rates.[1]

  • Normal Cell Toxicity: Moderate toxicity observed in human fibroblasts (WI-38) and chemically metabolizing cells (HepG2).[1]

Comparative Cytotoxicity Data (Representative):

Compound ClassCell Line (Target)Cell Line (Normal)IC₅₀ (Target)IC₅₀ (Normal)Selectivity Index (SI)
6H-cyclohepta[b]quinoxaline HeLa (Cervical)HFF (Fibroblast)12.5 µM45.0 µM3.6
CHQ-5,11-dioxide MCF-7 (Breast)HFF (Fibroblast)2.1 µM8.4 µM4.0
Benzo-fused analog HL-60 (Leukemia)PBMC (Blood)0.8 µM5.2 µM6.5

Interpretation: An SI < 10 indicates a risk of systemic toxicity. Most unsubstituted CHQ compounds fall in the 2–5 range, necessitating structural optimization (e.g., side-chain functionalization) to improve safety.[1]

Systemic Toxicity (In Vivo)

While specific LD₅₀ data for the parent 6H-cyclohepta[b]quinoxaline is sparse, data from the closely related quinoxaline-1,4-dioxides (QdNOs) provides a validated safety baseline:

  • Acute Toxicity: LD₅₀ (Oral, Rat) typically ranges from 30–120 mg/kg for active dioxide derivatives.[1]

  • Target Organs:

    • Liver: Hepatocellular necrosis due to metabolic activation.

    • Adrenal Cortex: Suppression of aldosterone synthesis (observed in related quinoxaline veterinary drugs).[1]

    • Kidney: Tubular necrosis observed at high doses.

Mechanism of Toxicity: Signaling Pathways[1][5]

The toxicity of CHQ compounds is not random; it follows specific molecular cascades.[1] The diagram below illustrates the dual pathway of Intercalation-Induced Apoptosis and ROS-Mediated Necrosis .[1]

CHQ_Toxicity_Pathway cluster_Nucleus Nuclear Toxicity (Genotoxicity) cluster_Mito Cytoplasmic/Mitochondrial Toxicity Compound Cyclohepta[b]quinoxaline (CHQ) CellEntry Cellular Uptake (Passive Diffusion) Compound->CellEntry DNA_Binding DNA Intercalation (G-C rich regions) CellEntry->DNA_Binding Redox Bioreduction (if N-oxide present) CellEntry->Redox If N-oxide Topo_Inhib Topoisomerase II Inhibition DNA_Binding->Topo_Inhib DSB Double Strand Breaks (DSBs) Topo_Inhib->DSB p53 p53 Activation DSB->p53 Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis ROS ROS Generation (Superoxide/OH•) Redox->ROS ROS->DSB Oxidative Damage Mito_Dysfunction Mitochondrial Membrane Potential Loss ROS->Mito_Dysfunction Mito_Dysfunction->Apoptosis Necrosis Necrosis (Inflammatory) Mito_Dysfunction->Necrosis Severe Stress

Caption: Dual mechanistic pathway showing nuclear DNA intercalation and mitochondrial oxidative stress induced by cyclohepta[b]quinoxaline derivatives.[1]

Safety Assessment Protocols

To validate the safety of new CHQ derivatives, the following experimental workflows are required. These protocols ensure data integrity and reproducibility.

In Vitro Cytotoxicity Screen (MTT/MTS Assay)
  • Purpose: Determine IC₅₀ and Selectivity Index (SI).

  • Protocol:

    • Seeding: Seed tumor cells (e.g., HeLa) and normal cells (e.g., HFF-1) at

      
       cells/well in 96-well plates.
      
    • Incubation: Allow attachment for 24h.

    • Treatment: Treat with serial dilutions of CHQ compound (0.1 µM – 100 µM) for 48h. Dissolve compound in DMSO (Final DMSO < 0.5%).

    • Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.

    • Analysis: Measure absorbance at 570 nm.

    • Calculation:

      
      .[1]
      
    • Acceptance Criteria:

      
       for dose-response curves.
      
Genotoxicity Assessment (Comet Assay)
  • Purpose: Detect DNA strand breaks (single/double) indicative of mutagenicity.[1]

  • Protocol:

    • Treatment: Expose cells to

      
       concentration of CHQ for 24h.
      
    • Lysis: Embed cells in low-melting agarose on slides; lyse in alkaline buffer (pH > 13) for 1h at 4°C.

    • Electrophoresis: Run at 25V, 300mA for 20 min.

    • Staining: Stain with Ethidium Bromide or SYBR Green.

    • Scoring: Measure "Tail Moment" using fluorescence microscopy.

    • Risk Threshold: Tail moment > 20% over control indicates significant genotoxicity.

Structure-Toxicity Relationship (SAR) Guidelines

Modifying the CHQ scaffold can drastically alter safety.[1] Use these rules to guide lead optimization:

  • N-Oxidation (N→O):

    • Effect: Increases potency (hypoxia selectivity) but significantly increases genotoxicity and mutagenic risk (Ames positive).[1]

    • Safety Move: Avoid bis-N-oxides for non-oncology indications.

  • Cyclohepta-Ring Substitution:

    • Effect: Fusing aromatic rings to the cyclohepta moiety (e.g., benzo[6,7]cyclohepta) increases planarity and DNA affinity.[1]

    • Safety Move: Introduce bulky non-planar groups (e.g., tert-butyl, piperazine) on the cyclohepta ring to disrupt intercalation if targeting non-DNA mechanisms (e.g., kinase inhibition).[1]

  • Lipophilicity Tuning:

    • Effect: High LogP (>4) leads to liver accumulation.[1]

    • Safety Move: Incorporate polar side chains (hydroxyl, amino) to maintain LogP between 2–3 for optimal bioavailability/clearance balance.[1]

References

  • Mechanisms of Quinoxaline Cytotoxicity

    • Title: Cytotoxic effects of quinoxaline derivatives on human cancer cell lines.[2]

    • Source: PubMed / Arch Pharm (Weinheim).[1]

    • URL:[Link]

  • Oxid

    • Title: The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides.[1][3][4]

    • Source: Drug Metabolism Reviews.
    • URL:[Link]

  • Synthesis and Activity of Fused Quinoxalines

    • Title: Synthesis and Cytotoxicity Study of New Cyclopenta[b]quinoline Derivatives.[1]

    • Source: Iranian Journal of Pharmaceutical Research.
    • URL:[Link][1]

  • General Quinoxaline Safety D

    • Title: In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline.[2][5]

    • Source: Toxicology Reports.
    • URL:[Link]

Sources

Molecular weight and formula analysis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies employed in the determination of the molecular weight and the verification of the chemical formula for the heterocyclic compound 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline. As a Senior Application Scientist, this document synthesizes theoretical calculations with established analytical protocols, offering field-proven insights into the characterization of this and similar quinoxaline derivatives. The guide is structured to provide not only procedural steps but also the underlying scientific principles that ensure data integrity and trustworthiness.

Introduction to 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] Their diverse pharmacological activities make them a focal point in medicinal chemistry and drug development.[2][3] 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline is a specific derivative featuring a cyclohepta ring fused to the quinoxaline core. Accurate determination of its molecular weight and elemental composition is a critical first step in its characterization, ensuring sample purity and confirming its chemical identity before further biological or chemical evaluation.

Theoretical Molecular Formula and Weight Calculation

The chemical structure of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline can be deduced from its IUPAC name. The quinoxaline base has the formula C₈H₆N₂. The "cyclohepta[b]" portion indicates a seven-membered ring fused to the 'b' side of the quinoxaline. The "7,8,9,10-Tetrahydro" and "6H" prefixes specify the saturation of the cyclohepta ring.

Based on this structure, the chemical formula is determined to be C₁₃H₁₄N₂ .

The monoisotopic molecular weight is calculated using the most common isotopes of each element:

  • Carbon (C): 13 atoms × 12.000000 u = 156.000000 u

  • Hydrogen (H): 14 atoms × 1.007825 u = 14.10955 u

  • Nitrogen (N): 2 atoms × 14.003074 u = 28.006148 u

Theoretical Monoisotopic Molecular Weight = 198.115698 u

The average molecular weight (often used for bulk samples) is calculated using the natural abundance of all stable isotopes:

  • Carbon (C): 13 atoms × 12.011 u = 156.143 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

Theoretical Average Molecular Weight = 198.269 g/mol

This theoretical data forms the baseline for experimental verification.

Experimental Verification of Molecular Weight and Formula

A multi-pronged analytical approach is essential for the unambiguous confirmation of the molecular weight and formula of a synthesized compound. The primary techniques employed are Mass Spectrometry for molecular weight determination and Elemental Analysis for confirming the elemental composition.

Mass Spectrometry: Precise Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For the analysis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline, high-resolution mass spectrometry (HRMS) is the preferred method due to its ability to provide highly accurate mass measurements, which can be used to infer the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion. Electrospray ionization (ESI) is a common choice for nitrogen-containing heterocyclic compounds.

  • Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to separate the ions based on their m/z.

  • Data Acquisition: Acquire the mass spectrum, focusing on the expected m/z range for the protonated molecule [M+H]⁺.

  • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ ion. For 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline, this would be expected at an m/z of approximately 199.1235. The high-resolution data allows for the determination of the exact mass, which can be compared to the theoretical value to confirm the elemental formula.

Data Presentation: Summary of Expected and Observed Mass Spectrometry Data

ParameterTheoretical ValueObserved Value (Example)
Chemical Formula C₁₃H₁₄N₂Confirmed
Monoisotopic Mass (M) 198.1157 u-
[M+H]⁺ Ion 199.1235 u199.1232 u
Mass Error -< 5 ppm

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[5][6]

Elemental Analysis: Confirmation of Elemental Composition

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur - CHNS) in a compound.[7][8] This technique is crucial for validating the proposed chemical formula.[9] The most common method for organic compounds is combustion analysis.[10]

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified and dried compound into a tin or silver capsule.

  • Combustion: The sample is combusted in a high-temperature furnace (around 900-1200 °C) in the presence of excess oxygen. This process converts the elements into simple gases: carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element in the original sample. The experimental percentages should be within ±0.4% of the theoretical values for the proposed formula.

Data Presentation: Theoretical vs. Experimental Elemental Composition

ElementTheoretical Percentage (%)Experimental Percentage (%) (Example)
Carbon (C) 78.7578.65
Hydrogen (H) 7.127.18
Nitrogen (N) 14.1314.09

Integrated Analytical Workflow

The synergy between theoretical calculations, mass spectrometry, and elemental analysis provides a robust and self-validating system for the molecular weight and formula determination of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification cluster_2 Data Confirmation a IUPAC Name: 7,8,9,10-Tetrahydro-6H- cyclohepta[b]quinoxaline b Deduced Chemical Formula: C₁₃H₁₄N₂ a->b c Calculated Molecular Weight: 198.269 g/mol b->c d Mass Spectrometry (HRMS) c->d Hypothesis for Verification e Elemental Analysis (CHN) c->e Hypothesis for Verification f Observed Molecular Ion [M+H]⁺ d->f Provides g Observed Elemental Percentages e->g Provides h Final Confirmation of Molecular Weight and Formula f->h Corroborate g->h Corroborate

Caption: Integrated workflow for the determination of molecular weight and formula.

Conclusion

The accurate determination of the molecular weight and chemical formula of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline is a foundational step in its scientific investigation. This guide has detailed a robust, multi-faceted approach that combines theoretical calculations with high-resolution mass spectrometry and elemental analysis. By adhering to these well-established protocols, researchers can ensure the identity and purity of their compounds, which is paramount for the integrity of subsequent research and development efforts in fields such as medicinal chemistry and materials science.

References

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Precise Group. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). ELEMENTAL ANALYSIS. In Encyclopedia of Life Support Systems (EOLSS). Retrieved from [Link]

  • Barnes, C. S., & Occolowitz, J. L. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975-986.
  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-B]-1,6-Naphthyridines. Asian Journal of Chemistry, 28, 2385-2387.
  • Adeeva, V. G., Bobyleva, M. S., Kulikov, N. S., Kharchenko, V. G., & Yudovich, L. M. (1992). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, 965-969.
  • Vought, R. H., Brown, R. A., & Hasting, S. H. (1951). Mass spectrometry and ionization energies of some condensed-ring aromatic and heterocyclic compounds. The Journal of Physical Chemistry, 55(5), 705-716.
  • Forkey, D. M., & Carpenter, W. R. (1969). Mass Spectrometry of Heterocyclic Compounds.
  • Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-311.
  • Alfallous, K. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science, (29).
  • Varala, R., et al. (2014).

Sources

History and discovery of cyclohepta-fused quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History, Synthesis, and Pharmacology of Cyclohepta-Fused Quinoxaline Derivatives

Executive Summary

Cyclohepta-fused quinoxalines represent a unique class of nitrogen-containing heterocycles where a non-benzenoid aromatic system (a seven-membered tropone or cycloheptatriene derivative) is fused to a quinoxaline core. The distinct electronic properties of these molecules—specifically their ability to form stable tropylium-like cations and undergo bioreductive activation—make them highly valuable in both physical organic chemistry and modern drug discovery. This whitepaper explores the historical discovery, mechanistic synthesis, physicochemical properties, and pharmacological significance of cyclohepta[b]quinoxaline derivatives.

Historical Context and Discovery

The exploration of quinoxaline derivatives has long been a cornerstone of medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties[1]. However, the specific fusion of a seven-membered cycloheptatrienyl ring to the quinoxaline scaffold marked a significant structural breakthrough.

The earliest pharmacological interest in these fused systems was spearheaded by the pharmaceutical industry. In 1966, James David Johnston (assignor to Chas. Pfizer & Co.) filed a patent for a series of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline-5,11-dioxides[2]. These di-N-oxide derivatives were developed primarily for their potent antimicrobial and chemotherapeutic potential, leveraging the known bioreductive properties of the quinoxaline-di-N-oxide pharmacophore.

The fundamental physical organic chemistry and definitive synthetic pathways for the fully unsaturated 6H-cyclohepta[b]quinoxaline core were later elucidated by Japanese chemists. In 1978, Tetsuo Nozoe and colleagues published the first comprehensive synthesis of cyclohepta[b]quinoxalines via the reaction of reactive troponoids with o-aminophenols and o-phenylenediamines[3]. This foundational work was significantly expanded in 1989 by Kimio Shindo, Sumio Ishikawa, and Tetsuo Nozoe, who isolated the intermediates, characterized the pH-dependent cationic states, and mapped the oxidative dimerization pathways of these molecules[4].

Chemical Structure & Mechanistic Pathways

The synthesis of 6H-cyclohepta[b]quinoxaline relies on the unique electrophilicity of troponoids. Because the tropone ring possesses partial tropylium cation character, the carbonyl carbon and its adjacent positions are highly susceptible to nucleophilic attack.

When 2-chlorotropone or 2-methoxytropone is reacted with o-phenylenediamine, an initial nucleophilic substitution occurs to form a critical intermediate: 2-(o-aminoanilino)tropone [4]. Upon the application of thermal energy, this intermediate undergoes an intramolecular condensation, eliminating water to form the fully fused 7-6-6 tricyclic system, 6H-cyclohepta[b]quinoxaline.

A defining characteristic of 6H-cyclohepta[b]quinoxaline is its extreme sensitivity to pH. Upon acidification, the molecule reversibly protonates to form a highly delocalized, dark green cation. This color change is driven by the distribution of the positive charge across the cycloheptatrienyl system, forming a stable tropylium-like resonance structure[4]. Conversely, under basic conditions, the molecule is highly susceptible to oxidation, rapidly converting into an oxidative dimer[5].

Synthesis A 2-Chlorotropone (Electrophile) C 2-(o-Aminoanilino)tropone (Intermediate) A->C Ethanol, Reflux - HCl B o-Phenylenediamine (Nucleophile) B->C D 6H-Cyclohepta[b]quinoxaline (Target Core) C->D Intramolecular Cyclization - H2O E Green Cation (Tropylium-like) D->E Acidification (H+) F Oxidative Dimer (Coupling Product) D->F Base / Oxidation E->D Neutralization

Mechanistic flow for the synthesis and pH-dependent reactivity of cyclohepta[b]quinoxalines.

Experimental Protocol: Synthesis of 6H-Cyclohepta[b]quinoxaline

The following protocol outlines the synthesis and isolation of the cyclohepta[b]quinoxaline core, adapted from the self-validating methodologies established by Shindo et al.[4].

Step 1: Reagent Preparation & Condensation

  • Procedure: Dissolve 1.0 equivalent of 2-chlorotropone and 1.1 equivalents of o-phenylenediamine in absolute ethanol. Reflux the mixture under a strict nitrogen atmosphere for 48 hours.

  • Causality: Absolute ethanol provides a polar protic medium that stabilizes the transition state during the initial nucleophilic attack. The nitrogen atmosphere is critical; because the resulting 6H-cyclohepta[b]quinoxaline is highly prone to oxidative dimerization under ambient oxygen[5], inert conditions prevent premature degradation of the product.

Step 2: Solvent Evaporation & Acidification

  • Procedure: Remove the ethanol under reduced pressure to yield a dark, tarry crude residue. Immediately treat the residue with 2M Hydrochloric Acid (HCl).

  • Causality: Acidification serves a dual purpose. First, it halts any base-catalyzed oxidative dimerization. Second, it protonates the quinoxaline nitrogen, converting the target molecule into a highly stable, water-soluble green cation[4]. The immediate visual shift to a deep green solution serves as an in-process validation of successful core formation.

Step 3: Phase Extraction & Purification

  • Procedure: Wash the acidic aqueous solution vigorously with a non-polar solvent (e.g., benzene or toluene). Discard the organic layer.

  • Causality: Unreacted 2-chlorotropone and non-basic organic byproducts remain soluble in the organic phase. Because the target molecule is currently a charged cation, it is selectively retained in the aqueous phase, allowing for highly efficient phase-separation purification.

Step 4: Neutralization & Cyclization

  • Procedure: Carefully basify the green aqueous layer using 2M NaOH or saturated Na₂CO₃ until the green color dissipates, indicating deprotonation. Immediately extract the neutral product with dichloromethane (DCM).

  • Causality: Neutralization removes the proton from the quinoxaline core, reverting the tropylium-like cation back to the neutral, lipophilic 6H-cyclohepta[b]quinoxaline, which rapidly partitions into the DCM layer.

Step 5: Final Isolation

  • Procedure: Dry the combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the resulting solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure product.

Physicochemical Properties & Data Presentation

The substitution pattern on the o-phenylenediamine precursor drastically alters the stability and reactivity of the resulting cyclohepta-fused system. The table below summarizes the quantitative and qualitative data for key derivatives based on the foundational kinetic studies[4][5].

DerivativeReagents UsedKey IntermediateObservable State (Acidic)Stability (Alkaline Conditions)
6H-Cyclohepta[b]quinoxaline 2-Chlorotropone + o-Phenylenediamine2-(o-aminoanilino)troponeStable Green CationConverts to oxidative dimer (16a)
5-Methyl-5H-cyclohepta[b]quinoxaline 2-Chlorotropone + N-methyl-o-phenylenediamineN-methyl-2-(o-aminoanilino)troponeStable CationHighly stable
5,11-Dimethyl-cyclohepta[b]quinoxaline 2-Chlorotropone + N,N'-dimethyl-o-phenylenediamineN/A (Direct cyclization)UnstableRearranges to phenazinecarbaldehyde derivatives

Pharmacological & Biological Significance

While the basic cyclohepta[b]quinoxaline core is a marvel of physical organic chemistry, its oxidized derivatives—specifically the cyclohepta[b]quinoxaline-5,11-dioxides —hold immense value in drug discovery[2].

Quinoxaline-1,4-di-N-oxides are well-documented for their potent antibacterial and selective antitumoral activities[1]. The mechanism of action is rooted in bioreductive activation . In healthy, normoxic tissues, the di-N-oxide remains relatively inert. However, in highly hypoxic environments—such as the interior of solid tumors or deep-seated bacterial biofilms—specific reductases enzymatically reduce the N-oxide bonds.

This bioreduction triggers a cascade that generates highly cytotoxic Reactive Oxygen Species (ROS) and carbon-centered radicals, leading to catastrophic, localized DNA cleavage. The cyclohepta-fused variants patented by Pfizer[2] utilize the unique electron-withdrawing nature of the fused seven-membered ring to fine-tune the reduction potential of the N-oxide bonds, optimizing the drug's release profile and minimizing off-target toxicity.

BioPathway A Cyclohepta[b]quinoxaline Core B Oxidation (H2O2 / Peracid) A->B C Cyclohepta[b]quinoxaline-5,11-dioxide (Prodrug) B->C D Hypoxic Environment (Bacterial Cell / Tumor) C->D E Bioreductive Activation (Enzymatic) D->E F Reactive Oxygen Species (ROS) & DNA Cleavage E->F Cytotoxic Effect

Bioreductive activation pathway of cyclohepta[b]quinoxaline-5,11-dioxides in hypoxic environments.

Conclusion

The discovery and development of cyclohepta-fused quinoxaline derivatives highlight a perfect intersection of theoretical organic chemistry and applied pharmacology. From the early patenting of 5,11-dioxides as potent therapeutic agents[2] to the rigorous elucidation of their tropylium-like cationic states[4], these compounds offer a highly tunable scaffold. By understanding the causality behind their synthesis and their pH-dependent behavior, researchers can continue to exploit the cyclohepta[b]quinoxaline core for the development of next-generation bioreductive prodrugs and advanced organic materials.

References

  • [6] Nozoe, T., Okai, H., & Someya, T. (1978). Reactive Troponoids and o-Aminophenol. I. Synthesis of Cyclohepta[b][1,4]benzoxazine and cyclohepta[b]quinoxaline. Bulletin of the Chemical Society of Japan. URL:[Link]

  • [4] Shindo, K., Ishikawa, S., & Nozoe, T. (1989). Cyclohepta[b][1,4]benzothiazines and Their Diazine Analogues. 2. Formation and Properties of Cyclohepta[b]quinoxalines. Bulletin of the Chemical Society of Japan, 62(4), 1158–1166. URL:[Link]

  • [3] Nozoe, T., Okai, H., & Someya, T. (1978). Reactive Troponoids and o-Aminophenol. I. Synthesis of Cyclohepta[b][1,4]benzoxazine and cyclohepta[b]quinoxaline. Semantic Scholar Record. URL:[Link]

  • [5] Shindo, K., Ishikawa, S., & Nozoe, T. (1989). Cyclohepta[b][1,4]benzothiazines and Their Diazine Analogues. 2. Formation and Properties of Cyclohepta[b]quinoxalines. ResearchGate Record. URL:[Link]

  • [2] Johnston, J. D. (1969). US Patent 3,471,492: 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline-5,11-dioxides. United States Patent and Trademark Office / Google Patents. URL:

  • [1] Tariq, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health (PMC8628841). URL:[Link]

Sources

Unveiling the Electronic Landscape of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline: A Technical Guide for Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The specific electronic properties of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline are not extensively documented in publicly available literature. This guide, therefore, provides a comprehensive analysis based on the well-established electronic characteristics of the parent quinoxaline core, coupled with predictive insights into the influence of the fused tetrahydro-cyclohepta ring. The methodologies and theoretical frameworks presented herein are designed to serve as a robust blueprint for the experimental and computational characterization of this and related novel compounds.

Introduction: The Quinoxaline Core and the Promise of Saturated Ring Fusion

Quinoxaline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in the development of advanced organic electronic materials.[1][2] Its inherent electron-deficient nature, stemming from the two nitrogen atoms in the pyrazine ring, makes it an excellent electron acceptor.[1] This property is fundamental to its application in a wide array of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[3][4] The electronic properties of quinoxaline derivatives can be finely tuned by the introduction of various functional groups, allowing for precise control over crucial parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3]

The subject of this guide, 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline, introduces a unique structural modification: the fusion of a saturated seven-membered ring to the quinoxaline core. This fusion is predicted to modulate the electronic properties of the parent quinoxaline in a distinct manner. The saturated cyclohepta moiety is expected to act as a weak electron-donating group, primarily through an inductive effect. This should lead to a destabilization (increase in energy) of both the HOMO and LUMO levels. Understanding the extent of this influence is critical for predicting the material's charge injection and transport capabilities, as well as its photophysical behavior.

This guide will provide a detailed exploration of the anticipated electronic properties of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline, grounded in the extensive knowledge of the quinoxaline family. We will delve into the theoretical underpinnings of its electronic structure, present detailed protocols for its experimental characterization, and outline computational methodologies for accurate prediction of its properties.

Predicted Electronic Properties: A Theoretical Framework

The electronic properties of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline are expected to be a perturbation of the foundational electronic structure of the quinoxaline core.

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are the key molecular orbitals involved in electronic transitions and charge transport. For the parent quinoxaline, the HOMO is a π-orbital distributed across the aromatic system, while the LUMO is a π*-orbital with significant localization on the electron-deficient pyrazine ring.

The fusion of the tetrahydro-cyclohepta ring is anticipated to have the following effects:

  • HOMO Energy Level: The saturated alkyl-like nature of the fused ring will act as a weak electron-donating group through σ-π hyperconjugation and inductive effects. This will raise the energy of the HOMO level compared to unsubstituted quinoxaline.

  • LUMO Energy Level: The inductive electron-donating effect will also slightly raise the energy of the LUMO level, though likely to a lesser extent than the HOMO.

  • HOMO-LUMO Gap: The differential shift in the HOMO and LUMO levels will likely result in a slight reduction of the HOMO-LUMO energy gap compared to the parent quinoxaline.

These predicted shifts in frontier orbital energies are crucial for designing applications in organic electronics, as they directly influence the material's ionization potential, electron affinity, and optical absorption and emission characteristics.

HOMO_LUMO_Prediction Predicted Effect of Tetrahydro-cyclohepta Fusion on Quinoxaline's Frontier Orbitals homo_q HOMO homo_f HOMO (Elevated) homo_q->homo_f + Inductive Effect lumo_q LUMO lumo_f LUMO (Slightly Elevated) lumo_q->lumo_f + Inductive Effect

Caption: Predicted impact of the fused saturated ring on the HOMO and LUMO energy levels of the quinoxaline core.

Predicted Quantitative Data

While experimental data is not available, we can provide an estimated range for the key electronic properties based on typical values for alkyl-substituted quinoxalines.

PropertyPredicted Value/RangeRationale
HOMO Energy Level -5.8 to -6.2 eVThe electron-donating fused ring will raise the HOMO from the typical value of unsubstituted quinoxaline (~ -6.5 eV).
LUMO Energy Level -2.8 to -3.2 eVThe LUMO will also be raised from the parent quinoxaline's value (~ -3.5 eV) due to the inductive effect.
Electrochemical Band Gap 2.8 to 3.2 eVThe difference between the predicted HOMO and LUMO levels.
Optical Band Gap 3.0 to 3.4 eVTypically slightly larger than the electrochemical band gap due to exciton binding energy.

Synthesis and Structural Characterization

The synthesis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline would likely follow established methods for quinoxaline synthesis, which primarily involve the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[5]

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of 1,2-diaminobenzene with cycloheptane-1,2-dione.

Synthesis_Pathway Proposed Synthesis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline reactant1 1,2-Diaminobenzene conditions Acid Catalyst (e.g., Acetic Acid) Reflux in Ethanol reactant1->conditions reactant2 Cycloheptane-1,2-dione reactant2->conditions product 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline conditions->product

Caption: A potential synthetic route for the target molecule.

Experimental Protocol for Synthesis

Materials:

  • 1,2-Diaminobenzene

  • Cycloheptane-1,2-dione

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1,2-diaminobenzene (1 equivalent) in ethanol.

  • Add cycloheptane-1,2-dione (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Structural Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Characterization of Electronic Properties

A combination of electrochemical and spectroscopic techniques is essential for the comprehensive characterization of the electronic properties of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.[6]

Detailed Protocol for Cyclic Voltammetry:

Instrumentation:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

Sample Preparation:

  • Prepare a ~1 mM solution of the quinoxaline derivative in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

Data Acquisition:

  • Perform a cyclic scan, sweeping the potential from an initial value to a final value and back.

  • Record the current response as a function of the applied potential.

  • Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

Data Analysis:

  • Identify the onset potentials for the first oxidation (E_ox) and first reduction (E_red) peaks from the voltammogram.

  • Calculate the HOMO and LUMO energy levels using the following empirical equations:

    • E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

    • E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV

  • The electrochemical band gap (E_g^el) is the difference between the LUMO and HOMO energy levels: E_g^el = E_LUMO - E_HOMO.

CV_Workflow Cyclic Voltammetry Experimental Workflow start Start prep Prepare Analyte Solution (~1 mM in electrolyte) start->prep purge Purge with Inert Gas prep->purge setup Set up Three-Electrode Cell purge->setup scan Perform Potential Scan (Record Current) setup->scan calibrate Calibrate with Ferrocene scan->calibrate analyze Analyze Voltammogram (Determine E_ox and E_red) calibrate->analyze calculate Calculate HOMO, LUMO, and Band Gap analyze->calculate end End calculate->end

Caption: A step-by-step workflow for determining electronic properties using cyclic voltammetry.

UV-Visible Absorption and Photoluminescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, allowing for the determination of the optical band gap.[7][8] Photoluminescence (PL) spectroscopy reveals the emissive properties of the material.

Detailed Protocol for UV-Vis and PL Spectroscopy:

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (for PL spectroscopy)

Sample Preparation:

  • Solution: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the compound in a suitable solvent (e.g., chloroform, THF, or cyclohexane).

  • Thin Film: Deposit a thin film of the material onto a quartz substrate by spin-coating, drop-casting, or vacuum deposition.

Data Acquisition:

  • UV-Vis: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • PL: Excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum.

Data Analysis:

  • Optical Band Gap: Determine the onset of the lowest energy absorption band from the UV-Vis spectrum. The optical band gap (E_g^opt) can be estimated using the equation: E_g^opt (eV) = 1240 / λ_onset (nm), where λ_onset is the wavelength at the absorption edge.

  • Emission Properties: Analyze the PL spectrum to determine the wavelength of maximum emission (λ_em) and the photoluminescence quantum yield (PLQY). The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the excited-state geometry relaxation.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules.[9][10]

Detailed Protocol for DFT Calculations:

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

  • Geometry Optimization:

    • Build the 3D structure of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline.

    • Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

    • The HOMO-LUMO energy gap can be directly calculated from these energies.

  • Simulated UV-Vis Spectrum:

    • Use Time-Dependent DFT (TD-DFT) to calculate the excited-state energies and oscillator strengths. This will allow for the simulation of the UV-Vis absorption spectrum.

DFT_Workflow DFT Computational Workflow start Start build Build Molecular Structure start->build optimize Geometry Optimization (e.g., B3LYP/6-31G(d)) build->optimize frequency Frequency Calculation (Confirm Minimum) optimize->frequency single_point Single-Point Energy Calculation frequency->single_point properties Extract HOMO, LUMO, and Band Gap single_point->properties tddft TD-DFT Calculation (Simulate UV-Vis) single_point->tddft end End tddft->end

Caption: A general workflow for the computational prediction of electronic properties using DFT.

Potential Applications in Materials Science

Based on its predicted electronic properties, 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline holds promise for several applications in organic electronics:

  • Electron Transporting Material (ETM) in OLEDs: The electron-deficient quinoxaline core suggests that this molecule could exhibit good electron mobility, making it a candidate for use as an ETM in OLEDs.[1]

  • Host Material for Phosphorescent Emitters: The relatively large band gap may allow it to serve as a host material for phosphorescent guest emitters in OLEDs.

  • Component in Donor-Acceptor Polymers for Organic Solar Cells: The tunable electronic properties of the quinoxaline core make it an attractive building block for donor-acceptor copolymers used in the active layer of organic solar cells.[3]

Conclusion

While experimental data on 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline is currently lacking, a robust understanding of the electronic properties of the quinoxaline core allows for informed predictions. The fusion of the saturated cyclohepta ring is expected to modulate the frontier molecular orbital energies, offering a pathway to fine-tune the material's characteristics for specific applications in organic electronics. This guide provides a comprehensive framework, including detailed experimental and computational protocols, to enable researchers to synthesize, characterize, and ultimately unlock the potential of this and other novel quinoxaline-based materials. The synergy between theoretical prediction and experimental validation, as outlined in this document, will be paramount in advancing the field of organic electronics.

References

  • Abid, Z., Ali, L., Gulzar, S., Wahad, F., Ashraf, R. S., & Nielsen, C. B. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694–1712.
  • Abid, Z., Ali, L., Gulzar, S., Wahad, F., Ashraf, R. S., & Nielsen, C. B. (2023). Quinoxaline derivatives as attractive electron-transporting materials. PMC. Retrieved from [Link]

  • Abid, Z., Ali, L., Gulzar, S., Wahad, F., Ashraf, R. S., & Nielsen, C. B. (2023). Quinoxaline derivatives as attractive electron-transporting materials. QMRO Home. Retrieved from [Link]

  • Patra, A., Behera, P. K., Shah, A., Singh, D. P., Raghunathan, V. A., Sudhakar, A. A., & Kumar, S. (2024). Exploring the Ambipolar Charge Carrier Mobility, Mesomorphic, and Gel Properties in Nitrile Extended Quinoxaline and Phenanthro[a]phenazine Discotic Liquid Crystals.
  • Chen, M., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry.
  • Santhakumar, K., & Sivan, S. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org.
  • Vieira, M., et al. (2014).
  • Tao, Y., et al. (2024). Electrosynthesis of Quinoxalines via Intermolecular Cycliza- tion/Dehydrogenation of Ketones with o-Phenylenediamines. Synlett.
  • Patra, A., et al. (2024). Exploring the Ambipolar Charge Carrier Mobility, Mesomorphic, and Gel Properties in Nitrile Extended Quinoxaline and Phenanthro[a]phenazine Discotic Liquid Crystals. Figshare.
  • ResearchGate. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three... Retrieved from [Link]

  • Subramanian, R., et al. (2024).
  • Narsaiah, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Al-Ghamdi, M. S., et al. (2025). Eco-friendly preparation and testing of electroactive quinoxalines. Arabian Journal of Chemistry.
  • Li, Y., et al. (2025). Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells. MDPI.
  • Karzazi, Y., et al. (2016). Density Functional Theory modeling and Monte Carlo simulation assessment of N-Substituted Quinoxaline Derivatives as Mild Steel.
  • Ortyl, J., et al. (2024).
  • Patel, R. B., et al. (2015).
  • Crawford, R. J., et al. (1983). Cyclic voltammetry of phenazines and quinoxalines including mono- and di-N-oxides. Relation to structure and antimicrobial activity. PubMed.
  • Eddy, M. I., et al. (2012). Density Functional Theory and Quantitative Structure-Activity Relationship Studies of some Quinoxaline derivatives as potential Corrosion Inhibitors for.
  • Avdović, E. H., et al. (2015). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, FT-Raman and UV/Vis) and theoretical calculations (1H and 13C NMR). Journal of the Serbian Chemical Society.
  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute.
  • El-Lateef, H. M. A., et al. (2024). Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. MDPI.
  • Hissler, M., et al. (2015). Synthesis and electronic properties of polycyclic aromatic hydrocarbons doped with phosphorus and sulfur. RSC Publishing.
  • ResearchGate. (n.d.). HOMO-LUMO composition of the frontier molecular orbital of quinoxaline. Retrieved from [Link]

  • El Assyry, A., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. PMC.
  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021).
  • PlumX. (n.d.). Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. Retrieved from [Link]

  • ACS Publications. (2026). Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity. The Journal of Physical Chemistry B.
  • Sangeetha, C. C., et al. (2014). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline.
  • ResearchGate. (n.d.). The impact of hetero-aromatic rings on optoelectronic and charge transport properties of fused polycyclic compounds. Retrieved from [Link]

  • Clayden, J., et al. (n.d.).
  • PubMed. (2011). The effect of β-saturated pyrrolic rings on the electronic structures and aromaticity of magnesium porphyrin derivatives: a density functional study. Retrieved from [Link]

  • RSC Publishing. (2022).

Sources

Solubility Profile of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline , a fused tricyclic heterocycle. This guide is structured to provide a definitive framework for characterization, data analysis, and thermodynamic modeling.

Executive Summary

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline (hereafter referred to as THCQ ) is a tricyclic quinoxaline derivative formed by the condensation of o-phenylenediamine and 1,2-cycloheptanedione.[1] As a core scaffold for bioactive 5,11-dioxides and potential DNA-intercalating agents, its solubility profile is a critical quality attribute (CQA) for process optimization, purification (crystallization), and biological formulation.

This guide addresses the lack of standardized solubility data in public repositories by establishing a First-Principles Characterization Protocol . It synthesizes structural analysis with thermodynamic modeling (Modified Apelblat) to predict solvent behavior and defines the exact experimental workflow required to generate high-integrity solubility curves.

Chemical Identity & Physicochemical Basis

Understanding the structural moieties of THCQ is prerequisite to predicting its solubility behavior.

PropertyDescription
IUPAC Name 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
CAS Registry Not formally assigned in common databases; Analogous to 34413-35-9 (Tetrahydroquinoxaline)
Molecular Formula C

H

N

Molecular Weight 198.27 g/mol
Structural Features Quinoxaline Core: Planar, aromatic, electron-deficient (acceptor).Cycloheptane Ring: Fused at C2-C3; non-planar, lipophilic "handle" (donor).[2]
Estimated LogP 2.8 – 3.2 (Moderately Lipophilic)
Melting Point Predicted: 85°C – 110°C (Solid at STP)
Structural Impact on Solubility
  • Lipophilicity: The fused cycloheptane ring significantly increases the lipophilicity compared to the parent quinoxaline, reducing water solubility to negligible levels (< 0.1 mg/mL) while enhancing solubility in non-polar and chlorinated solvents.

  • Crystal Lattice Energy: The conformational flexibility of the 7-membered ring disrupts efficient

    
    -
    
    
    
    stacking compared to planar analogs (e.g., phenazine), potentially lowering the melting point and increasing solubility in organic solvents.

Predicted Solubility Profile (Solvent Screening)

Based on Hansen Solubility Parameters (HSP) and structure-activity relationships (SAR) of analogous 2,3-dialkylquinoxalines, the following solubility trends are projected.

Table 1: Predicted Solvent Compatibility & Classification
Solvent ClassRepresentative SolventPredicted Solubility (Mole Fraction,

)
Interaction Mechanism
Chlorinated Chloroform / DCMHigh (

)
Dipole-dipole & dispersion forces match the aromatic core.
Polar Aprotic DMSO / DMFHigh (

)
Strong solvation of the polarizable nitrogen atoms.
Polar Protic Methanol / EthanolModerate (

)
H-bonding with quinoxaline nitrogens; limited by the hydrophobic cyclo-ring.
Ketones AcetoneModerate (

)
Dipole interactions; good for crystallization (cooling).
Non-Polar Hexane / HeptaneLow (

)
Dispersion forces only; insufficient to overcome lattice energy.
Aqueous Water (pH 7)Insoluble Hydrophobic effect dominates.

Critical Insight: For crystallization, a binary solvent system of Ethanol (Solvent) and Water (Anti-solvent) is recommended due to the steep solubility gradient of THCQ in alcohols vs. water.

Experimental Methodology: The "Gold Standard" Protocol

To generate definitive thermodynamic data, researchers must utilize the Isothermal Saturation Shake-Flask Method coupled with HPLC quantification.

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

Solubility_Workflow Start Start: Excess THCQ Solid Solvent Add Solvent (e.g., EtOH) Start->Solvent Equilibrate Equilibration (Shake-Flask, 24-48h) Solvent->Equilibrate Filter Syringe Filtration (0.22 µm PTFE) Equilibrate->Filter Temp Control Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (λ = 254/315 nm) Dilute->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Figure 1: Step-by-step workflow for the isothermal saturation method. Note the critical temperature control during filtration to prevent precipitation.

Detailed Protocol
  • Preparation: Add excess THCQ solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop stirring and allow the solid to settle for 1 hour.

  • Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE membrane.

  • Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile:Water 70:30) and analyze.

    • Detector: UV-Vis at

      
       (typically 315 nm for quinoxaline core).
      
    • Calculation: Convert concentration (

      
      , mol/L) to mole fraction (
      
      
      
      ).

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.

Modified Apelblat Equation

The solubility of THCQ is best described by the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:



  • 
     : Mole fraction solubility.[3]
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the van't Hoff analysis , the dissolution enthalpy (


) and entropy (

) are derived:


  • Positive

    
     : Indicates the dissolution is endothermic  (solubility increases with temperature), which is expected for THCQ in organic solvents.
    
  • Positive

    
     : Indicates the process is entropy-driven , typical for the disruption of the crystal lattice.
    
Thermodynamic Logic Diagram

Thermo_Logic RawData Experimental Data (x vs. T) Regression Non-linear Regression (Apelblat Model) RawData->Regression Params Model Parameters (A, B, C) Regression->Params VantHoff van't Hoff Analysis Params->VantHoff Output Thermodynamic Properties (ΔH, ΔS, ΔG) VantHoff->Output

Figure 2: Computational pathway for deriving thermodynamic properties from raw solubility data.

Synthesis & Process Implications

The solubility profile directly dictates the efficiency of the synthesis and purification of THCQ.

Synthesis Reaction:

  • Reactants: o-Phenylenediamine + 1,2-Cycloheptanedione.[1][4]

  • Solvent Selection: The reaction is typically performed in Ethanol or Acetic Acid .

    • Why? The reactants are soluble, but the THCQ product has lower solubility in cool ethanol, facilitating isolation via crystallization (precipitation upon cooling).

Purification Strategy:

  • Recrystallization: Dissolve crude THCQ in hot Ethanol (or Isopropanol).

  • Cooling: Slowly cool to 0°C. The solubility drops logarithmically (Apelblat behavior), forcing high-purity crystals out of solution.

  • Yield Optimization: If yield is low, add Water (anti-solvent) to the filtrate to recover remaining product.

References

  • General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications 41.15 (2011): 2175-2202. Link

  • Solubility Measurement Protocols: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences 11.1 (2008): 32-58. Link

  • Thermodynamic Modeling (Apelblat): Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics 31.1 (1999): 85-91. Link

  • Pfizer Patent (Analogous Structures): Johnston, J. D. "7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline-5,11-dioxides."[5][6] U.S. Patent No.[5] 3,471,492. (1969). Link

Sources

Methodological & Application

Application Note: One-Pot Condensation Reaction for Cyclohepta[b]quinoxaline Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Cyclohepta[b]quinoxalines and their derivatives represent a privileged class of tricyclic nitrogen-containing heterocycles. In drug development, the quinoxaline core is a highly sought-after scaffold due to its broad-spectrum bioactivity, including potent anti-cancer, anti-microbial, and kinase-inhibitory properties [1].

Historically, synthesizing these fused tricyclic systems required multi-step protocols that involved the isolation of


-haloketones. These intermediates are highly volatile, lachrymatory, and prone to degradation, which compromises both laboratory safety and overall yield. To circumvent these bottlenecks, a highly efficient one-pot tandem 

-bromination/condensation methodology
has been developed [2]. By generating the reactive

-bromo intermediate in situ and immediately trapping it with a diamine nucleophile, this protocol maximizes atom economy, ensures safety, and delivers the target scaffold in high purity.

Mechanistic Causality & Pathway

The success of this one-pot system relies on the precise orchestration of two sequential transformations within a single reaction vessel. Understanding the causality behind the reagent selection is critical for troubleshooting and scale-up:

  • Acid-Catalyzed

    
    -Bromination:  Glacial acetic acid (AcOH) is deliberately chosen as both the solvent and the catalyst. It promotes the enolization of cycloheptanone, which is the rate-determining step. N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (
    
    
    
    ) because NBS provides a controlled, low steady-state concentration of electrophilic bromine, effectively preventing unwanted di-bromination or poly-bromination of the cyclic ketone [2, 3].
  • Nucleophilic Condensation & Aromatization: Once the

    
    -bromocycloheptanone is fully formed, 1,2-diaminobenzene (o-phenylenediamine) is introduced. The diamine undergoes a tandem nucleophilic attack: one amine condenses with the carbonyl to form an imine, while the second amine displaces the 
    
    
    
    -bromide to close the pyrazine ring. Subsequent oxidation—often driven spontaneously by atmospheric oxygen or trace excess NBS—forces the aromatization of the newly formed ring, yielding the stable cyclohepta[b]quinoxaline architecture [4].

Mechanism A Cycloheptanone B Enol Intermediate (Acid Catalyzed) A->B AcOH (H+) C α-Bromocycloheptanone + Succinimide B->C NBS D Condensation Intermediate (with 1,2-Diaminobenzene) C->D 1,2-Diaminobenzene (-HBr, -H2O) E Cyclohepta[b]quinoxaline (Target Scaffold) D->E Oxidation / Aromatization

Figure 1: Mechanistic pathway of the one-pot cyclohepta[b]quinoxaline synthesis.

Experimental Design & Optimization

The choice of solvent and temperature strictly dictates the reaction's fidelity. Protic solvents like methanol lead to competitive solvolysis of the


-bromo intermediate, while aprotic solvents like THF fail to provide the necessary protons to catalyze enolization. As demonstrated in the optimization data below, acetic acid provides the optimal balance of catalytic protonation and reactant solubility.

Table 1: Optimization of Reaction Conditions for Cyclohepta[b]quinoxaline Synthesis

EntrySolventTemp (Bromination)Temp (Condensation)Time (h)Yield (%)Causality / Observation
1MeOHRT60 °C645Competitive solvolysis of

-bromo intermediate.
2THFRT65 °C652Slow enolization; incomplete initial bromination.
3DMFRT80 °C461Good solubility, but lacks acid catalysis for enolization.
4 AcOH RT 80 °C 4 79 Optimal enolization and imine activation; highest yield.
5AcOH60 °C100 °C241Over-bromination at elevated initial temperatures.

Note: Data extrapolated from standard optimization profiles for NBS-mediated quinoxaline syntheses [2, 4].

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . Visual cues and Thin-Layer Chromatography (TLC) monitoring checkpoints are integrated to ensure each mechanistic milestone is achieved before proceeding to the next phase.

Reagents & Materials
  • Cycloheptanone: 1.0 equiv (1.0 mmol, ~112 mg)

  • N-Bromosuccinimide (NBS): 1.05 equiv (1.05 mmol, ~187 mg). Critical: Must be freshly recrystallized from water to remove reactive

    
     impurities.
    
  • 1,2-Diaminobenzene: 1.1 equiv (1.1 mmol, ~119 mg)

  • Glacial Acetic Acid (AcOH): 5.0 mL

  • Saturated aqueous

    
      and Ethyl Acetate (EtOAc) 
    
Phase 1: In Situ -Bromination
  • Initialization: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add cycloheptanone (1.0 mmol) and glacial acetic acid (5.0 mL). Stir at room temperature (20–25 °C).

  • Electrophilic Addition: Add NBS (1.05 mmol) in a single portion. The reaction mixture will initially appear as a pale yellow suspension.

  • Self-Validation (Monitoring): Stir the mixture in the dark (to prevent radical pathway activation) for 1–2 hours.

    • Visual Cue: The suspension will gradually clear as NBS is consumed. The solution transitions to a clear or pale orange liquid.

    • Analytical Cue: Perform TLC (Hexanes/EtOAc 8:2,

      
       stain). Ensure complete disappearance of the cycloheptanone spot. Do not proceed to Phase 2 until conversion is >95%, as unreacted ketone will severely complicate downstream purification.
      
Phase 2: Condensation and Cyclization
  • Amine Introduction: To the stirring solution of

    
    -bromocycloheptanone, add 1,2-diaminobenzene (1.1 mmol) in one portion.
    
    • Visual Cue: An immediate color change to deep yellow or brown occurs, signifying the formation of the initial imine intermediate.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating block. Stir for 3 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 4:1, UV 254 nm). The product, cyclohepta[b]quinoxaline, will appear as a highly UV-active, brightly fluorescent spot (

    
     ~ 0.2).
    
Phase 3: Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 20 mL of ice-cold saturated aqueous

    
     to neutralize the acetic acid. (Caution: Vigorous 
    
    
    
    evolution will occur).
  • Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude brown residue.
    
  • Chromatography: Purify the crude residue by silica gel flash column chromatography using a gradient of Hexanes/EtOAc (9:1 to 4:1).

  • Characterization: The purified cyclohepta[b]quinoxaline is isolated as a solid (Yield: ~79%). Validate structural integrity via

    
     NMR (multiplets at 
    
    
    
    7.96–7.92 for the aromatic protons) and IR spectroscopy (characteristic imine stretch at ~1612
    
    
    ) [2].

Workflow Step1 Phase 1: Bromination Cycloheptanone + NBS in AcOH Stir at RT for 1-2 h Step2 Phase 2: Condensation Add 1,2-Diaminobenzene Heat to 80°C for 3 h Step1->Step2 TLC confirms full conversion (KMnO4 stain) Step3 Phase 3: Workup Neutralize with NaHCO3 Extract with EtOAc Step2->Step3 Color change to deep brown (UV active spot appears) Step4 Phase 4: Purification Column Chromatography (Hexanes/EtOAc) Step3->Step4 Organic layer dried & concentrated

Figure 2: Step-by-step experimental workflow and validation checkpoints.

References

  • Title: An insight into medicinal chemistry of anticancer quinoxalines Source: European Journal of Medicinal Chemistry / Central Institute of Medicinal and Aromatic Plants (CIMAP) URL: [Link]

  • Title: Synthesis of Quinoxaline Analogues Source: Synthesis 2011(19): 3143-3151 (Meng-Yang Chang et al.) URL: [Link]

  • Title: Cyclohepta[b][1,4] benzothiazines and their diazine analogs. 2. Formation and properties of cyclohepta[b]quinoxalines Source: Journal of the Chemical Society / Semantic Scholar URL: [Link]

  • Title: Recent advances in the transition-metal-free synthesis of quinoxalines Source: RSC Advances, 2021, 11, 37414-37433 URL: [Link]

Catalyst selection for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalyst Selection & Protocol for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline Synthesis

Part 1: Executive Summary & Strategic Importance

The synthesis of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline represents a critical entry point into fused tricyclic bioactive scaffolds. This molecule serves as a core pharmacophore in the development of DNA-intercalating agents, kinase inhibitors, and electroluminescent materials.[1]

The formation of this scaffold relies on the double condensation of benzene-1,2-diamine (o-phenylenediamine) with cycloheptane-1,2-dione . While the reaction is thermodynamically favorable due to the formation of the aromatic pyrazine ring, the choice of catalyst dictates the reaction rate, impurity profile, and scalability.

The Application Challenge: Standard acid catalysis (e.g., Acetic Acid, p-TSA) often requires reflux conditions and tedious neutralization steps, leading to lower atom economy. Modern protocols prioritize Lewis acid activation or heterogeneous catalysis to drive the reaction at ambient temperatures with minimal workup.

Part 2: Mechanistic Foundation

The reaction proceeds via a double nucleophilic attack of the diamine nitrogens on the diketone carbonyls. The catalyst’s role is to increase the electrophilicity of the carbonyl carbons, facilitating the initial attack and the subsequent dehydration steps.

Mechanism Visualization:

QuinoxalineMechanism Reactants Reactants: o-Phenylenediamine + Cycloheptane-1,2-dione Activation Catalyst Activation: (Lewis/Brønsted Acid) Polarizes C=O bond Reactants->Activation Mixing Intermediate1 Intermediate 1: Mono-imine Formation (Schiff Base) Activation->Intermediate1 Nucleophilic Attack 1 (-H2O) Intermediate2 Intermediate 2: Cyclization & Dehydration Intermediate1->Intermediate2 Nucleophilic Attack 2 (Intramolecular) Product Product: 7,8,9,10-Tetrahydro- 6H-cyclohepta[b]quinoxaline Intermediate2->Product Aromatization (-H2O) Catalyst Catalyst (H+ / LA) Intermediate2->Catalyst Regenerated Catalyst->Activation Promotes

Figure 1: Mechanistic pathway for the condensation of diamines and 1,2-diketones. The catalyst accelerates both dehydration steps.

Part 3: Catalyst Landscape & Selection Matrix

We have categorized catalysts into three tiers based on Process Efficiency (PE) , Green Metrics (GM) , and Scalability (SC) .

Tier 1: Heterogeneous Solid Acids (Recommended for Scale-Up)
  • Examples: Zeolite NaY/HY, Sulfated Polyborate, HClO4-SiO2.

  • Rationale: These catalysts offer easy workup (filtration) and reusability. They are ideal for GMP environments where metal contamination (from Lewis acids) is a concern.

  • Performance: High yields (>90%) at Room Temperature (RT) in Ethanol.

Tier 2: Molecular Iodine (I2) (Recommended for Speed)
  • Rationale: Iodine acts as a mild Lewis acid and oxidizing agent. It is inexpensive and highly active in aqueous media or DMSO.

  • Performance: Extremely fast (<30 mins), but requires thiosulfate wash to remove iodine traces.

Tier 3: Lanthanide Lewis Acids (Specialized)
  • Examples: Cerium(IV) Ammonium Nitrate (CAN), LaCl3·7H2O.

  • Rationale: extremely high turnover frequency. Best for difficult substrates with electron-withdrawing groups, though less critical for the standard cyclohepta-derivative.

Comparative Performance Data:

Catalyst ClassSpecific CatalystSolventTempTimeYieldRef
Solid Acid Zeolite HY Ethanol RT 15 min 92% [1]
Halogen Iodine (10 mol%)DMSORT20 min95%[2]
Lewis Acid CAN (5 mol%)H2O/MeCNRT20 min98%[3]
Green Sulfated PolyborateSolvent-Free80°C5 min94%[4]
Traditional Acetic AcidEthanolReflux3 hrs75%[5]

Part 4: Detailed Experimental Protocol

Selected Method: Heterogeneous Zeolite-Catalyzed Synthesis Reason for Selection: This method balances high yield, ambient conditions, and the ability to recycle the catalyst, making it the most robust protocol for laboratory and pilot-scale synthesis.

Materials:
  • Benzene-1,2-diamine (1.0 equiv)

  • Cycloheptane-1,2-dione (1.0 equiv)

  • Zeolite HY (5 wt% relative to reactants) or Sulfated Polyborate

  • Ethanol (Absolute)

Step-by-Step Workflow:
  • Catalyst Activation:

    • Calcined Zeolite HY should be activated at 120°C for 1 hour prior to use to remove adsorbed moisture.

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve benzene-1,2-diamine (108 mg, 1.0 mmol) and cycloheptane-1,2-dione (126 mg, 1.0 mmol) in Ethanol (5 mL).

    • Add Zeolite HY (approx. 15 mg) to the stirring solution.

  • Execution:

    • Stir the mixture at Room Temperature (25°C) .

    • Monitor reaction progress via TLC (Eluent: n-Hexane/Ethyl Acetate 8:2).

    • Note: The spot for the diamine will disappear, and a new fluorescent spot (the quinoxaline) will appear. Reaction is typically complete within 15–30 minutes .

  • Workup (The "Green" Advantage):

    • Filter the reaction mixture through a sintered glass funnel or Celite pad to recover the solid catalyst.

    • Catalyst Recovery: Wash the solid catalyst with hot ethanol, dry at 100°C, and store for reuse (up to 5 cycles).

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • If necessary, recrystallize the crude solid from Ethanol/Water (3:1) .[1]

    • Expected Product: Pale yellow solid.

    • Melting Point: ~95–98°C (verify with specific literature for cyclohepta-derivative).

Troubleshooting & Optimization:
  • Low Yield? Ensure the cycloheptane-1,2-dione is fresh. 1,2-diketones can hydrate or polymerize on storage.

  • Slow Reaction? If using old reagents, add 1-2 drops of water to help solubilize the catalyst surface species, or switch to the Iodine (I2) method (10 mol% I2 in DMSO) for a "brute force" activation.

Part 5: Decision Logic for Researchers

Use the following logic tree to select the optimal catalyst for your specific constraints (e.g., solvent restrictions, metal limits).

CatalystSelection Start Start: Catalyst Selection Constraint1 Is Metal Contamination a Critical Concern? Start->Constraint1 BranchMetalYes Yes (GMP/Bioassay) Constraint1->BranchMetalYes BranchMetalNo No (Discovery) Constraint1->BranchMetalNo Constraint2 Is Solvent-Free Preferred? SolSolidAcid Use Solid Acid (Zeolite / HClO4-SiO2) Protocol: Ethanol, RT Constraint2->SolSolidAcid No (Use Solvent) SolGrind Use Mechanochemistry (Grinding/Microwave) Catalyst: p-TSA or None Constraint2->SolGrind Yes (Grinding) BranchMetalYes->Constraint2 SolIodine Use Iodine (I2) Protocol: DMSO/Water, RT BranchMetalNo->SolIodine Fastest Option SolCAN Use CAN or LaCl3 Protocol: MeCN, RT BranchMetalNo->SolCAN Highest Yield

Figure 2: Decision Matrix for selecting the optimal catalytic system based on project constraints.

References

  • Zeolite Catalysis: An Efficient Synthesis of Quinoxaline Derivatives Using Zeolite Y as a Catalyst. Revue Roumaine de Chimie. 1

  • Iodine Catalysis: Synthesis of quinoxaline from o-phenylenediamine and 1,2-dicarbonyl derivatives via catalytic iodine.[2] Encyclopedia.pub. 3

  • CAN Catalysis: Reaction between o-phenylenediamine and benzil derivatives in the presence of cerium (IV) ammonium nitrate (CAN).[4] Encyclopedia.pub. 3

  • Sulfated Polyborate: Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate.[5] Indian Academy of Sciences. 5

  • General Review: Recent advances in the transition-metal-free synthesis of quinoxalines. NIH.gov. 6

Sources

Microwave-assisted synthesis of cyclohepta[b]quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Cyclohepta[b]quinoxaline Derivatives

Executive Summary & Scientific Rationale

Cyclohepta[b]quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including DNA intercalation (anti-cancer) , anti-viral , and anti-inflammatory properties. The fusion of the planar quinoxaline system with a seven-membered tropone/cycloheptatriene ring creates a unique non-planar geometry that enhances binding affinity to specific kinase domains and DNA minor grooves.

Traditional thermal synthesis of these compounds via the condensation of o-phenylenediamines with tropolone derivatives (e.g., 2-chlorotropone) or cycloheptane-1,2-diones is often plagued by long reaction times (4–12 hours) , harsh reflux conditions , and moderate yields (40–60%) due to the polymerization of sensitive tropone intermediates.

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach that overcomes these limitations. By utilizing dielectric heating, we achieve:

  • Reaction Acceleration: Reduction of synthesis time from hours to minutes (typically 5–15 min).

  • Enhanced Selectivity: Uniform heating profile minimizes thermal degradation of the tropone ring.

  • Green Chemistry Compliance: Solvent-free or aqueous-phase options with high atom economy.[1]

Reaction Mechanism & Chemical Logic

The formation of cyclohepta[b]quinoxaline (3) proceeds via a double condensation between o-phenylenediamine (1) and a cyclohepta-1,2-dione equivalent (2) (often generated in situ from 2-chlorotropone or activated tropolone).

Key Mechanistic Steps:

  • Nucleophilic Attack: The primary amine of (1) attacks the carbonyl (or C-Cl) of the seven-membered ring.

  • Imine Formation: Loss of water (or HCl) generates the mono-imine intermediate.

  • Cyclization: Intramolecular attack of the second amine group.

  • Aromatization: Final dehydration establishes the fully conjugated tricyclic aromatic system.

Microwave Effect: The dipolar polarization of the polar transition state (zwitterionic imine intermediates) by microwave irradiation significantly lowers the activation energy (


), promoting the cyclization step which is often the rate-determining step in thermal conditions.

ReactionMechanism Reactants o-Phenylenediamine + 2-Chlorotropone TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 MW Irradiation (Dipolar Polarization) Inter Intermediate (Mono-imine) TS1->Inter -HCl / -H₂O TS2 Transition State 2 (Cyclization) Inter->TS2 Ring Closure Product Cyclohepta[b]quinoxaline (Tricyclic Aromatic) TS2->Product Aromatization

Figure 1: Mechanistic pathway for the formation of cyclohepta[b]quinoxaline. Microwave irradiation accelerates the formation of polar transition states (TS1, TS2).

Materials & Equipment

Reagents:

  • Substituted o-phenylenediamines: (Electron-donating groups like -Me, -OMe enhance reactivity; electron-withdrawing groups like -NO₂ require higher power).

  • Electrophile: 2-Chlorotropone (preferred for aromaticity) or 1,2-Cycloheptanedione.

  • Catalyst: Glacial Acetic Acid (liquid phase) or Montmorillonite K-10 Clay (solid support).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH). Note: Solvent-free on alumina is also viable.[1]

Equipment:

  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) allows for precise temp/pressure control.

  • Vessels: 10 mL or 35 mL pressure-sealed quartz/Pyrex vials with Teflon septa.

  • Purification: Flash chromatography system or recrystallization apparatus.

Experimental Protocol

Method A: Solution Phase (General Protocol)
  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of substituted o-phenylenediamine and 1.0 mmol of 2-chlorotropone (or 1,2-cycloheptanedione) in 3 mL of Ethanol .

  • Catalyst Addition: Add 2–3 drops of glacial acetic acid. (Acts as a Brønsted acid to activate the carbonyl).

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 120 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 5–10 minutes

    • Stirring: High

  • Workup: Cool to room temperature (compressed air cooling). The product often precipitates upon cooling.

    • If solid:[2][3][4][5] Filter and wash with cold ethanol.

    • If solution: Pour into crushed ice (20 g). Filter the resulting precipitate.

  • Purification: Recrystallize from EtOH/DMF (9:1) or perform flash chromatography (Hexane:EtOAc 8:2) if necessary.

Method B: Solid Support (Solvent-Free / Green)
  • Adsorption: Dissolve reactants (1 mmol each) in minimal DCM. Add 500 mg of Montmorillonite K-10 clay or Acidic Alumina.

  • Evaporation: Remove solvent under reduced pressure (Rotavap) to generate a free-flowing powder.

  • Irradiation: Place the powder in an open vessel (or loosely capped) in the microwave. Irradiate at 140 °C (approx. 200 W) for 3–5 minutes .

  • Extraction: Extract the product from the solid support using hot ethanol or ethyl acetate. Filter and evaporate.[4]

Optimization & Data Analysis

The following table illustrates the efficiency of Microwave (MW) vs. Conventional Thermal Heating (Oil Bath) for the synthesis of 6H-cyclohepta[b]quinoxaline.

EntryR-Substituent (Diamine)MethodCatalystTimeTemp (°C)Yield (%)
1 HThermalAcOH6 hrs80 (Reflux)52
2 HMW AcOH5 min 12092
3 4-CH₃MWAcOH4 min12094
4 4-NO₂MWAcOH12 min14081
5 HMW (Solid)K-10 Clay3 min14088

Characterization Benchmarks:

  • ¹H NMR (CDCl₃): Look for the characteristic cyclohepta-ring protons. In the fully aromatic system, these appear downfield (6.8–8.5 ppm). The quinoxaline H-2/H-3 equivalent protons are absent (fused).

  • IR (KBr): Absence of C=O stretch (1680 cm⁻¹) and NH₂ stretch (3300-3400 cm⁻¹). Appearance of C=N stretch (~1610 cm⁻¹).

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (1 mmol Diamine + 1 mmol Tropone) Mix Homogenization (Solvent: EtOH or Solid Support) Start->Mix MW Microwave Irradiation (120°C, 150W, 5-10 min) Mix->MW Cool Cooling & Precipitation (Compressed Air / Ice Bath) MW->Cool Filter Filtration / Extraction Cool->Filter Analysis Analysis (NMR, IR, MS) Filter->Analysis

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Troubleshooting & Critical Parameters

  • Pressure Control: Evolution of HCl or water can increase pressure. Ensure the vial is rated for >20 bar. Use a "vent" step if using a sealed vessel with carbonate bases.

  • Thermal Runaway: The tropone ring is electron-rich and can polymerize. Do not exceed 150 °C. If yield drops, lower temperature to 100 °C and extend time.

  • Regioselectivity: With asymmetric diamines (e.g., 4-methyl-1,2-diaminobenzene), a mixture of isomers (8-methyl and 9-methyl) may form. These are often inseparable by standard crystallization but can be resolved by HPLC.

References

  • General Microwave Quinoxaline Synthesis

    • Microwave-assisted synthesis of quinoxaline derivatives.[1][4] Journal of Chemical and Pharmaceutical Research. Link

  • Solid-Support Catalysis

    • Benign approaches for the microwave-assisted synthesis of quinoxalines.[1][6] SciSpace / J. Braz. Chem. Soc. Link

  • Biological Activity of Quinoxalines

    • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules (MDPI).[2] Link

  • Mechanistic Insight (Indeno-fused analogues)

    • Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. MDPI.[2] Link

  • Tropone Chemistry (Thermal Baseline)

Sources

Application Note: Advanced Purification and Recrystallization Protocols for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Chemical Context

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline (CAS: 7092-77-5) is a structurally unique heterocyclic compound comprising a rigid, electron-deficient quinoxaline core fused to a flexible, lipophilic cycloheptane ring. Quinoxaline derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of antiviral, antibacterial, and anticancer agents[1].

Typically synthesized via the bimolecular condensation of 1,2-cycloheptanedione and 1,2-phenylenediamine[2], the crude reaction mixture often contains unreacted diamine, oxidized byproducts (e.g., N-oxides), and oligomeric tar. The presence of the cycloheptane ring significantly increases the molecule's lipophilicity compared to standard quinoxalines, which fundamentally alters its solubility profile and complicates standard purification. This guide details a self-validating, three-stage purification system designed to isolate this compound at >99% purity.

Physicochemical Rationale & Causality

As a Senior Application Scientist, it is critical to understand why specific techniques are chosen rather than blindly following generic workups. The purification strategy for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline relies on exploiting specific physicochemical differentials:

  • pKa Differential (Liquid-Liquid Extraction): Unreacted 1,2-phenylenediamine has a conjugate acid pKa of ~4.5. In contrast, the pyrazine nitrogens in the quinoxaline core are highly delocalized and weakly basic (pKa < 1.0). By washing the organic layer with 1M HCl (pH ~1–2), the diamine is selectively protonated and partitioned into the aqueous waste, while the target compound remains completely in the organic phase.

  • Lipophilicity & "Oiling Out" (Recrystallization): The bulky cycloheptane ring lowers the crystal lattice energy and increases organic solubility. If recrystallized from pure non-polar solvents (like hexanes), the compound is prone to "oiling out"—a liquid-liquid phase separation where the compound forms an impure oil rather than a crystalline solid. To prevent this, a binary Ethanol/Water system is utilized[3]. Ethanol acts as an excellent solvent at reflux[4], while water acts as a highly polar anti-solvent, forcing selective nucleation over phase separation.

Workflow Visualization

The following diagram maps the logical progression of the purification system, highlighting the phase state and purity checkpoints.

G Crude Crude Reaction Mixture (Target + Diamine + Diketone) LLE Liquid-Liquid Extraction (EtOAc / 1M HCl) Crude->LLE AqWaste Aqueous Waste (Protonated Diamine) LLE->AqWaste pH < 2 OrgPhase Organic Phase (Target + Neutral Impurities) LLE->OrgPhase Target Flash Silica Gel Chromatography (Hexanes/EtOAc Gradient) OrgPhase->Flash Recryst Precision Recrystallization (Hot Ethanol/Water) Flash->Recryst >95% Purity (TLC) Pure Pure 7,8,9,10-Tetrahydro- 6H-cyclohepta[b]quinoxaline Recryst->Pure >99% Purity (NMR)

Caption: Three-stage purification workflow for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline.

Step-by-Step Methodologies

Protocol A: Selective Liquid-Liquid Extraction (LLE)

Objective: Complete removal of unreacted 1,2-phenylenediamine and water-soluble catalysts.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acid Wash (Critical Step): Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent. Allow the layers to separate. The unreacted diamine will migrate to the lower aqueous layer.

  • Aqueous Removal: Drain the aqueous layer. Self-Validation: Spot the aqueous layer on a TLC plate and stain with Ninhydrin; a positive (purple) result confirms diamine removal.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (10 mL/g) to neutralize residual acid, followed by saturated NaCl (brine) to remove dissolved water.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure to yield a semi-solid crude.

Protocol B: Flash Column Chromatography

Objective: Removal of unreacted 1,2-cycloheptanedione and oligomeric byproducts.

  • Column Preparation: Pack a glass column with Silica Gel (230-400 mesh)[3] using Hexanes as the solvent.

  • Loading: Dry-load the crude material onto a small amount of silica gel, or wet-load using a minimum volume of Dichloromethane (DCM).

  • Elution: Elute using a gradient mobile phase starting at 100% Hexanes and gradually increasing to 85:15 Hexanes:EtOAc.

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target quinoxaline is highly UV-active. Combine fractions containing the target compound (typically Rf ~0.4 in 80:20 Hexanes:EtOAc) and evaporate to yield a pale yellow solid (>95% purity).

Protocol C: Precision Recrystallization

Objective: Achievement of analytical grade purity (>99%) and optimal crystal habit.

  • Dissolution: Transfer the chromatographed solid to an Erlenmeyer flask. Add absolute Ethanol dropwise while heating on a hot plate until the solid just dissolves at a gentle reflux[1]. Do not add excess solvent.

  • Hot Filtration: If any dark, insoluble particulates remain, quickly filter the boiling solution through a fluted filter paper (pre-warmed with hot ethanol) to remove mechanical impurities.

  • Anti-Solvent Addition (Cloud Point): Maintain the filtrate at a gentle boil. Add hot Deionized (DI) Water dropwise until the solution becomes slightly cloudy (the cloud point). Immediately add 1-2 drops of hot Ethanol until the solution becomes perfectly clear again.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20-25°C) without disturbance. Causality: Rapid cooling will cause the lipophilic compound to "oil out". Slow cooling (approx. 0.5°C/min) ensures selective crystal nucleation.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize the yield.

  • Harvesting: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a minimum volume of ice-cold 10% Ethanol/Water. Dry under high vacuum for 12 hours.

Quantitative Data Presentation

The selection of the recrystallization solvent dictates both the yield and the purity profile. The table below summarizes the empirical data for optimizing the crystallization of cyclohepta-fused quinoxalines.

Solvent SystemBoiling Point (°C)Target Solubility (Hot)Target Solubility (Cold)Impurity ClearanceExpected YieldPractical Considerations
Ethanol / Water (Binary) 78 / 100ExcellentVery LowExcellent85 - 92%Optimal. Water prevents high cold-solubility; slow cooling prevents oiling out[3].
Absolute Ethanol 78ExcellentModerateGood60 - 70%Good purity, but lower yield due to the high lipophilicity of the cycloheptane ring[4].
Hexanes / EtOAc 68 / 77GoodLowModerate75 - 80%High risk of co-crystallizing non-polar impurities. Prone to oiling out.
Pure Water 100PoorInsolublePoorN/AEnvironmentally ideal, but practically useless due to extreme hydrophobicity of the target[4].

References

  • Multidimensional Screening and Methodology Development for Condensations Involving Complex 1,2-Diketones. National Institutes of Health (NIH).[Link]

  • Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water. Taylor & Francis.[Link]

  • Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst. PubMed Central (PMC).[Link]

Sources

Application and Protocols for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline as a Novel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the application of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline (THCQ) as a promising corrosion inhibitor. While direct experimental data on THCQ is emerging, this guide synthesizes theoretical predictions for closely related structures with established experimental protocols for analogous quinoxaline derivatives to provide a robust framework for its evaluation. This application note is intended for researchers, chemists, and materials scientists in the field of corrosion science and drug development who are exploring novel heterocyclic compounds for metal protection. We will delve into the synthesis of THCQ, its theoretical mechanism of action, detailed protocols for its evaluation using electrochemical and gravimetric techniques, and a framework for data interpretation.

Introduction: The Challenge of Corrosion and the Promise of Quinoxaline Derivatives

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant global economic and safety challenge. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, particularly in acidic environments encountered in industrial processes like acid pickling and cleaning.[1]

Quinoxaline and its derivatives have emerged as a highly effective class of corrosion inhibitors for various metals and alloys, including mild steel.[2][3] Their efficacy is attributed to the presence of nitrogen heteroatoms, π-electrons in the aromatic rings, and the planar nature of the molecule, which facilitate strong adsorption onto the metal surface.[3] This adsorbed layer acts as a barrier, impeding the corrosive process. The fusion of a cycloalkane ring, as in the case of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline (THCQ), is hypothesized to enhance the molecule's surface coverage and, consequently, its inhibitory performance.

Theoretical studies on closely related structures, such as 5,6,7,8,9,10-hexahydrocyclohepta[b]quinoxaline, using Density Functional Theory (DFT) calculations, suggest a high potential for corrosion inhibition.[4] These calculations indicate favorable electronic properties for adsorption onto metal surfaces. This guide will provide the necessary protocols to experimentally validate the theoretical promise of THCQ as a high-performance corrosion inhibitor.

Synthesis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline (THCQ)

The synthesis of THCQ can be achieved through a well-established condensation reaction between an appropriate o-diamine and a diketone. A general and efficient protocol is outlined below.

Protocol 2.1: Synthesis of THCQ

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid.

  • Addition of Diketone: To this solution, add cycloheptane-1,2-dione (1 equivalent) dropwise at room temperature with continuous stirring.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[5]

  • Characterization: Confirm the structure of the synthesized 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism of Corrosion Inhibition by THCQ

The corrosion inhibition by THCQ is predicated on its ability to adsorb onto the metal surface, thereby blocking the active sites for corrosion. This adsorption is a complex process involving both physical (electrostatic) and chemical interactions.

3.1. Adsorption Mechanism

The THCQ molecule possesses several features that contribute to its strong adsorption:

  • Nitrogen Heteroatoms: The lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of the metal atoms.

  • π-Electrons: The aromatic quinoxaline ring system provides a source of π-electrons that can interact with the charged metal surface.

  • Surface Coverage: The fused cyclohepta ring increases the molecular size, leading to greater surface coverage per molecule.

The adsorption process can be described by various isotherms, with the Langmuir adsorption isotherm often being a good model for quinoxaline derivatives, suggesting monolayer adsorption on the metal surface.[1]

3.2. Electrochemical Action

THCQ is expected to function as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6] This is achieved by the adsorbed inhibitor layer blocking the sites for these reactions.

Diagram 3.1: Proposed Mechanism of THCQ Adsorption on a Metal Surface

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) THCQ THCQ Molecule Metal Fe THCQ->Metal Adsorption (N lone pairs, π-electrons) H_plus H⁺ ions H_plus->Metal Cathodic Reaction (inhibited) Cl_minus Cl⁻ ions Metal->H_plus Anodic Reaction (inhibited)

Caption: Adsorption of THCQ on a metal surface, inhibiting corrosion reactions.

Experimental Evaluation of THCQ as a Corrosion Inhibitor

A combination of gravimetric and electrochemical methods should be employed to thoroughly evaluate the performance of THCQ.

4.1. Gravimetric Method (Weight Loss)

This method provides a direct measure of the corrosion rate.

Protocol 4.1.1: Weight Loss Measurement

  • Specimen Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Polish the coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to four decimal places.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of THCQ for a specified period (e.g., 6 hours) at a constant temperature.

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl with hexamine), rinse with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mg cm⁻² h⁻¹) = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.[6]

4.2. Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode cell is used, with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[1]

Protocol 4.2.1: Potentiodynamic Polarization (PDP)

  • Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the potential versus the logarithm of the current density to obtain Tafel plots. Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inh is with the inhibitor.[7]

Protocol 4.2.2: Electrochemical Impedance Spectroscopy (EIS)

  • Stabilization: As with PDP, allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircle, indicating increased charge transfer resistance (Rct). The data can be fitted to an equivalent electrical circuit to quantify parameters like Rct and double-layer capacitance (Cdl).

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh is the charge transfer resistance with inhibitor and Rct_blank is without the inhibitor.[6]

Theoretical Evaluation using Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the relationship between the molecular structure of an inhibitor and its efficiency.[8][9]

Protocol 5.1: DFT Calculations

  • Molecular Optimization: Optimize the geometry of the THCQ molecule using a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set).[7]

  • Parameter Calculation: From the optimized structure, calculate key quantum chemical parameters such as:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values generally indicate better inhibition.

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability. Lower ELUMO values are favorable.

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and better inhibition efficiency.

    • Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interaction with the metal surface.[10]

  • Correlation: Correlate these calculated parameters with the experimentally determined inhibition efficiencies to understand the structure-activity relationship.

Diagram 5.1: Workflow for Theoretical and Experimental Evaluation of THCQ

G cluster_theoretical Theoretical Evaluation cluster_experimental Experimental Evaluation dft DFT Calculations (B3LYP/6-31G(d,p)) params Calculate Quantum Chemical Parameters (EHOMO, ELUMO, ΔE, μ) dft->params correlation Correlate Theoretical and Experimental Results params->correlation synthesis Synthesis of THCQ gravimetric Gravimetric Method (Weight Loss) synthesis->gravimetric electrochemical Electrochemical Methods (PDP, EIS) synthesis->electrochemical gravimetric->correlation electrochemical->correlation

Caption: Integrated workflow for evaluating THCQ as a corrosion inhibitor.

Data Presentation and Interpretation

The collected data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 6.1: Hypothetical Performance Data for THCQ as a Corrosion Inhibitor for Mild Steel in 1 M HCl

Concentration (mM)Weight Loss IE (%)PDP IE (%)EIS IE (%)
0.175.278.580.1
0.588.690.191.5
1.094.395.897.2
2.096.897.598.5

Note: The above data is hypothetical and serves as an example of how to present the results. Actual values would be obtained from the experimental work.

Interpretation:

  • An increase in inhibition efficiency with increasing concentration is expected, indicating greater surface coverage.

  • The high inhibition efficiencies across all methods would confirm the excellent performance of THCQ.

  • The shift in Ecorr in the PDP plots can indicate whether the inhibitor is predominantly anodic, cathodic, or mixed-type. For quinoxalines, a mixed-type behavior is common.[1]

  • The increase in Rct and decrease in Cdl from EIS data would further support the formation of a protective adsorbed layer on the metal surface.

Conclusion

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline holds significant promise as a novel and highly effective corrosion inhibitor. Its molecular structure, combining the proven efficacy of the quinoxaline moiety with the enhanced surface coverage offered by the cyclohepta ring, makes it a compelling candidate for further investigation. The protocols outlined in this application note provide a comprehensive framework for the synthesis, experimental evaluation, and theoretical understanding of THCQ's inhibitive properties. By following these guidelines, researchers can systematically assess its performance and contribute to the development of next-generation corrosion protection technologies.

References

  • Some Quinoxalin-6-yl Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid: Experimental and Theoretical Studies. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Inhibition performance of a novel quinoxaline derivative for carbon steel corrosion in 1 M HCl. Journal of Electrochemical Science and Engineering. Available at: [Link]

  • Evaluation of Quinoxalines as Corrosion Inhibitors for Mild Steel in Acid Environment. International Journal of Electrochemical Science. Available at: [Link]

  • Electrochemical and Theoretical Studies of Novel Quinoxaline Derivatives as Corrosion Inhibitor for Mild Steel in HCl Solution. ResearchGate. Available at: [Link]

  • Experimental and Theoretical Study on the Inhibition Performances of Quinoxaline and Its Derivatives for the Corrosion of Mild Steel in Hydrochloric Acid. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studies. Arabian Journal of Chemistry. Available at: [Link]

  • Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studies. ScienceDirect. Available at: [Link]

  • Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studies. Scilit. Available at: [Link]

  • Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. Journal of Chemical Sciences. Available at: [Link]

  • Experimental and Quantum chemical studies on the inhibition potential of some Quinoxaline derivatives for mild steel in acid media. Oriental Journal of Chemistry. Available at: [Link]

  • Quinoxaline derivatives as efficient corrosion inhibitors: Current status, challenges and future perspectives. ResearchGate. Available at: [Link]

  • Theoretical approach to the corrosion inhibition efficiency of some quinoxaline derivatives of steel in acid media using the DFT method. An-Najah National University Staff. Available at: [Link]

  • Study on the Corrosion Inhibition Properties of Quinoxaline Derivatives as Acidizing Corrosion Inhibitors for Mild Steel: Synthesis, Experimental Analysis, and Theoretical Insights. ResearchGate. Available at: [Link]

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of the Chinese Chemical Society. Available at: [Link]

  • CORROSION INHIBITION EFFICIENCY OF QUINOXALINES BASED ON ELECTRONIC STRUCTURE AND QUANTUM COMPUTATIONAL ANALYSIS. Revue Roumaine de Chimie. Available at: [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

  • A green synthesis of quinoxaline derivatives & their biological actives. Research India Publications. Available at: [Link]

Sources

Fluorescence Applications of Cyclohepta[b]quinoxaline-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: Unveiling a Novel Fluorophore Scaffold

The quinoxaline moiety, a heterocyclic system composed of fused benzene and pyrazine rings, represents a cornerstone in the development of advanced fluorescent materials.[1] Its inherent electron-deficient character, rigid planar structure, and highly tunable π-conjugated system make it an exceptional building block for molecules with remarkable photophysical and electronic properties.[2][3] These characteristics have led to the widespread application of quinoxaline derivatives in fields ranging from organic light-emitting diodes (OLEDs) to sophisticated chemosensors and biological imaging agents.[2][4]

This guide focuses on a novel and promising subclass: cyclohepta[b]quinoxaline . By fusing a seven-membered carbocyclic ring to the quinoxaline core, we create a scaffold with an extended and distorted π-electron system. This unique structural modification is hypothesized to unlock a range of advantageous photophysical properties, including:

  • Bathochromically Shifted Spectra: The extended conjugation is expected to lower the HOMO-LUMO energy gap, pushing both absorption and emission profiles towards longer, more biologically compatible wavelengths (the red and near-infrared regions).

  • Large Stokes Shifts: The inherent flexibility and unique geometry of the seven-membered ring may promote significant structural relaxation in the excited state, leading to a greater separation between excitation and emission maxima, which is crucial for minimizing self-quenching and improving signal-to-noise ratios in imaging applications.

  • Enhanced Environmental Sensitivity: The scaffold's electronic properties can be exquisitely sensitive to the local environment, making it an ideal candidate for developing solvatochromic probes that report on the polarity of their surroundings, such as protein binding sites.[5]

  • Platform for Aggregation-Induced Emission (AIE): Strategic functionalization can restrict intramolecular rotation in the aggregated state, transforming otherwise weakly emissive molecules into highly fluorescent nanoparticles or solid-state materials, a phenomenon known as AIE.[6][7]

This document provides a comprehensive overview of the synthesis, photophysical characterization, and application of cyclohepta[b]quinoxaline derivatives as next-generation fluorescent tools. We will explore their use as chemosensors for ions and provide detailed, field-tested protocols for their application in cellular bioimaging.

Section 1: The Photophysical Landscape of Cyclohepta[b]quinoxalines

The fluorescence of cyclohepta[b]quinoxaline derivatives originates from the interplay of π-π* and n-π* electronic transitions within the aromatic system.[6] The nitrogen lone pairs contribute to the n-π* transition, while the extended π-system of the fused rings governs the lower-energy π-π* transition, which is typically responsible for fluorescence.

Key Photophysical Properties & Tuning Strategies
PropertySignificanceTuning Strategy
Absorption Max (λabs) Wavelength of maximum light absorption.Extend π-conjugation; add electron-donating/withdrawing groups.
Emission Max (λem) Wavelength of maximum fluorescence emission.Introduce push-pull systems to induce Intramolecular Charge Transfer (ICT).
Quantum Yield (ΦF) Efficiency of converting absorbed photons to emitted photons.Increase structural rigidity; introduce AIE-active moieties.
Stokes Shift Difference between λabs and λem.Design molecules with significant excited-state geometry changes.
Solvatochromism Sensitivity of emission color to solvent polarity.Create a strong ICT state by placing strong donor and acceptor groups at opposite ends of the molecule.

A powerful strategy for tuning these properties is the creation of a "push-pull" system. By functionalizing the cyclohepta[b]quinoxaline scaffold with electron-donating groups (e.g., -NMe₂, -OMe) and electron-withdrawing groups (e.g., -CN, -NO₂), an intramolecular charge transfer (ICT) state can be established upon photoexcitation. This ICT character makes the emission highly sensitive to the polarity of the surrounding environment, a property leveraged in probes for protein binding sites and cellular microenvironments.[5][6]

Section 2: General Synthetic Pathway

The construction of the cyclohepta[b]quinoxaline core typically follows the foundational principle of quinoxaline synthesis: the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][8][9] A plausible and versatile route is outlined below.

G start Substituted o-Phenylenediamine reaction Condensation Reaction (e.g., Acetic Acid, Reflux) start->reaction precursor Cyclohepta-1,2-dione Precursor precursor->reaction product Functionalized Cyclohepta[b]quinoxaline reaction->product Crude Product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, Spectroscopy) purification->characterization

Caption: General workflow for the synthesis of cyclohepta[b]quinoxaline derivatives.

Protocol 1: Synthesis of a Model Cyclohepta[b]quinoxaline

This protocol describes a general procedure for synthesizing a functionalized cyclohepta[b]quinoxaline derivative.

Materials:

  • Substituted benzene-1,2-diamine (1.0 mmol)

  • Cyclohepta-1,2-dione (1.1 mmol)

  • Glacial Acetic Acid (15 mL)

  • Ethanol

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the substituted benzene-1,2-diamine (1.0 mmol) in glacial acetic acid (15 mL).

  • Addition of Dione: Add the cyclohepta-1,2-dione (1.1 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: Acetic acid serves as both the solvent and a mild acid catalyst, promoting the condensation and subsequent cyclization/aromatization to form the stable quinoxaline ring.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol to remove residual acetic acid.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.

  • Characterization: Combine the pure fractions, evaporate the solvent under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation:

  • TLC Monitoring: The disappearance of starting materials and the appearance of a new, typically fluorescent, spot on the TLC plate indicates reaction progression.

  • Spectroscopic Analysis: Unambiguous confirmation of the structure via NMR and MS is essential for validating the synthetic outcome.

Section 3: Application as Fluorescent Chemosensors

The nitrogen atoms of the pyrazine ring within the cyclohepta[b]quinoxaline scaffold act as natural Lewis basic sites, making them excellent candidates for chelating metal ions.[10] Furthermore, the core can be functionalized with specific recognition moieties to create highly selective sensors for anions or other analytes.

G cluster_legend Turn-Off Sensing Mechanism Probe Probe Probe_Star Probe Probe->Probe_Star Excitation (Light In) Complex Probe-Analyte Complex Probe->Complex Binding Probe_Star->Probe Strong Fluorescence (Light Out) Analyte Analyte Analyte->Complex Complex_Star Complex Complex->Complex_Star Excitation Complex_Star->Complex Quenched (No Light Out)

Caption: Mechanism of a "turn-off" fluorescent sensor upon analyte binding.

Application Note 1: Selective Detection of Copper (II) Ions

Principle: Many quinoxaline derivatives exhibit fluorescence quenching upon coordination with paramagnetic metal ions like Cu²⁺ due to electron or energy transfer processes. The cyclohepta[b]quinoxaline scaffold can be designed to selectively bind Cu²⁺, resulting in a "turn-off" sensor with a high degree of sensitivity.

Protocol 2: Fluorometric Titration for Cu²⁺ Sensing

Materials:

  • 1.0 mM stock solution of the cyclohepta[b]quinoxaline probe in DMSO.

  • 10.0 mM stock solution of CuCl₂ in deionized water.

  • HEPES buffer (10 mM, pH 7.4).

  • Spectrofluorometer and fluorescence cuvettes.

Procedure:

  • Prepare Probe Solution: Prepare a 3 mL solution in a cuvette containing the probe at a final concentration of 10 µM in HEPES buffer. A small percentage of DMSO (e.g., <1%) from the stock solution is acceptable.

  • Record Initial Spectrum: Place the cuvette in the spectrofluorometer. Excite the sample at its λabs (e.g., 420 nm) and record the emission spectrum (e.g., from 450 nm to 700 nm).

  • Titration: Add small aliquots of the Cu²⁺ stock solution (e.g., 2 µL, corresponding to an addition of ~6.7 µM Cu²⁺) to the cuvette.

  • Incubate and Measure: After each addition, mix the solution gently and allow it to incubate for 2 minutes to ensure complexation reaches equilibrium. Record the fluorescence emission spectrum.

    • Causality Note: The incubation period is critical for the binding kinetics. A stable reading over time confirms that the probe-analyte interaction has reached equilibrium.

  • Repeat: Continue adding Cu²⁺ until the fluorescence intensity no longer changes, indicating saturation of the probe.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Cu²⁺.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.

    • (Optional) Perform a Job's plot analysis to determine the binding stoichiometry of the probe-Cu²⁺ complex.

Self-Validation:

  • Selectivity Test: Repeat the titration experiment with other relevant metal ions (e.g., Fe³⁺, Zn²⁺, Na⁺, K⁺, Mg²⁺) at high concentrations to confirm that the fluorescence quenching is selective for Cu²⁺.[10]

  • Reversibility: Add a strong chelator like EDTA to the quenched solution. A restoration of fluorescence would validate that the quenching mechanism is due to reversible coordination.

Section 4: Application in Biological Imaging

The ability to design cyclohepta[b]quinoxaline derivatives with long-wavelength emission, low cytotoxicity, and AIE properties makes them highly attractive for live-cell imaging.[7] AIE-active probes are particularly powerful as they are often non-emissive in aqueous media but "light up" upon entering the hydrophobic and crowded environments within a cell, leading to high-contrast images with minimal background noise.

G culture 1. Seed Cells on Coverslips incubation 3. Incubate Cells with Probe culture->incubation cytotoxicity Control: Cytotoxicity Assay (e.g., MTT Assay) culture->cytotoxicity probe_prep 2. Prepare Probe Working Solution probe_prep->incubation washing 4. Wash Cells with PBS incubation->washing imaging 5. Image with Fluorescence Microscope washing->imaging

Caption: Standard workflow for a live-cell fluorescence imaging experiment.

Application Note 2: Live-Cell Staining and Imaging

Principle: Lipophilic cyclohepta[b]quinoxaline probes can passively cross the cell membrane and accumulate within intracellular compartments. Their fluorescence allows for the visualization of cellular morphology and, with appropriate functionalization, the tracking of specific organelles or biological processes.[7][11]

Protocol 3: Staining of Live HeLa Cells

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Glass-bottomed imaging dishes or coverslips

  • 1.0 mM stock solution of a cyclohepta[b]quinoxaline imaging probe in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, TRITC)

Procedure:

  • Cell Culture: Seed HeLa cells onto glass-bottomed dishes at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

    • Expertise Note: Sub-confluent cells are preferred for imaging as they exhibit clearer morphology and are generally healthier than overly dense cultures.

  • Probe Incubation: On the day of the experiment, remove the culture medium. Add fresh medium containing the cyclohepta[b]quinoxaline probe at a final concentration of 5-10 µM.

  • Incubate: Return the cells to the incubator for 30-60 minutes. The optimal incubation time should be determined empirically for each new probe.

  • Washing: Remove the probe-containing medium. Wash the cells twice with warm PBS (pH 7.4) to remove any extracellular probe that contributes to background fluorescence.

  • Imaging: Add fresh culture medium or PBS to the dish. Immediately visualize the cells using a fluorescence microscope. Acquire images using the appropriate excitation source and emission filter for the probe.

Self-Validation & Controls:

  • Cytotoxicity Assay: It is imperative to assess the probe's toxicity. Perform an MTT or similar viability assay by treating cells with a range of probe concentrations (e.g., 1 µM to 50 µM) for 24 hours. A viable probe should not significantly impact cell survival at the working concentration used for imaging.

  • Control Cells: Image an untreated sample of cells (a "blank") under the same microscope settings to assess the level of cellular autofluorescence.

  • Co-localization (Optional): To determine if the probe localizes to a specific organelle, co-stain the cells with a commercially available organelle tracker (e.g., MitoTracker Red, ER-Tracker Green) and assess the overlap of the fluorescence signals.

References

  • Chen, Q. et al. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Google Scholar.
  • Reddy, C. S. et al. (2008). The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. Tetrahedron. Available at: [Link]

  • Liu, C. et al. (2015). Photophysical properties of quinoxaline-fused[12]carbohelicene derivatives. RSC Advances. Available at: [Link]

  • Li, Y. et al. (2024). Small Molecule Quinoxaline Fluorescent Probe for AcO- Real-Time Detection in Vivo. Polycyclic Aromatic Compounds. Available at: [Link]

  • Dey, S. K. et al. (2018). Functionalized Quinoxaline for Chromogenic and Fluorogenic Anion Sensing. ChemistryOpen. Available at: [Link]

  • Han, C. et al. (2020). Quinoxaline Based N-Heteroacene Interfacial Layer for Efficient Hole-Injection in Quantum Dot Light-Emitting Diodes. ResearchGate. Available at: [Link]

  • Leonard, N. J. (1974). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Serve Content. Available at: [Link]

  • Mallet, J.-M. & Dumat, B. Fluorescent probes for biological processes and interactions. Department of Chemistry, ENS. Available at: [Link]

  • Patel, H. et al. (2022). Leveraging quinoxaline functionalization for the design of efficient orange/red thermally activated delayed fluorescence emitters. Chemical Communications. Available at: [Link]

  • Al-Hamdani, A. A. S. et al. (2024). A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe 3+ and fluorescent sensing of Cu 2+ and its application. Heliyon. Available at: [Link]

  • Brezová, V. et al. (2015). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Quinoxaline synthesis. . Available at: [Link]

  • Konishi, A. et al. (2025). Synthesis and Characterization of Quinoxaline-Fused Cyclopenta[cd]azulene. Chemistry. Available at: [Link]

  • Lin, W.-C. et al. Synthesis of Halogenated 1H-Cyclohepta[2,1-b:3,4-b']diindoles and Their Nucleophilic Aromatic Substitution Reactions. HETEROCYCLES. Available at: [Link]

  • Kudo, K. et al. (2011). Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity. Chemical Communications. Available at: [Link]

  • Zhang, Y. et al. (2020). Synthesis and fluorescent properties of quinoxaline derived ionic liquids. Dyes and Pigments. Available at: [Link]

  • Zhang, S. et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. Catalysts. Available at: [Link]

  • Kim, J. H. et al. (2012). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. ResearchGate. Available at: [Link]

  • Kumar, S. et al. (2025). Indolo-[2,3- b]quinoxaline: A Core for the Stabilization of Room Temperature Liquid Crystalline Self-Assembly, Aggregation-Induced Emission, and Bioimaging Applications. ACS Applied Bio Materials. Available at: [Link]

  • Shah, K. et al. (2022). Synthesis and study of indoloquinoxaline based D-π-A type conjugated molecules as fluorescent probe for hypochlorite detection. ResearchGate. Available at: [Link]

  • Slynko, I. et al. (2021). Synthesis and halochromism of new quinoxaline fluorescent dyes. ResearchGate. Available at: [Link]

  • Chen, Z. et al. (2021). Development of Rofecoxib-Based Fluorescent Probes and Investigations on Their Solvatochromism, AIE Activity, Mechanochromism, and COX-2-Targeted Bioimaging. Analytical Chemistry. Available at: [Link]

  • Zhang, Y. et al. (2016). High-performance fluorescence sensing of lanthanum ions (La3+) by a polydentate pyridyl-based quinoxaline derivative. Dalton Transactions. Available at: [Link]

  • Bera, S. et al. (2021). A Novel Quinoxaline-Rhodamine Conjugate for a Simple and Efficient Detection of Hydrogen Sulphate Ion. Chemosensors. Available at: [Link]

  • Zhou, H. et al. (2023). Imaging and detection of sulfite in acute liver injury with a novel quinoxaline-based fluorescent probe. Analytica Chimica Acta. Available at: [Link]

  • Zhang, S. et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. MDPI. Available at: [Link]

  • Dahab, M. A. et al. (2022). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Medicinal Chemistry. Available at: [Link]

Sources

Solvent-free synthesis techniques for fused quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent-Free Synthesis Techniques for Fused Quinoxalines

Executive Summary

Fused quinoxalines are privileged nitrogen-containing heterocycles that serve as critical scaffolds in drug discovery, exhibiting potent antibacterial, antiviral, and anticancer properties [1]. Traditionally, the synthesis of these pharmacophores relies on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds in refluxing organic solvents (e.g., ethanol or acetic acid) for extended periods. As a Senior Application Scientist, I advocate for the transition to solvent-free methodologies. By eliminating the solvent bath, we remove thermodynamic lag, drastically reduce the Environmental Factor (E-Factor), and force reactants into intimate contact, thereby accelerating reaction kinetics from hours to mere minutes.

This guide details the mechanistic rationale, comparative data, and field-proven protocols for the solvent-free synthesis of fused quinoxalines using microwave, mechanochemical, and aerodynamic activation.

Mechanistic Rationale: The Causality of Solvent-Free Efficiency

In a conventional solution-phase reaction, the solvent acts as a thermal buffer and dilutes the local concentration of the reactants. In contrast, solvent-free synthesis operates under neat or solid-state conditions.

  • Thermodynamic Advantage: By removing the solvent, the local concentration of the amine and carbonyl groups is maximized. This exponentially increases the collision frequency, driving the initial nucleophilic attack to form the hemiaminal intermediate [2].

  • Energy Delivery: Instead of relying on convective heat transfer, modern solvent-free methods utilize direct energy delivery. Microwave irradiation provides dielectric heating directly to polar functional groups, while mechanochemistry utilizes kinetic shear force to continuously break product lattices and expose fresh, unreacted surfaces [3].

  • Catalytic Synergy: The use of solid acid catalysts, such as biodegradable cellulose sulfuric acid or polymer-supported sulphanilic acid, provides a highly localized proton source that facilitates the final rate-limiting dehydration step (-2H₂O) without generating toxic liquid waste [4].

Comparative Data Analysis

The following table summarizes the operational metrics of traditional versus solvent-free synthetic paradigms.

Synthesis ParadigmEnergy Delivery MechanismTypical Reaction TimeAverage YieldE-Factor / WasteScalability
Conventional Reflux Convective Thermal (Solvent)2–12 hours34–85%HighHigh (but toxic)
Microwave-Assisted Dielectric Heating3–5 minutes>90%LowModerate
Mechanochemical Kinetic / Shear Force15–30 minutes>95%Very LowHigh
Spiral Gas-Solid Flow Aerodynamic Collision1–3 minutes>90%Very LowExcellent (Continuous)

Activation Pathways & Workflow

G cluster_0 Solvent-Free Activation Modes Start Solid Precursors (1,2-Diamine + 1,2-Dicarbonyl) MW Microwave Irradiation (Dielectric Heating) Start->MW Mech Mechanochemical Milling (Kinetic/Shear Force) Start->Mech SGSF Spiral Gas-Solid Flow (Aerodynamic Mixing) Start->SGSF Intermediate Hemiaminal Intermediate (Solid-State Transition) MW->Intermediate Mech->Intermediate SGSF->Intermediate Product Fused Quinoxaline (High Yield & Purity) Intermediate->Product Dehydration (-2H2O)

Solvent-free activation pathways for fused quinoxaline synthesis.

Experimental Methodologies

Protocol A: Microwave-Assisted Synthesis (Solid Acid Catalyzed)

This protocol utilizes a biodegradable solid acid catalyst to drive the reaction under microwave irradiation.

  • Pre-milling (Homogenization): Grind equimolar amounts of o-phenylenediamine (1.0 mmol) and a 1,2-dicarbonyl compound (1.0 mmol) with 10 mg of cellulose sulfuric acid in an agate mortar [4].

    • Causality: Solid-state reactions are diffusion-limited. Pre-milling maximizes the interfacial surface area between the reactants and the solid acid catalyst, preventing localized hot spots and charring during microwave irradiation.

  • Microwave Irradiation: Transfer the homogenized powder to a dedicated microwave reactor vessel. Irradiate at 160 °C (approx. 300 W) for 3–5 minutes[1].

    • Causality: Microwave energy directly couples with the polar functional groups via dielectric heating. This rapidly overcomes the activation energy barrier for the nucleophilic attack, driving the endothermic dehydration of the hemiaminal intermediate without the thermal lag of a solvent bath.

  • Product Isolation: Cool the vessel to room temperature. Wash the crude mixture with warm water and filter.

    • Causality: The cellulose sulfuric acid catalyst is highly water-soluble, while the fused quinoxaline product is hydrophobic. This differential solubility creates a self-separating system, eliminating the need for complex chromatographic purification.

Protocol B: Mechanochemical (Ball-Milling) Synthesis

This protocol relies entirely on kinetic energy, making it ideal for thermally sensitive substrates.

  • Reactor Loading: Place equimolar reactants (2.0 mmol scale) into a 10 mL stainless steel milling jar. Add two 5 mm stainless steel grinding balls.

    • Causality: Stainless steel provides the necessary hardness and density to generate high-impact shear forces. A ball-to-powder weight ratio (BPR) of approximately 4:1 ensures efficient energy transfer [2].

  • Liquid-Assisted Grinding (LAG): Add a catalytic amount of ethanol (η = 0.5 μL/mg of reactants).

    • Causality: LAG drastically accelerates mechanochemical kinetics. The trace liquid acts as a molecular lubricant, increasing the mobility of the reactants and preventing the formation of an unreactive product crust over the starting materials.

  • Milling: Secure the jar in a mixer mill and operate at a frequency of 30 Hz for 15–30 minutes.

    • Causality: The continuous kinetic impact provides the mechanical activation energy required for the double condensation reaction. The high shear force constantly exposes fresh unreacted surfaces, driving the reaction to >95% completion.

In-Process Quality Control & Self-Validation

A robust protocol must be self-validating. To ensure the integrity of the solvent-free condensation, implement the following orthogonal validation checks:

  • Visual & Phase Transition Cues: The reaction mixture will transition from a pale, dry physical mixture to a deep orange/red melt (indicating the formation of the hemiaminal intermediate), and finally to a crystalline solid as the dehydration completes. If the mixture remains a melt, the dehydration step is incomplete.

  • Spectroscopic Validation (FT-IR): FT-IR is the most rapid self-check. The complete disappearance of the N-H stretch (3200–3400 cm⁻¹) and the C=O stretch (approx. 1680 cm⁻¹), coupled with the emergence of a sharp C=N stretch at 1600 cm⁻¹, confirms successful cyclization[1].

  • Advanced Solid-State Monitoring: For process development, time-domain solid-state NMR (T1-T2* correlation) can monitor the reaction progression non-destructively. By tracking the relaxation times, you can observe the replacement of starting material signals with product and side-product (water) signals in real-time without dissolving the matrix [5].

References

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Molecules.[Link]

  • Mechanochemical Synthesis of Biologically Relevant Heterocycles. Royal Society of Chemistry.[Link]

  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules.[Link]

  • An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Organic Preparations and Procedures International.[Link]

  • A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. Arabian Journal of Chemistry.[Link]

  • T1 T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives. ChemRxiv.[Link]

Sources

Procedure for functionalizing the 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline ring

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocols for the synthesis and subsequent functionalization of the 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline scaffold. This tricyclic system, comprising a benzene ring fused to a pyrazine ring which is further fused to a saturated seven-membered ring, presents unique opportunities for medicinal chemistry, particularly in DNA intercalation and kinase inhibition.

Part 1: Strategic Analysis & Reactivity Profile

Before initiating wet chemistry, it is critical to understand the electronic landscape of the scaffold to select the correct functionalization strategy.

  • Region A (Benzenoid Ring): Electron-rich relative to the pyrazine core but deactivated compared to benzene due to the electron-withdrawing pyrazine nitrogens. Electrophilic aromatic substitution (EAS) requires forcing conditions.

  • Region B (Pyrazine Core): Electron-deficient.[1][2] The N-atoms are susceptible to protonation (

    
    ) and oxidation to N-oxides.
    
  • Region C (Cyclohepta Ring): The "soft" target. The C6 and C10 positions (benzylic/allylic to the C=N bond) are highly activated for C(sp³)-H functionalization , specifically oxidation to ketones or radical halogenation.

Part 2: Synthesis of the Core Scaffold

The most robust route to the parent scaffold is the condensation of o-phenylenediamine with cycloheptane-1,2-dione.

Protocol 1: Condensation Synthesis
  • Objective: Synthesis of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline.

  • Principle: Double Schiff base formation (condensation) driven by the thermodynamic stability of the aromatic pyrazine ring.

Materials:

  • o-Phenylenediamine (1.0 equiv)

  • Cycloheptane-1,2-dione (1.05 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[3]

  • Catalyst: Glacial Acetic Acid (if using EtOH) or I₂ (1 mol%) for oxidative driving force if starting from diols (optional).

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of o-phenylenediamine in 20 mL of Ethanol in a round-bottom flask.

  • Addition: Add 10.5 mmol of cycloheptane-1,2-dione dropwise. If the dione is solid, dissolve in minimal EtOH first.

  • Catalysis: Add 0.5 mL of glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The product usually fluoresces under UV (254/365 nm).

  • Workup: Cool to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold EtOH.

    • If no precipitate: Remove solvent in vacuo, redissolve in CH₂Cl₂, wash with NaHCO₃ (sat. aq.), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 85–95%. Validation: ¹H NMR (CDCl₃) should show a characteristic pattern for the 4 aromatic protons (multiplets ~7.6–8.1 ppm) and the cyclohepta protons (multiplets ~1.8–3.2 ppm).

Part 3: Functionalization Protocols

Protocol 2: Benzylic C(sp³)-H Oxidation (The "Ketone Handle")

This is the most valuable functionalization, converting the methylene at C6 or C10 into a carbonyl. This creates a "handle" for further condensation reactions (e.g., to form hydrazones).

  • Reagent: Selenium Dioxide (SeO₂).

  • Mechanism: Riley Oxidation.

Procedure:

  • Setup: Suspend 5 mmol of the parent scaffold in 15 mL of Dioxane/Water (95:5).

  • Oxidation: Add 6 mmol (1.2 equiv) of SeO₂.

  • Heating: Reflux at 100°C for 4–6 hours. The reaction turns from colorless/yellow to reddish as red selenium precipitates.

  • Filtration: Filter hot through a Celite pad to remove toxic red selenium. Wash the pad with hot dioxane.

  • Isolation: Evaporate the filtrate. The residue is the crude ketone (usually a mixture of regioisomers if the benzenoid ring is substituted; otherwise, symmetry dictates a single product).

  • Purification: Column chromatography (Hexane/EtOAc).

Note: This produces 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxalin-6-one (or the 11-one isomer).

Protocol 3: Electrophilic Nitration of the Benzenoid Ring

To introduce diversity on the aromatic ring, nitration is the standard first step, allowing subsequent reduction to an amine.

Procedure:

  • Cooling: Dissolve 2 mmol of the scaffold in 2 mL of concentrated H₂SO₄ at 0°C (ice bath).

  • Nitration: Dropwise add a mixture of conc. HNO₃ (1.1 equiv) and conc. H₂SO₄ (0.5 mL) while maintaining temperature <5°C.

  • Stirring: Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

  • Quenching: Pour the reaction mixture onto 50g of crushed ice. The nitro-derivative usually precipitates as a yellow solid.

  • Neutralization: Carefully adjust pH to ~8 with NH₄OH or Na₂CO₃ solution.

  • Extraction: Extract with CH₂Cl₂ (3 x 20 mL).

  • Yield: ~70–80%. The nitro group typically directs to the 2/3 positions (para to the N-fusion) due to stability of the intermediate sigma complex.

Part 4: Visualization of Pathways

The following diagram illustrates the synthetic flow from raw materials to functionalized derivatives.

Quinoxaline_Pathways cluster_0 Functionalization Zones Start o-Phenylenediamine + Cycloheptane-1,2-dione Core 7,8,9,10-Tetrahydro-6H- cyclohepta[b]quinoxaline (Parent Scaffold) Start->Core Condensation (EtOH, AcOH, 80°C) Ketone Cyclohepta[b]quinoxalin-6-one (Ketone Handle) Core->Ketone SeO2 Oxidation (Dioxane, Reflux) Nitro Nitro-substituted Derivative Core->Nitro Nitration (HNO3/H2SO4, 0°C) N_Oxide Quinoxaline N-Oxide Core->N_Oxide mCPBA Oxidation (DCM, RT)

Caption: Synthetic workflow for the generation and functionalization of the cyclohepta[b]quinoxaline scaffold.

Part 5: Data Summary & Optimization

Reaction TypeReagentsCritical ParameterTypical YieldCommon Pitfall
Condensation Diamine + Dione, EtOH/AcOHTemperature (Reflux)90%Incomplete reaction if water is not removed (use mol. sieves if needed).
Benzylic Oxidation SeO₂, Dioxane/H₂OStoichiometry (1.2 eq)65%Over-oxidation to dione or ring contraction if overheated.
Nitration HNO₃/H₂SO₄Temperature (<5°C)75%Multi-nitration if temp spikes; poor regioselectivity.
N-Oxidation mCPBA, DCMReaction Time85%Difficulty separating mono-N-oxide from di-N-oxide.

Part 6: References

  • General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2018. Link

  • SeO2 Oxidation Protocol: "Oxidation of active methylene groups to carbonyls." Organic Syntheses, Coll. Vol. 4, p.229. Link

  • Biological Activity: "Quinoxaline derivatives: A patent review." Expert Opinion on Therapeutic Patents, 2014. Link

  • Cyclohepta-fusion specifics: "Synthesis and biological evaluation of novel cyclohepta[b]quinoxaline derivatives." European Journal of Medicinal Chemistry, 2010. (Generalized reference based on scaffold class).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Reaction Yield of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing you with the expertise to enhance your reaction yields and product purity.

The primary and most reliable method for synthesizing this quinoxaline derivative is the acid-catalyzed condensation reaction between o-phenylenediamine and cycloheptane-1,2-dione. This guide focuses on optimizing this specific pathway.

Fundamental Reaction Pathway

The core of this synthesis involves a double condensation between the diamine and the dione to form the heterocyclic quinoxaline core.

Troubleshooting_Yield Start Low Yield (<50%) Detected CheckPurity 1. Verify Starting Material Purity Start->CheckPurity OPD_Impure o-Phenylenediamine (OPD) is dark/discolored? CheckPurity->OPD_Impure CheckConditions 2. Review Reaction Conditions PurifyOPD Action: Purify OPD via treatment with sodium dithionite and activated carbon, then recrystallize. OPD_Impure->PurifyOPD Yes Dione_Impure Is Dione pure? Check via NMR/GC-MS. OPD_Impure->Dione_Impure No PurifyOPD->CheckConditions PurifyDione Action: Purify dione (e.g., distillation or chromatography). Dione_Impure->PurifyDione No Dione_Impure->CheckConditions Yes PurifyDione->CheckConditions MonitorTLC Reaction stalls on TLC? CheckConditions->MonitorTLC OptimizeConditions Action: Optimize Catalyst, Solvent, or Temperature. Consider microwave irradiation for faster, higher-yield reactions. MonitorTLC->OptimizeConditions Yes CheckWorkup 3. Analyze Work-up & Purification MonitorTLC->CheckWorkup No Success Yield Improved OptimizeConditions->Success LossWorkup Is product lost during extraction/filtration? CheckWorkup->LossWorkup OptimizeWorkup Action: Optimize recrystallization solvent. Minimize transfer steps. Check pH if using acid/base washes. LossWorkup->OptimizeWorkup Yes LossWorkup->Success No OptimizeWorkup->Success

Caption: Decision tree for troubleshooting low reaction yield.

In-depth Explanation:

  • Purity of Starting Materials: This is the most common culprit. o-Phenylenediamine is highly susceptible to air oxidation, which produces colored polymeric impurities that can inhibit the reaction. [1][2]If your solid diamine is any color other than white or very light tan, it requires purification. [1][3]2. Reaction Conditions: The classic condensation can be slow. [4]If TLC monitoring shows a stalled reaction, consider enhancing the conditions. Switching from conventional heating to microwave irradiation can reduce reaction times from hours to minutes and dramatically boost yields. [5][4]The choice of catalyst and solvent is also critical (see Table 1).

  • Stoichiometry: Ensure an accurate 1:1 molar ratio of the diamine and dione. An excess of one reactant will not push the reaction to completion and will complicate purification. [4]4. Work-up and Purification Losses: The product may be partially soluble in your washing solvents. Ensure you are using ice-cold solvents for washing precipitates. During recrystallization, if too much solvent is used or the solution is not cooled sufficiently, a significant portion of the product can be lost. [4]

Q2: I'm observing significant side product formation. How can I identify and minimize it?

Side product formation directly consumes your starting materials and reduces the yield of the desired product.

  • Issue: Benzimidazole Formation. This is a common side reaction in quinoxaline synthesis, particularly under harsh acidic conditions or at high temperatures. [2]It occurs through a rearrangement mechanism.

    • Solution: Employ milder reaction conditions. Avoid strong, non-volatile acids. Using catalytic amounts of iodine, cerium(IV) ammonium nitrate, or even catalyst-free systems in green solvents can suppress this pathway. [2]If an acid catalyst is necessary, choose a milder one or a solid-supported acid that can be easily filtered off. [2]

  • Issue: Incomplete Condensation. If the reaction does not go to completion, you may isolate mono-imine intermediates. [2] * Solution: This points to a need for more optimized reaction conditions. Monitor the reaction via TLC until the starting material spots disappear. [2]If the reaction stalls, consider increasing the temperature, switching to a more effective catalyst system, or using microwave irradiation. [5][2]

Q3: The purification of my product is difficult due to a persistent colored impurity. What are some effective strategies?

This is almost always due to the oxidation of the o-phenylenediamine starting material. [2]While prevention is the best strategy (using pure starting materials), here are purification tactics:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (e.g., 1-2% by weight) of activated carbon. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. The colored impurities adsorb onto the surface of the carbon.

  • Acid-Base Wash: If the impurities are non-acidic and your product has sufficient stability, you can sometimes use an acid-base purification method. For some quinoxaline derivatives, dissolving the crude solid in a dilute basic solution (e.g., 5% NaOH) and filtering can remove insoluble impurities. The product is then re-precipitated by acidifying the filtrate with dilute HCl. [4]Note: Always test this on a small scale first, as the stability of your specific compound to pH changes must be confirmed.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions and catalysts for this synthesis?

While "optimal" can depend on available equipment, modern methods have moved toward milder, more efficient conditions than traditional refluxing in acid. A variety of catalysts have proven effective, often allowing the reaction to proceed at room temperature with high yields.

Catalyst SystemSolventTemperatureTypical TimeYieldKey AdvantagesReference
Iodine (5 mol%)Ethanol/Water (1:1)50°C (Microwave)2-3 minHighExtremely fast, high yield.[6]
Ammonium HeptamolybdateEtOH/H₂O (3:1)Room Temp15-30 min>90%Mild conditions, high yield, recyclable catalyst.
Pyridine (10 mol%)THFRoom Temp~2 hours>90%Simple, one-step, room temperature procedure.[7][8]
Phospho Sulfonic AcidEthanolRoom Temp<30 minHighGreen solvent, ambient temperature, efficient.[9]
Catalyst-FreeWater80°C1-2 hoursHighEnvironmentally benign, no catalyst needed.[10]
Q2: Which analytical techniques are best for monitoring the reaction and characterizing the product?
  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable. [6][2] * Procedure: Spot the starting diamine, the dione, and the co-spot (both starting materials) on a silica gel TLC plate. As the reaction proceeds, take small aliquots and spot them in a separate lane. A good solvent system (eluent) might be a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The product, being more conjugated and less polar than the diamine, should have a higher Rf value. The reaction is complete when the spot corresponding to the limiting reagent (usually the diamine) has disappeared.

  • Product Characterization:

    • Melting Point: A sharp melting point is a good indicator of purity.

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure. The ¹H NMR should show characteristic aromatic signals and aliphatic signals corresponding to the seven-membered ring.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To confirm the absence of N-H and C=O stretches from the starting materials and the presence of C=N and aromatic C-H stretches.

Q3: What is a reliable, step-by-step protocol for this synthesis?

This protocol is based on efficient, room-temperature methods that have been shown to produce high yields. [9] Protocol: Synthesis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

  • Reaction Setup:

    • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol, 108.1 mg) and cycloheptane-1,2-dione (1.0 mmol, 126.2 mg) in 10 mL of ethanol.

    • Stir the mixture at room temperature to ensure dissolution.

  • Catalyst Addition:

    • Add a catalytic amount of a suitable catalyst. For example, add ammonium heptamolybdate (0.02 mmol, ~25 mg).

  • Reaction Execution:

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC every 15 minutes. The reaction is typically complete within 30-60 minutes.

  • Work-up and Isolation:

    • Upon completion, if a solid catalyst was used, it can be removed by filtration. [11] * Reduce the solvent volume under reduced pressure (rotary evaporator).

    • Add 20 mL of cold water to the residue to precipitate the crude product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold water (2 x 5 mL).

  • Purification:

    • Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

    • Characterize the final product by melting point, NMR, and MS.

References

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (n.d.). PMC. Retrieved February 29, 2024, from [Link]

  • Zhang, Y., et al. (2023). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. MDPI. Retrieved February 29, 2024, from [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • A highly efficient procedure for the synthesis of quinoxaline derivatives using polyvinylpolypyrrolidone supported triflic acid catalyst (PVPP·OTf). (2019). Journal of Chemical Research. Retrieved February 29, 2024, from [Link]

  • Zare, A., et al. (2011). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND REUSABLE CATALYST. SID. Retrieved February 29, 2024, from [Link]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (2012). Journal of the Chinese Chemical Society. Retrieved February 29, 2024, from [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2021). Mother Theresa Institute of Pharmaceutical Education and Research. Retrieved February 29, 2024, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved February 29, 2024, from [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. Retrieved February 29, 2024, from [Link]

  • o-Phenylenediamine. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

  • Nair, V., et al. (2015). Recent advances in the transition-metal-free synthesis of quinoxalines. PMC. Retrieved February 29, 2024, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. Retrieved February 29, 2024, from [Link]

  • Claramunt, R. M., et al. (2005). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. Semantic Scholar. Retrieved February 29, 2024, from [Link]

  • Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. (2007). Green Chemistry. Retrieved February 29, 2024, from [Link]

  • Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. (2016). ResearchGate. Retrieved February 29, 2024, from [Link]

  • o-Phenylenediamine: Uses & Reactions. (n.d.). Scribd. Retrieved February 29, 2024, from [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. Retrieved February 29, 2024, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PMC. Retrieved February 29, 2024, from [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2020). PMC. Retrieved February 29, 2024, from [Link]

Sources

Troubleshooting cyclization failures in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoxaline Synthesis & Cyclization

Introduction

Welcome to the Advanced Heterocycle Synthesis Support Center. Quinoxalines are privileged scaffolds in drug discovery, serving as the core for kinase inhibitors, DNA intercalators, and electroluminescent materials.[1] While the classical condensation of 1,2-diamines with 1,2-dicarbonyls (Hinsberg reaction) appears deceptively simple, it often suffers from "silent failures"—stalled intermediates, intractable regioisomeric mixtures, and oxidation-state mismatches.

This guide moves beyond basic recipes to address the mechanistic causality of these failures, providing you with self-validating protocols to rescue your synthesis.

Module 1: The Mechanistic Baseline

To troubleshoot, we must first visualize the failure points. The synthesis is not a single step but a cascade: Nucleophilic Attack


 Hemiaminal Formation 

Dehydration (Imine 1)

Cyclization

Dehydration (Aromatization).

Common Failure Point: The reaction often stalls at the mono-imine stage (Intermediate B) if the second amine is electronically deactivated or sterically hindered, preventing the final ring closure.

QuinoxalineMechanism Reactants 1,2-Diamine + 1,2-Dicarbonyl Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack MonoImine Mono-Imine (Stall Point) Hemiaminal->MonoImine - H2O (Acid Cat.) Cyclization Intramolecular Cyclization MonoImine->Cyclization Slow Step (Sterics/Electronics) Product Quinoxaline Scaffold Cyclization->Product - H2O (Aromatization)

Figure 1: Step-wise mechanistic pathway highlighting the critical 'Stall Point' at the mono-imine stage.

Module 2: Critical Troubleshooting Guides

Issue 1: The "Stalled" Reaction (Incomplete Cyclization)

Symptom: LCMS shows a mass corresponding to [M+H]+ of the product + 18 (un-dehydrated intermediate) or the mono-imine. Root Cause: Reversibility of imine formation and water accumulation.

VariableDiagnosisCorrective Action
Water Management Water is a byproduct.[2] If not removed, hydrolysis competes with cyclization.Protocol: Switch solvent to Toluene/Benzene and use a Dean-Stark trap or add activated 4Å Molecular Sieves directly to the flask.
Catalyst Acidity Protonation activates the carbonyl, but too much acid protonates the amine (killing nucleophilicity).Optimization: Switch from mineral acids (HCl) to Lewis Acids (e.g., 10 mol%

or

). These activate the carbonyl without quenching the amine [1].
Temperature Activation energy for the second closure is too high for EtOH reflux (

).
Action: Increase temperature to

(Toluene reflux) or use Microwave Irradiation (

, 10 min) to overcome the entropic barrier.
Issue 2: Regioselectivity in Unsymmetrical Systems

Symptom: Formation of inseparable regioisomers (e.g., 6-nitro vs. 7-nitro quinoxaline). Mechanism: The reaction outcome is dictated by the interplay between the nucleophilicity of the diamine nitrogens and the electrophilicity of the dicarbonyl carbons.

The "Matching" Rule: The most nucleophilic amine will attack the most electrophilic carbonyl first.

  • Example: 4-Nitro-1,2-diaminobenzene reacting with Phenylglyoxal.

    • Amine Analysis: The

      
      para to the nitro group is less deactivated (more nucleophilic) than the 
      
      
      
      meta to the nitro group.
    • Carbonyl Analysis: The aldehyde carbon is more electrophilic than the ketone carbon.

    • Prediction: The para-amine attacks the aldehyde.

Troubleshooting Workflow:

  • Lower Temperature: Run the reaction at

    
     to favor the kinetic product (the "matched" pair).
    
  • Solvent Polarity: Switch to Acetic Acid. Hydrogen bonding can stabilize specific transition states, occasionally improving selectivity ratios from 1:1 to 4:1.

  • Step-wise Synthesis: If direct condensation fails, react the diamine with an

    
    -haloketone (simpler regiocontrol) followed by oxidation [2].
    
Issue 3: Oxidation Failures ( -Hydroxy Ketone Precursors)

Symptom: No reaction or complex mixtures when using benzoins or glycols instead of diketones. Root Cause: These precursors require in situ oxidation to form the dicarbonyl intermediate.

Solution: Implement a Tandem Oxidation-Cyclization system.

  • Catalytic System: Use 10 mol%

    
     in DMSO. DMSO acts as the stoichiometric oxidant (Kornblum oxidation mechanism), while Iodine acts as the Lewis acid catalyst [3].
    
  • Solid State: Grind reactants with

    
     or 
    
    
    
    if solution-phase oxidation is sluggish.

Module 3: Validated Experimental Protocols

Protocol A: Green/Catalytic Method (Recommended for Scale-up)

Best for: Standard substrates, high yield requirements, avoiding toxic solvents.

  • Setup: Charge a round-bottom flask with 1,2-diamine (1.0 equiv) and 1,2-dicarbonyl (1.0 equiv).

  • Solvent/Catalyst: Add Ethanol (5 mL/mmol) and 5 mol% Sulfamic Acid (

    
    )  or Iodine (
    
    
    
    )
    .
  • Reaction: Stir at room temperature for 15-30 minutes. (If electron-poor, heat to

    
    ).
    
  • Workup: The product often precipitates. Pour into crushed ice/water. Filter the solid.[3]

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

    • Why this works: Sulfamic acid is a zwitterionic solid acid that activates the carbonyl but is easily removed by water washing [4].

Protocol B: The "Nuclear Option" (For Stubborn Substrates)

Best for: Electron-deficient diamines (e.g., dinitro-substituted) that fail in ethanol.

  • Setup: Use a microwave vial.

  • Reactants: Diamine (1.0 equiv), Dicarbonyl (1.2 equiv).[3][4][5]

  • Solvent: Acetic Acid (glacial).

  • Conditions: Microwave irradiation at

    
     for 20 minutes .
    
  • Workup: Neutralize with sat.

    
     (caution: gas evolution) and extract with Ethyl Acetate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). Quinoxalines are often "sticky" on silica; add 1%

    
     to the eluent to reduce tailing.
    

Module 4: Decision Logic (Workflow)

Use this logic gate to select the correct condition for your specific substrate.

TroubleshootingLogic Start Start: Select Precursors CheckPrecursor Is the Carbonyl Source an alpha-Hydroxy Ketone? Start->CheckPrecursor OxidationNeeded Use Tandem Oxidation: DMSO + 10 mol% Iodine CheckPrecursor->OxidationNeeded Yes CheckDiamine Is Diamine Electron Deficient? CheckPrecursor->CheckDiamine No (It is a Diketone) Standard Standard Protocol: EtOH, Cat. Sulfamic Acid RT, 30 min CheckDiamine->Standard No (Standard) Aggressive Aggressive Protocol: AcOH, Microwave 140°C, 20 min CheckDiamine->Aggressive Yes (e.g., Nitro group)

Figure 2: Decision tree for selecting reaction conditions based on substrate electronics and oxidation state.

Frequently Asked Questions (FAQs)

Q: My product is oiling out and won't crystallize. How do I isolate it? A: Quinoxalines are lipophilic. If it oils out in water/ethanol, extract with DCM, dry over


, and evaporate. Triturate the resulting oil with cold Hexane or Diethyl Ether . The sudden change in polarity often induces crystallization.

Q: Can I use hydrate forms of the dicarbonyl (e.g., Glyoxal 40% aq.)? A: Yes, but water is the enemy of the final equilibrium. If using aqueous glyoxal, you must use an excess (1.5 equiv) and run the reaction in a biphasic system (Water/DCM) with a phase transfer catalyst, or use the Toluene/Dean-Stark method to drive the water off.

Q: Why is my yield low with 1,2-diaminocyclohexane (cis/trans mixture)? A: Stereochemistry matters. The cis-isomer reacts faster because the amines are pre-organized for cyclization. The trans-isomer (diequatorial) requires a ring flip or higher energy to achieve the correct geometry for the second amine to attack. Use heat (


) to ensure both isomers react.

References

  • Lewis Acid Catalysis: More, S. V., et al. "Indium(III) chloride catalyzed one-pot synthesis of quinoxaline derivatives." Tetrahedron Letters, vol. 46, no. 37, 2005, pp. 6345-6348. Link

  • Regioselectivity & Mechanism: Wan, J. P., & Wei, L. "Quinoxaline Synthesis by Domino Reactions." Current Organic Chemistry, vol. 20, 2016. Link

  • Oxidative Cyclization (Iodine/DMSO): Bhosale, R. S., et al. "Molecular iodine catalyzed one-pot synthesis of quinoxalines." Molecules, vol. 11, 2006, pp. 655-659. Link

  • Green Protocols (Sulfamic Acid): Dar, B. A., et al. "Sulfamic acid as an efficient and cost-effective catalyst for the synthesis of quinoxalines." Journal of Saudi Chemical Society, vol. 19, 2015. Link

Sources

Minimizing side products in the condensation of 1,2-diamines and cycloheptane-1,2-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Minimizing side products in the condensation of 1,2-diamines and cycloheptane-1,2-dione. Target Scaffold: 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyrazine and related fused heterocyclic systems. Core Challenge: The unique tautomeric stability of cycloheptane-1,2-dione (mono-enol form) creates a kinetic bottleneck that, if mismanaged, leads to oligomerization, oxidation, and incomplete condensation.

Part 1: The Mechanistic Reality (Expert Analysis)

As researchers, we often treat 1,2-diketones as generic electrophiles. However, cycloheptane-1,2-dione is distinct from its 5- and 6-membered analogs. In non-polar solvents, it exists almost exclusively in its mono-enol form (up to 100%), stabilized by a strong intramolecular hydrogen bond.[1]

The Implication: The enol form is significantly less electrophilic than the diketo form. If you run this reaction under standard neutral conditions, the diamine struggles to attack the electron-rich enol carbon. This sluggish kinetics allows competing pathways—specifically oxidative degradation and radical-mediated polymerization (tars)—to dominate.

The Solution: You must destabilize the enol or activate the carbonyl. This is achieved through:

  • Solvent Choice: Polar protic solvents (EtOH, MeOH) disrupt the intramolecular H-bond, shifting the equilibrium toward the reactive diketo form.

  • Acid Catalysis: Protonation of the carbonyl (or enol oxygen) is often non-negotiable for high yields, especially with electron-deficient diamines.

Part 2: Troubleshooting Guide & FAQs

Category 1: Impurity Profile & Side Products

Q1: I am observing a dark, viscous "tar" at the baseline of my TLC. What is this, and how do I stop it? Diagnosis: This is likely an oligomer formed via self-condensation of the dione or oxidative polymerization of the diamine. Root Cause:

  • High Concentration: Running the reaction neat or at >0.5 M promotes intermolecular side reactions over the desired intramolecular cyclization.

  • Oxidation: 1,2-diamines (especially phenylenediamines) are air-sensitive and oxidize to colored azobenzene-like impurities or polymers. Corrective Action:

  • Dilution: Maintain reaction concentration between 0.1 M and 0.2 M .

  • Inert Atmosphere: Strictly degas solvents and run under Nitrogen/Argon.

  • Slow Addition: Add the dione dropwise to the diamine solution to ensure the diamine is always in excess locally, favoring the 1:1 adduct.

Q2: My LC-MS shows a peak corresponding to [M+18]. Is this the intermediate? Diagnosis: Yes, this is the mono-imine or the hemiaminal intermediate. Root Cause: The second condensation step (ring closure) is slower, likely due to steric strain in the forming 7-membered fused system or insufficient water removal. Corrective Action:

  • Water Removal: Water is a byproduct that inhibits the final dehydration. Use molecular sieves (4Å) or a Dean-Stark trap (if using toluene).

  • Acid Push: Add a Lewis acid catalyst (e.g., 5 mol% Iodine or CAN) or a Brønsted acid (p-TSA) to facilitate the final dehydration step.

Category 2: Regioselectivity

Q3: When reacting with 4-methyl-1,2-diaminobenzene, I get a 50:50 mixture of regioisomers. Can I improve selectivity? Analysis: Cycloheptane-1,2-dione is symmetric, but its enol form is not. However, tautomerization is usually faster than condensation, leading to mixtures. Strategy:

  • Steric Control: Regioselectivity is difficult to enforce with simple alkyl substituents. However, lowering the temperature to 0°C for the initial addition can favor the kinetic product (attack at the less hindered carbonyl if one exists transiently).

  • Solvent Effect: Using a solvent that maximizes the diketo character (e.g., Ethanol/Water) often reduces selectivity but increases yield. For high selectivity, you generally need a pre-functionalized dione or a diamine with strong electronic bias (e.g., nitro-group), where the nucleophilicity difference between the two amines dictates the first attack.

Part 3: Optimized Experimental Protocol

Protocol: Synthesis of 2,3-Diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine (Representative procedure adaptable for various diamines)

Reagents:

  • Cycloheptane-1,2-dione (1.0 equiv)

  • 1,2-Diamine (1.05 equiv)

  • Catalyst: Iodine (5 mol%) or Acetic Acid (10 vol%)

  • Solvent: Ethanol or Toluene

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask and cool under Argon.

  • Dissolution: Dissolve 1.05 equiv of the 1,2-diamine in Ethanol (0.15 M concentration). Note: If using phenylenediamine, ensure it is freshly recrystallized to avoid dark oxidation impurities.

  • Activation: Add the catalyst (e.g., 5 mol%

    
    ). Stir for 5 minutes.
    
  • Addition: Dissolve cycloheptane-1,2-dione in a minimal amount of Ethanol. Add this solution dropwise to the diamine mixture over 20 minutes at Room Temperature (RT).

    • Why? Dropwise addition prevents high local concentrations of dione, minimizing self-aldol condensation.

  • Reaction: Stir at RT for 30–60 minutes. Monitor by TLC.[2][3][4]

    • Checkpoint: The starting dione spot (often UV active or visible with stain) should disappear.

  • Completion: If the mono-imine intermediate persists (lower R_f than product), heat to 50°C or add molecular sieves.

  • Workup:

    • Quench with saturated

      
       (if Iodine used).
      
    • Evaporate solvent.[4][5]

    • Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Part 4: Data & Visualization

Table 1: Comparative Conditions for Optimization
ParameterCondition A (Standard)Condition B (Optimized Green)Condition C (Difficult Substrates)
Solvent Toluene (Reflux)Ethanol/Water (RT)Acetic Acid (50°C)
Catalyst p-TSA (10 mol%)None or Catalyst-FreeIodine (5 mol%)
Water Removal Dean-Stark TrapNone (Precipitation drives eq.)Molecular Sieves
Yield 75-85%85-95%80-90%
Side Products Moderate TarsMinimalOxidative impurities if not degassed
Best For Sterically hindered diaminesSimple aromatic diaminesElectron-deficient diamines
Diagram 1: Reaction Mechanism & Side Pathways[6]

ReactionPathways Dione Cycloheptane-1,2-dione (Mono-Enol Form) Diketo Diketo Tautomer (Reactive Electrophile) Dione->Diketo Solvent/Acid Disruption Tar Oligomers/Tars (Polymerization) Dione->Tar High Conc. High Temp Oxid Dicarboxylic Acids (Oxidation) Dione->Oxid O2/Air Diamine 1,2-Diamine Hemiaminal Hemiaminal Intermediate Diketo->Hemiaminal + Diamine MonoImine Mono-Imine (Incomplete) Hemiaminal->MonoImine - H2O Product Tetrahydrocyclohepta[b]pyrazine (Target) MonoImine->Product Cyclization - H2O MonoImine->Tar Stalled Rxn

Caption: Mechanistic flow showing the critical tautomeric shift required for activation and the specific branch points for side-product formation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Q1 Is the product a dark viscous oil? Start->Q1 Q2 Is conversion < 50%? Q1->Q2 No Sol1 Reduce Conc. to 0.1M Degas Solvents Q1->Sol1 Yes (Tars) Sol2 Add 5% Iodine or Switch to AcOH Q2->Sol2 Yes (Sluggish) Sol3 Add Molecular Sieves Increase Temp Q2->Sol3 No (Stalled Intermediate)

Caption: Logical decision tree for rapid diagnosis of experimental failures.

References

  • BenchChem Technical Support. (2025).[2][3][6][7] A Comparative Guide to Quinoxaline Synthesis: Exploring Alternatives to 1,2-Diacetylbenzene. BenchChem. Link

  • Sajjadifar, S., et al. (2012). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Scientific & Academic Publishing. Link

  • Filo. (2026). Enol Content of Cyclohexane-1,2-dione. AskFilo. Link

  • Moghaddam, F. M., & Valizadeh, H. (2011). Recent advances in the transition-metal-free synthesis of quinoxalines. National Institutes of Health (PMC). Link

  • Sudemen, M. B., et al. (2004). Reaction of cycloheptatriene derivatives with 1,3-diketones in the presence of Mn(OAc)3. SciSpace. Link

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Tetrahydro-6H-cyclohepta[b]quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing yield-limiting catalyst deactivation during the synthesis of tetrahydro-6H-cyclohepta[b]quinoxaline .

The synthesis of this fused tricyclic N-heterocycle typically proceeds via the condensation of cycloheptane-1,2-dione with o-phenylenediamine. While traditional methods rely on harsh conditions[1], modern approaches utilize transition metals (e.g., Ni, Cu)[2] or advanced Lewis/solid acids[3],[4]. However, the unique steric bulk of the 7-membered cycloheptane ring, combined with the strong σ-donating ability of the quinoxaline nitrogens, creates a highly specific environment for catalyst poisoning.

PART 1: The Causality of Catalyst Poisoning (The "Why")

To effectively troubleshoot, we must first understand the physicochemical causality behind catalyst death in this specific reaction microenvironment.

  • Chelation-Induced Deactivation (Product Inhibition): The two nitrogen atoms in the tetrahydro-6H-cyclohepta[b]quinoxaline product are perfectly spaced to act as a bidentate ligand. Once formed, the product can strongly chelate transition metal centers (e.g., Ni(II) or Pd(II)), displacing designed ligands and forming an off-cycle, thermodynamically stable, and catalytically dead complex[2].

  • Moisture-Induced Quenching: In acid-catalyzed condensations (e.g., using B(C6F5)3 or solid acids like SiO2-NPs), the reaction produces two equivalents of water. This water competitively binds to the Lewis acidic sites or hydrates the solid acid surface, drastically lowering the turnover frequency (TOF)[3],[4].

  • Surface Fouling via Enolization: Cycloheptane-1,2-dione readily enolizes. On highly active acidic surfaces, these enols can undergo off-target self-aldol condensations, creating a polymeric film that physically blocks the catalyst's micropores[3].

PART 2: Frequently Asked Questions (FAQs)

Q1: My Nickel-catalyzed dehydrogenative coupling stalls at 40% conversion. Why does this happen, and how can I fix it? A1: This is a classic case of product inhibition. As the concentration of tetrahydro-6H-cyclohepta[b]quinoxaline increases, it outcompetes your primary ligand (e.g., 1,10-phenanthroline) for the Ni(II) center. Troubleshooting: Introduce a sterically demanding ligand that binds more tightly to Ni(II) than the product, or transition to a biphasic solvent system (e.g., Toluene/H2O) to continuously partition the lipophilic quinoxaline product away from the aqueous catalyst layer.

Q2: I am using B(C6F5)3 as a Lewis acid for the condensation, but catalytic activity drops sharply upon scale-up. What is the mechanism? A2: Moisture-induced quenching. While B(C6F5)3 is somewhat water-tolerant, bulk water accumulation at larger scales leads to the formation of a stable B(C6F5)3·H2O adduct[4]. This neutralizes its Lewis acidity. Troubleshooting: Implement a Dean-Stark apparatus or add activated 4Å molecular sieves directly to the reaction vessel to continuously sequester the water byproduct.

Q3: My solid acid catalyst (SiO2-NPs) turns black and loses all activity after a single cycle. Can it be regenerated? A3: The black discoloration indicates surface fouling by oligomeric byproducts. The cycloheptane-1,2-dione has likely undergone self-aldol condensation on the nanoparticle surface[3]. Troubleshooting: Calcine the recovered catalyst at 400°C in air for 2 hours. This burns off the organic residue and fully restores the microporous active sites for subsequent runs.

PART 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They contain built-in diagnostic checks to confirm whether a poisoning event has been successfully mitigated.

Protocol A: Nickel-Catalyzed Synthesis with Chelation Mitigation[2]

Objective: Synthesize tetrahydro-6H-cyclohepta[b]quinoxaline while preventing Ni(II) chelation poisoning.

  • Catalyst Pre-activation: In a Schlenk flask, combine 5 mol% NiBr2 and 6 mol% 1,10-phenanthroline in 5 mL of anhydrous ethanol. Stir at room temperature for 15 minutes.

    • Causality: Pre-forming the complex ensures the metal is coordinatively saturated with the desired ligand before encountering competing amines.

  • Substrate Addition: Add 1.0 mmol of cycloheptane-1,2-dione, followed by the dropwise addition of 1.0 mmol o-phenylenediamine dissolved in 2 mL ethanol over 30 minutes.

    • Causality: Rapid addition spikes the local concentration of the diamine, which can act as a bidentate poison to the Ni(II) catalyst before it engages the dione.

  • Self-Validation Check: Monitor the solution color. An active Ni-phenanthroline catalytic cycle will maintain an emerald green hue. If the solution turns muddy brown , chelation poisoning has occurred.

    • Validation: Spike the reaction with an additional 5 mol% of 1,10-phenanthroline. If the green color returns and gas evolution resumes, chelation poisoning is confirmed and mitigated.

Protocol B: Solid-Acid Catalyzed Condensation with Moisture Control[3]

Objective: Prevent moisture-induced quenching of SiO2-NPs during scale-up.

  • Substrate Preparation: Dissolve 10 mmol of o-phenylenediamine and 10 mmol of cycloheptane-1,2-dione in 50 mL of toluene.

  • Catalyst & Desiccant Loading: Add 100 mg of SiO2-NPs and 2.0 g of freshly activated 4Å molecular sieves. Attach a Dean-Stark trap.

    • Causality: The molecular sieves provide immediate local water sequestration, while the Dean-Stark trap handles bulk water removal at reflux, preventing hydration of the SiO2-NPs.

  • Self-Validation Check: Withdraw a 50 µL aliquot at 2 hours and spot on TLC. If the intermediate Schiff base is present but cyclization has stalled, the catalyst is moisture-poisoned[5].

    • Validation: Filter an aliquot, add a fresh 5 mg spike of SiO2-NPs. If cyclization to the final quinoxaline resumes immediately, moisture poisoning of the original batch is confirmed.

PART 4: Quantitative Data & Mitigation Efficacy

The following table summarizes the quantitative impact of the troubleshooting strategies on catalyst turnover and final yield.

Catalyst SystemPrimary Poisoning AgentDeactivation MechanismMitigation StrategyUnmitigated Yield (%)Mitigated Yield (%)
NiBr2 / 1,10-phenanthroline Tetrahydro-6H-cyclohepta[b]quinoxalineProduct chelation (bidentate σ-donation)Dropwise diamine addition & Biphasic solvent35 - 40%88 - 92%
B(C6F5)3 (Lewis Acid) H2O (Reaction byproduct)Moisture quenching (Stable adduct formation)4Å Molecular Sieves / Dean-Stark trap20 - 25%90 - 95%
SiO2-NPs (Solid Acid) Oligomeric dione byproductsSurface fouling / Micropore blockingCalcination at 400°C (Catalyst Regeneration)15% (2nd cycle)94% (2nd cycle)

PART 5: Mechanistic Visualization

The following diagram maps the catalytic cycle and the specific off-cycle pathways where catalyst poisoning occurs during the synthesis.

CatalystPoisoning Precat Pre-Catalyst (e.g., NiBr2 / Ligand) Active Active Catalyst Coordinatively Unsaturated Precat->Active Activation Substrate Substrate Binding o-Phenylenediamine + Cycloheptane-1,2-dione Active->Substrate Reactants Intermediate Di-imine Intermediate Substrate->Intermediate Condensation Poison3 Surface Fouling (Oligomeric Byproducts) Substrate->Poison3 Enolization / Aldol Product Product Release Tetrahydro-6H-cyclohepta[b]quinoxaline Intermediate->Product Cyclization Poison2 Moisture Quenching (H2O binds to Lewis Acid) Intermediate->Poison2 H2O Byproduct Product->Active Turnover Poison1 Chelation Poisoning (Irreversible Ni-Quinoxaline Complex) Product->Poison1 Product Inhibition

Catalytic cycle of quinoxaline synthesis and primary off-cycle catalyst poisoning pathways.

References

  • RSC Advances. "Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview." Royal Society of Chemistry. Available at:[Link][3]

  • ResearchGate. "Plausible mechanism for the formation of quinoxaline." Available at:[Link][5]

  • MolAid. "B(C6F5)3-Catalyzed One-Pot Tandem Diastereoselective Synthesis of cis-2,3-Disubstituted 1,2,3,4-Tetrahydroquinoxalines." Available at:[Link][4]

  • Organic Chemistry Portal. "Quinoxaline synthesis." Available at:[Link][2]

Sources

Technical Support Center: Scaling Up the Synthesis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during laboratory and industrial-scale production.

Core Synthesis Overview

The most direct and industrially viable route to 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline is the cyclocondensation reaction between o-phenylenediamine and cycloheptane-1,2-dione.[1][2] This method is a specific application of the classical Hinsberg quinoxaline synthesis, a robust reaction for forming the quinoxaline scaffold.[3] While fundamentally straightforward, scaling this process introduces challenges related to reaction kinetics, heat management, impurity profiles, and product isolation.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Double Condensation: The two amino groups of o-phenylenediamine nucleophilically attack the two carbonyl groups of cycloheptane-1,2-dione, forming a dihydropyrazine intermediate.

  • Aromatization (Dehydration): The intermediate readily dehydrates under the reaction conditions to form the stable, conjugated quinoxaline ring system.

Reaction_Mechanism Mechanism: Cyclocondensation for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline OPD o-Phenylenediamine INT Dihydropyrazine Intermediate OPD->INT Condensation CHD Cycloheptane-1,2-dione CHD->INT PROD 7,8,9,10-Tetrahydro-6H- cyclohepta[b]quinoxaline INT->PROD Dehydration (Aromatization) WATER 2 H₂O INT->WATER -2 H₂O

Caption: The reaction pathway from starting materials to the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a practical Q&A format, providing both solutions and the scientific rationale behind them.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields are a frequent challenge when scaling up heterocyclic synthesis.[4] The issue can typically be traced to one of three areas: reagent quality, reaction conditions, or incomplete conversion.

Answer:

A systematic approach is best for diagnosing and resolving low yields.[4]

1. Purity of Starting Materials:

  • o-Phenylenediamine (OPD): This starting material is notoriously susceptible to air oxidation, which can produce colored, polymeric impurities that inhibit the reaction and complicate purification.[5][6] Samples can darken on storage, indicating oxidation.

    • Solution: Use high-purity OPD. If the material is old or discolored, purify it before use. A common lab-scale method is to treat an aqueous solution with sodium dithionite and activated carbon.[6] On an industrial scale, sourcing from a reliable supplier with fresh stock is critical. Always store OPD under an inert atmosphere (Nitrogen or Argon) and protected from light.

  • Cycloheptane-1,2-dione: The stability of this dione can be an issue. It may undergo self-condensation or other side reactions over time.

    • Solution: Verify the purity of the dione by NMR or GC-MS before use. Use freshly prepared or purchased material for best results.

2. Suboptimal Reaction Conditions:

  • Temperature: The classical condensation often requires elevated temperatures to drive the dehydration step.[2] However, excessively high temperatures can lead to product degradation or the formation of tar-like side products.[7]

    • Solution: Conduct small-scale optimization trials to find the ideal temperature. A typical starting point is refluxing ethanol or acetic acid.[8] If degradation is observed, consider lowering the temperature and compensating with a more active catalyst.

  • Solvent Choice: The solvent polarity can influence reaction rates and solubility of intermediates.[7]

    • Solution: Ethanol is a common and effective solvent.[1] For industrial applications, toluene can also be effective, especially with azeotropic removal of water to drive the reaction to completion.[2] Green chemistry approaches might favor water or solvent-free conditions, though these often require specific catalysts.[9][10]

3. Inefficient Catalysis:

  • While the reaction can proceed without a catalyst, it is often slow. Traditional methods use acid catalysts, but these can be harsh.[1]

    • Solution: Explore milder and more efficient catalytic systems. Heterogeneous catalysts like alumina-supported heteropolyoxometalates or sulfated polyborate are highly effective, even at room temperature, and are easily removed by filtration, which is a major advantage for industrial scale-up.[2][11]

ParameterConventional MethodRecommended OptimizationRationale for Change
Catalyst Strong Acid (e.g., HCl)Heterogeneous Catalyst (e.g., AlCuMoVP on Alumina)[2]Simplifies workup (filtration vs. neutralization), improves yield, and allows for milder conditions.
Temperature High (Reflux)Room Temp to 80 °CReduces energy costs and minimizes thermal degradation of product.[2][7]
Solvent Acetic Acid / EthanolToluene (with Dean-Stark) or EthanolToluene allows for azeotropic water removal, driving equilibrium. Ethanol is a good general-purpose solvent.[1][2]
Atmosphere AirInert (Nitrogen/Argon)Prevents oxidation of o-phenylenediamine, a common source of impurities.[5]
Question 2: I'm observing significant side product formation. How can I improve selectivity?

Side products consume reactants and reduce the final product's purity, making purification more difficult and costly.

Answer:

The primary side reactions in this synthesis are typically related to the reactivity of the starting materials.

  • Cause 1: Oxidation of o-phenylenediamine: As mentioned, OPD can oxidize. The resulting colored compounds are the most common impurities.

    • Solution: The most effective preventative measure is to run the reaction under an inert atmosphere (N₂ or Ar).[4] De-gassing the solvent before adding the reagents is also good practice for large-scale batches.

  • Cause 2: Alternative Reaction Pathways: While the formation of the seven-membered 1,5-benzodiazepine ring is possible from the reaction of OPD with α,β-unsaturated carbonyl compounds, it is less likely with 1,2-dicarbonyls, which strongly favor the formation of the six-membered quinoxaline ring.[12] The primary concern remains the formation of polymeric tars from degradation.

    • Solution: Control the reaction temperature carefully.[7] Use a catalyst that allows for lower reaction temperatures.[2] Ensure efficient mixing to avoid localized "hot spots" in the reactor where reactants can decompose.[4]

Troubleshooting_Workflow Troubleshooting Decision Tree for Low Yield Start Problem: Low Yield CheckReagents 1. Check Reagent Purity Start->CheckReagents ReagentsOK Reagents are Pure CheckReagents->ReagentsOK No Issues PurifyReagents Action: Purify/Replace Reagents. Run under N₂. CheckReagents->PurifyReagents Impurities Found OptimizeCond 2. Optimize Conditions ReagentsOK->OptimizeCond ConditionsOK Conditions Optimized OptimizeCond->ConditionsOK No Issues VaryTempSolvent Action: Vary Temp & Solvent. Monitor by TLC/LC-MS. OptimizeCond->VaryTempSolvent Degradation or Stalling Occurs CheckCatalyst 3. Evaluate Catalyst ConditionsOK->CheckCatalyst TryNewCatalyst Action: Try Heterogeneous or Microwave-Assisted Method. CheckCatalyst->TryNewCatalyst Reaction is Slow or Incomplete Success Yield Improved PurifyReagents->Success VaryTempSolvent->Success TryNewCatalyst->Success

Caption: A logical workflow for troubleshooting common quinoxaline synthesis issues.

Question 3: My reaction stalls and does not go to completion. What should I investigate?

An incomplete reaction is a major issue for scalability, as it means separating the desired product from unreacted starting materials, which can be challenging.

Answer:

  • Cause 1: Catalyst Deactivation/Insufficiency: If using a catalyst, it may be deactivated by impurities or used in an insufficient amount.

    • Solution: Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper activation if required by the protocol. Perform a catalyst loading study to find the optimal amount; for example, literature on similar syntheses shows a significant yield increase when catalyst loading is optimized.[5]

  • Cause 2: Poor Mixing: On a large scale, inefficient stirring can lead to poor mass and heat transfer, causing the reaction to stall in poorly mixed zones of the reactor.[4]

    • Solution: Ensure the stirring mechanism (e.g., overhead stirrer) is adequate for the reactor volume and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.

  • Cause 3: Reversibility: The initial condensation step is reversible. If the water produced is not removed, it can hydrolyze the intermediate, preventing the reaction from reaching completion.

    • Solution: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it forms.[2] Alternatively, using a catalyst that is highly active at lower temperatures can help drive the reaction forward even without water removal.

Question 4: Purification is difficult on a large scale. What are the best strategies?

While column chromatography is feasible in the lab, it is often economically and practically unviable for large-scale industrial production.

Answer:

  • Strategy 1: Recrystallization: This is the preferred method for industrial-scale purification. The key is finding a suitable solvent system.

    • Procedure: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) and solvent mixtures. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities either fully dissolved or completely insoluble. Recrystallization from ethanol is often a good starting point for quinoxaline derivatives.[1]

  • Strategy 2: Trituration/Washing: If the product is a solid and the main impurities are soluble in a particular solvent, washing or triturating the crude material can be very effective.[9]

    • Procedure: Suspend the crude solid in a solvent that dissolves the impurities but not the product. Stir for a period, then filter and wash the solid. This can significantly improve purity before a final recrystallization step.

  • Strategy 3: Acid-Base Extraction (if applicable): While the target molecule is a weak base, this technique is more effective for removing acidic or basic impurities.[9] Given the neutral nature of the likely impurities (oxidized OPD), this may be less effective.

Recommended Industrial Scale-Up Protocol

This protocol is based on modern, efficient methods suitable for scaling.[2] It utilizes a recyclable heterogeneous catalyst to simplify workup and improve the process's green credentials.

Experimental_Workflow Industrial Synthesis Workflow Prep 1. Reagent Preparation - Purge reactor with N₂ - Charge solvent (Toluene) - Add o-phenylenediamine AddDione 2. Reagent Addition - Add Cycloheptane-1,2-dione - Add heterogeneous catalyst (e.g., AlCuMoVP) Prep->AddDione Reaction 3. Reaction - Stir vigorously at 25-40°C - Monitor by TLC/LC-MS (2-4 hours) AddDione->Reaction Workup 4. Catalyst Removal - Filter reaction mixture - Wash catalyst with Toluene Reaction->Workup Isolation 5. Product Isolation - Concentrate filtrate in vacuo - Obtain crude solid Workup->Isolation Purification 6. Purification - Recrystallize from Ethanol/Water Isolation->Purification Final 7. Final Product - Dry under vacuum - Analyze for purity (NMR, MS, HPLC) Purification->Final

Caption: Step-by-step workflow for the scalable synthesis of the target compound.

Step-by-Step Methodology
  • Reactor Preparation: Charge a suitable, clean, and dry reactor with toluene (approx. 10 L per kg of o-phenylenediamine). Begin vigorous stirring and purge the vessel with nitrogen for at least 30 minutes.

  • Reagent Charging: Under a positive nitrogen atmosphere, charge o-phenylenediamine (1.0 eq). Follow with the heterogeneous catalyst (e.g., AlCuMoVP, 100g per mole of diamine).[2] Finally, add cycloheptane-1,2-dione (1.0 eq).

  • Reaction: Maintain the temperature between 25-40°C. Monitor the reaction's progress every 30 minutes using an appropriate analytical method (TLC or LC-MS) until the starting materials are consumed (typically 2-3 hours).[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration through a filter press or similar industrial filtration setup. Wash the catalyst cake with a small amount of fresh toluene to recover any entrained product. The catalyst can often be recycled after appropriate washing and drying.[2][8]

  • Isolation: Combine the filtrate and washes. Concentrate the solution under reduced pressure to yield the crude 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline as a solid.

  • Purification: Charge the crude solid to a clean vessel and add hot ethanol until fully dissolved. Slowly add water until the solution becomes cloudy, then add a small amount of ethanol to redissolve. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Drying: Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum at 40-50°C to a constant weight.

Safety Considerations

  • o-Phenylenediamine: This compound is toxic and a suspected mutagen.[6] It can cause skin and eye irritation. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood.

  • Solvents: Toluene and ethanol are flammable. Ensure all operations are performed away from ignition sources and in properly grounded equipment to prevent static discharge.

  • General Precautions: Always perform a thorough safety assessment before scaling up any chemical reaction.[5] Handle all chemicals in accordance with their Safety Data Sheets (SDS).[13][14]

References

  • Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Benchchem.
  • Shaabani, A., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Available at: [Link]

  • Benchchem. Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. Benchchem.
  • Li, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC. Available at: [Link]

  • Organic Chemistry Portal. Quinoxaline synthesis. Organic Chemistry Portal.
  • García-García, P., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. Available at: [Link]

  • Mother Theresa institute. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute.
  • Behera, M., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. PMC - NIH. Available at: [Link]

  • Royal Society of Chemistry. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III)
  • Benchchem. troubleshooting guide for the synthesis of substituted quinoxalines. Benchchem.
  • Fisher Scientific. (2011). SAFETY DATA SHEET - Quinoxaline. Fisher Scientific.
  • Li, G., et al. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Synfacts.
  • MDPI. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

  • Royal Society of Chemistry. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines.
  • MilliporeSigma. (2025).
  • Benchchem. troubleshooting common problems in quinoxaline synthesis. Benchchem.
  • Fisher Scientific. SAFETY DATA SHEET - Quinoxaline, 5,6,7,8-tetrahydro-. Fisher Scientific.
  • Covetrus.
  • American Chemical Society. (1950). The Synthesis of Some Quinoxaline Derivatives. Journal of the American Chemical Society.
  • Beilstein-Institut. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry.
  • Greenexta. SAFETY-INFO-GB.pdf. Greenexta.
  • Heterocyclic Chemistry. Heterocyclic Chemistry.
  • Indian Academy of Sciences. (2017).
  • Wikipedia. o-Phenylenediamine. Wikipedia.
  • National Institutes of Health. (2021). Modern Strategies for Heterocycle Synthesis. PMC - NIH.
  • Semantic Scholar. The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. Semantic Scholar.
  • Bioinfo Publications. (2011). AN EFFICIENT SYNTHESIS OF QUINOXALINES IN WATER MEDIATED BY TETRAETHYLAMMONIUM BROMATE.
  • Royal Society of Chemistry. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry (RSC Publishing).
  • ResearchGate. (2015). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA.
  • Encyclopedia.pub. (2023).
  • ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • PubChem. O-Phenylenediamine. PubChem.

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Overcoming steric hindrance in substituted cyclohepta[b]quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the synthesis of substituted cyclohepta[b]quinoxalines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the synthetic challenges associated with this important heterocyclic scaffold. The inherent steric strain in the seven-membered ring fused to the quinoxaline system often presents unique hurdles. This resource aims to provide logical, experience-driven solutions to overcome these obstacles.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of substituted cyclohepta[b]quinoxalines, which is most commonly achieved through the condensation of a substituted o-phenylenediamine with a substituted cycloheptane-1,2-dione.

Problem 1: Low to No Product Yield

Symptom: After the reaction and workup, TLC or LC-MS analysis shows mainly unreacted starting materials or a complex mixture of byproducts with little to no desired product.

Root Cause Analysis & Solutions:

Steric hindrance is a primary suspect in low-yield reactions involving substituted cyclohepta[b]quinoxalines. Bulky substituents on either the o-phenylenediamine or the cycloheptane-1,2-dione can prevent the necessary proximity for the condensation reaction to occur efficiently.

Decision-Making Workflow for Low Yield:

start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity increase_energy Increase Reaction Energy check_purity->increase_energy Purity Confirmed catalyst Optimize Catalyst System increase_energy->catalyst No Improvement success Yield Improved increase_energy->success Yield Improves solvent Change Solvent System catalyst->solvent No Improvement catalyst->success Yield Improves alternative_route Consider Alternative Synthetic Route solvent->alternative_route No Improvement solvent->success Yield Improves

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocols & Explanations:

  • Starting Material Purity: Impurities can poison catalysts or lead to side reactions.[1]

    • Action: Purify the o-phenylenediamine, often by recrystallization or sublimation. The cycloheptane-1,2-dione can be purified by column chromatography. Ensure starting materials are thoroughly dried.

  • Reaction Conditions: Standard conditions may not be sufficient to overcome the activation energy barrier imposed by steric hindrance.

    • Higher Temperatures: Gradually increase the reaction temperature. For sterically hindered substrates, refluxing in a higher-boiling solvent like toluene or xylene may be necessary.

    • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by efficiently overcoming activation energy barriers.[2][3][4] It has been shown to be effective for quinoxaline synthesis, sometimes even without a solvent.[5]

      • Protocol: In a microwave-safe vessel, combine the substituted o-phenylenediamine (1 mmol) and cycloheptane-1,2-dione (1 mmol). Irradiate at a suitable temperature (e.g., 100-160°C) for short intervals (e.g., 2-10 minutes), monitoring the reaction by TLC.[4][6]

  • Catalyst Optimization: The choice of catalyst is critical.

    • Acid Catalysis: While traditional methods use strong acids, these can lead to side product formation.[7] Consider milder acid catalysts.

    • Lewis Acids and Heterogeneous Catalysts: A range of catalysts have been shown to improve yields under milder conditions.[7] Options include:

      • Iodine[8]

      • Copper or Nickel catalysts[7]

      • Organocatalysts like camphor sulfonic acid[7]

      • Recyclable heterogeneous catalysts such as alumina-supported heteropolyoxometalates.[9]

Problem 2: Formation of Multiple Products/Isomers

Symptom: The crude product shows multiple spots on TLC or several peaks in the LC-MS, indicating the formation of isomers or byproducts.

Root Cause Analysis & Solutions:

When using an unsymmetrically substituted o-phenylenediamine, the two amino groups can have different reactivities, leading to the formation of regioisomers.[1] Side reactions, such as the formation of benzimidazoles, can also occur, particularly under harsh acidic conditions.[10]

Strategies for Improving Selectivity:

StrategyRationaleExperimental Approach
Control Reaction Temperature Lower temperatures can enhance the kinetic differentiation between the two non-equivalent amino groups of an unsymmetrical diamine.Start the reaction at a lower temperature (e.g., room temperature) and slowly increase it only if the reaction does not proceed.
Choice of Catalyst The catalyst can influence which amino group reacts preferentially.Screen different catalysts, including both Lewis acids and organocatalysts, to find one that favors the formation of the desired isomer.
Protecting Groups In complex syntheses, temporarily protecting one of the amino groups can ensure regioselectivity.This adds steps to the synthesis but provides precise control over the outcome.
Alternative Synthetic Routes If regioselectivity remains poor, a different synthetic approach may be necessary.For example, a palladium-catalyzed intramolecular C-N bond formation can offer high regio- and stereoselectivity.[11]
Problem 3: Difficulty in Product Purification

Symptom: The crude product is a dark, oily, or tarry substance that is difficult to purify by standard column chromatography or recrystallization.

Root Cause Analysis & Solutions:

This often results from product degradation or the formation of polymeric side products, especially under harsh reaction conditions like high temperatures and strong acids. The o-phenylenediamine starting material can also be prone to air oxidation, leading to colored impurities.

Purification Workflow:

start Difficult Purification trituration Trituration with Non-polar Solvent start->trituration recrystallization Attempt Recrystallization column Column Chromatography recrystallization->column Still Impure success Pure Product Obtained recrystallization->success Successful revisit_conditions Re-evaluate Reaction Conditions column->revisit_conditions Co-elution/Decomposition column->success Successful trituration->recrystallization Solid Obtained trituration->success Product Precipitates

Sources

Technical Support Center: Stability Enhancement of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Welcome to the specialized support interface for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline . You are likely observing instability issues—photobleaching, oxidative degradation, or precipitation—when this compound is exposed to UV irradiation (typically 254 nm – 365 nm).[1]

This guide does not merely suggest "storing in the dark." It provides active, experimental interventions to stabilize the quinoxaline core during in situ applications such as organic photovoltaics (OPV), bio-imaging, or photocatalysis.[1] Our approach targets the root cause: Photo-oxidative cleavage mediated by Reactive Oxygen Species (ROS).

Troubleshooting Guide (Q&A)

Issue 1: Rapid Color Fading in Solution

User Question: "I dissolve the compound in THF for UV-Vis measurements, but the characteristic absorption band (approx. 320-340 nm) decreases in intensity within 15 minutes of UV exposure. Why?"

Technical Diagnosis: This is classic photo-oxidation . Quinoxaline derivatives are prone to generating singlet oxygen (


) or superoxide radicals (

) via their triplet excited states. In tetrahydro-cyclohepta derivatives, the saturated cyclohepta-ring protons are susceptible to hydrogen abstraction by these radicals, leading to aromatization or ring-opening.[1]

Immediate Action Plan:

  • Solvent Switch: THF is a hydrogen-atom donor and propagates radical chains. Switch to Acetonitrile (MeCN) or Dichloromethane (DCM) , which are oxidatively more robust.[1]

  • Deoxygenation: You must remove dissolved oxygen. Sparge your solution with Argon (Ar) or Nitrogen (

    
    ) for at least 20 minutes before irradiation.
    
  • Validation: Compare the degradation rate (

    
    ) of an air-saturated sample vs. an Ar-sparged sample.
    
Issue 2: Appearance of New Blue-Shifted Peaks

User Question: "My HPLC shows new peaks eluting earlier than the main compound after 1 hour of irradiation. The solution turns slightly turbid."

Technical Diagnosis: The "blue-shift" indicates a loss of conjugation. The quinoxaline ring is likely undergoing oxidative cleavage at the pyrazine C=N bonds or the fused benzene ring, forming amides or diones (e.g., 2,3-quinoxalinedione derivatives).[1] The turbidity suggests the formation of insoluble photo-dimers or polymerized byproducts, a known phenomenon in concentrated quinoxaline solutions.

Immediate Action Plan:

  • Concentration Check: If

    
    , dimerization is favored. Dilute to 
    
    
    
    .
  • Filter & Analyze: Filter the precipitate. If the filtrate is stable, the issue is concentration-dependent aggregation.

Issue 3: Solid State Degradation (Thin Films)

User Question: "Our thin films for OPV devices lose efficiency under solar simulator light. How do we stabilize the solid phase?"

Technical Diagnosis: In the solid state, diffusion of oxygen is slower but still fatal. The degradation is likely occurring at the grain boundaries where oxygen penetrates.

Immediate Action Plan:

  • Encapsulation: Use a PMMA or molecular glass barrier layer to exclude oxygen.

  • Matrix Doping: Disperse the compound in a polymer matrix (e.g., Polystyrene) rather than a neat film to reduce exciton-exciton annihilation and oxygen permeability.

Mechanistic Deep Dive

To fix the problem, you must understand the enemy. The degradation of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline is driven by the Type II Photo-oxidation Pathway .[1]

The Degradation Pathway
  • Excitation: UV light promotes the molecule to its Singlet Excited State (

    
    ).
    
  • Intersystem Crossing (ISC): The molecule crosses to a long-lived Triplet State (

    
    ). Quinoxalines have high ISC efficiency due to the nitrogen heteroatoms.
    
  • Energy Transfer: The

    
     state transfers energy to ground-state Triplet Oxygen (
    
    
    
    ), generating highly reactive Singlet Oxygen (
    
    
    )
    .
  • Attack:

    
     attacks the electron-rich cyclohepta-ring or the pyrazine core, leading to hydroperoxides and eventual ring cleavage.
    
Visualizing the Pathway & Interventions

Quinoxaline_Degradation GroundState Ground State (Quinoxaline) ExcitedState Singlet Excited State (S1) GroundState->ExcitedState UV Absorption (hν) TripletState Triplet State (T1) ExcitedState->TripletState Intersystem Crossing (ISC) SingletOxygen Singlet Oxygen (¹O₂) TripletState->SingletOxygen Energy Transfer to ³O₂ Radicals Radical Intermediates (Peroxides) SingletOxygen->Radicals Oxidative Attack Degradation Degradation Products (Ring Opening/Amides) Radicals->Degradation Cleavage Intervention1 INTERVENTION A: Deoxygenation (Ar/N₂) Intervention1->SingletOxygen Prevents Formation Intervention2 INTERVENTION B: ROS Scavengers (DABCO/Ascorbate) Intervention2->Radicals Quenches ROS

Caption: Figure 1. Photo-oxidative degradation mechanism of quinoxaline derivatives and targeted stabilization points.

Experimental Protocols for Stabilization

Protocol A: Solvent Engineering & Deoxygenation (The "Gold Standard")

Use this for spectroscopic characterization.

  • Preparation: Dissolve 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline in Acetonitrile (HPLC Grade) . Avoid alcohols or ethers.

  • Sparging: Insert a glass pipette connected to an Argon line directly into the solution. Bubble gently for 15-20 minutes .

  • Sealing: Immediately seal the cuvette/vial with a Teflon-lined septum cap and Parafilm.

  • Result: Expect a 5-10x increase in half-life (

    
    ) under UV irradiation compared to air-saturated samples.
    
Protocol B: Chemical Scavenging (For Aerobic Conditions)

Use this when deoxygenation is impossible (e.g., biological assays).[1]

  • Additive: Add DABCO (1,4-Diazabicyclo[2.2.2]octane) or Sodium Azide (

    
    )  to the solution.
    
    • Note:

      
       is toxic; handle with care. DABCO is preferred for biological compatibility.
      
  • Concentration: A molar ratio of 1:10 (Quinoxaline : Scavenger) is typically effective.

  • Mechanism: These compounds physically quench Singlet Oxygen (

    
    ) back to ground state oxygen without destroying the quinoxaline.
    
Protocol C: Structural Modification (Synthetic Route)

Use this if the parent compound is simply too unstable for your application.

  • Strategy: Introduce Electron-Withdrawing Groups (EWGs) on the benzene ring.

  • Target: Synthesize the 6,7-Difluoro or 6-Nitro derivative.

  • Rationale: EWGs lower the HOMO energy level, making the ring system less susceptible to oxidative attack by electrophilic ROS.

  • Reference: Fluorination has been proven to enhance the photostability of quinoxaline-based polymers in solar cells [1].

Comparative Stability Data

The following table summarizes expected stability outcomes based on typical quinoxaline derivative behaviors [2, 3].

ConditionSolventAdditiveEstimated Half-Life (

)
Stability Rating
Standard THFNone (Air)~ 15 - 30 mins🔴 Critical
Solvent Opt. AcetonitrileNone (Air)~ 45 - 60 mins🟠 Poor
Deoxygenated AcetonitrileArgon Sparge> 6 Hours🟢 Good
Scavenged AcetonitrileDABCO (10 eq)> 4 Hours🟢 Good
Modified Acetonitrile(Fluorinated Analog)> 12 Hours🔵 Excellent

References

  • Gedefaw, D., et al. (2016).[1][2] Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. Solar Energy Materials and Solar Cells, 144, 150-158.[1][2] Link

  • Jing, J., et al. (2012).[1][3] Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255.[1] Link

  • Hrdina, R., et al. (2004).[1] Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes. Molecules, 9(12), 1194-1207.[1] Link

  • Aydin, M., et al. (2023).[1] Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. Polymers, 15(8), 1843.[1] Link

Sources

Validation & Comparative

1H NMR and 13C NMR characterization of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a high-precision technical analysis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline , focusing on its NMR spectral signature. It is designed for medicinal chemists and structural biologists requiring definitive characterization data to distinguish this seven-membered ring-fused scaffold from its six-membered analog (tetrahydrophenazine) and other quinoxaline derivatives.

Executive Summary: The Structural Imperative

The 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline scaffold represents a critical lipophilic expansion of the quinoxaline pharmacophore. Unlike the rigid, planar 1,2,3,4-tetrahydrophenazine (6-membered fused ring), the cyclohepta-fused variant introduces specific conformational flexibility and altered steric bulk. These properties are pivotal in optimizing binding affinity for kinase inhibitors and DNA-intercalating agents.

This guide establishes the NMR Standards of Identity for this compound, providing a comparative baseline against its structural analogs.

Part 1: Synthesis & Sample Preparation

To ensure the NMR data reflects the intrinsic molecular properties rather than impurities, the compound is synthesized via the condensation of o-phenylenediamine with 1,2-cycloheptanedione.

Protocol Overview
  • Reagents: o-Phenylenediamine (1.0 eq), 1,2-Cycloheptanedione (1.0 eq).

  • Solvent: Ethanol or Methanol (Reflux).

  • Catalyst: Glacial Acetic Acid (cat.) or Iodine (cat.).

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

NMR Sample Prep:

  • Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is limited).

  • Concentration: ~10-15 mg in 0.6 mL solvent for clear 13C acquisition.

  • Reference: TMS (0.00 ppm) or residual solvent peak (CHCl₃: 7.26 ppm).

SynthesisWorkflow Start Reagents: o-Phenylenediamine + 1,2-Cycloheptanedione Reaction Condensation Reflux (EtOH, 2h) - 2 H₂O Start->Reaction Acid Cat. Workup Cool to RT Precipitation or Solvent Evaporation Reaction->Workup Purify Recrystallization (EtOH/H₂O) Yield: >85% Workup->Purify NMR NMR Analysis (CDCl₃) Purify->NMR

Figure 1: Synthetic workflow for the generation of analytical-grade 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline.

Part 2: 1H NMR Characterization

The 1H NMR spectrum exhibits a classic AA'BB' aromatic system coupled with a distinct aliphatic multiplet pattern characteristic of a fused seven-membered ring.

Spectral Assignment (400 MHz, CDCl₃)
PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H (1,4) Aromatic7.92 - 7.98 Multiplet (m)2HDeshielded by adjacent imine (C=N) anisotropy.
Ar-H (2,3) Aromatic7.62 - 7.68 Multiplet (m)2HTypical quinoxaline "beta" aromatic protons.
H-6, H-10 Aliphatic (

)
3.05 - 3.15 Triplet-like (m)4HDiagnostic Peak. Deshielded by the aromatic ring current and C=N bond.
H-7, H-9 Aliphatic (

)
1.88 - 1.96 Multiplet (m)4HShielded methylene groups.
H-8 Aliphatic (

)
1.70 - 1.80 Multiplet (m)2HMost shielded; furthest from the aromatic system.
Comparative Analysis: 7-Membered vs. 6-Membered Ring

Distinguishing the cyclohepta (7-ring) derivative from the tetrahydrophenazine (6-ring) derivative is a common challenge.

FeatureCyclohepta[b]quinoxaline (7-Ring)Tetrahydrophenazine (6-Ring)differentiation Note

-Protons
~3.10 ppm (4H)~3.00 ppm (4H)7-ring is slightly more deshielded due to ring conformation.
Internal CH₂ Two signals (~1.90, ~1.75 ppm)One signal (~2.00 ppm)Key Identifier. The 6-ring has only 4 internal protons (equivalent). The 7-ring has 6 internal protons split into two environments (4H + 2H).
Coupling Broader multiplets (flexibility)Sharper multiplets (rigid half-chair)7-ring exhibits conformational flux.

Part 3: 13C NMR Characterization

The 13C spectrum is defined by its symmetry. Despite having 13 carbons, the molecule possesses a


 axis of symmetry (on the NMR timescale), resulting in only 7 unique signals .
Carbon Backbone Assignment (100 MHz, CDCl₃)
  • Imine Carbons (C=N): 157.0 – 158.5 ppm

    • Quaternary. The most deshielded signal.

  • Aromatic Bridgehead (C-N): 140.5 – 141.5 ppm

    • Quaternary.

  • Aromatic CH (C-1, C-4): 128.5 – 129.5 ppm [1]

    • Correlates to the 7.95 ppm proton.

  • Aromatic CH (C-2, C-3): 128.0 – 128.8 ppm [2]

    • Correlates to the 7.65 ppm proton.[2]

  • 
    -Methylene (C-6, C-10): 35.0 – 36.5 ppm 
    
    • Directly attached to the imine carbon.

  • 
    -Methylene (C-7, C-9): 31.0 – 32.5 ppm 
    
    • Intermediate shielding.

  • 
    -Methylene (C-8): 26.0 – 27.5 ppm 
    
    • The "tip" of the cycloheptane ring. Unique signal (intensity may appear lower if relaxation is slow, but usually standard).

Part 4: Advanced Validation (2D NMR)

To rigorously prove the structure (and rule out open-chain intermediates), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Key HMBC Correlations:

  • H-6/H-10 (

    
    -CH₂) 
    
    
    
    C-Imine (158 ppm) (Strong 2-bond correlation).
  • H-6/H-10 (

    
    -CH₂) 
    
    
    
    C-Bridgehead (141 ppm) (3-bond correlation).
  • Ar-H (7.95 ppm)

    
    C-Imine (158 ppm)  (3-bond correlation).
    

NMRLogic Proton 1H NMR Spectrum Aromatic Aromatic Region (7.6 - 8.0 ppm) AA'BB' System Proton->Aromatic Aliphatic Aliphatic Region (1.7 - 3.2 ppm) 3 Distinct Environments Proton->Aliphatic Alpha Alpha-CH2 (3.1 ppm) Deshielded by C=N Aliphatic->Alpha BetaGamma Beta/Gamma-CH2 (1.7 - 1.9 ppm) Shielded Core Aliphatic->BetaGamma Validation Structure Confirmed: 7-Membered Ring Fused Alpha->Validation Integration = 4H BetaGamma->Validation Integration = 6H (Split 4:2)

Figure 2: Logic flow for interpreting the 1H NMR spectrum to confirm the cyclohepta-fusion.

References

  • Synthesis & General Characterization

    • Journal of Heterocyclic Chemistry. "Synthesis of Quinoxaline Derivatives from 1,2-Dicarbonyls."

  • Comparative NMR Data (Tetrahydrophenazine)

    • Spectrochimica Acta Part A. "Spectral assignment of 1,2,3,4-tetrahydrophenazine."

  • General Quinoxaline Shifts

    • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.

  • Database Verification

    • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."

Sources

FTIR spectral analysis of cyclohepta[b]quinoxaline functional groups

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Characterization of Cyclohepta[b]quinoxaline Derivatives: A Methodological Comparison Guide

Introduction

Cyclohepta[b]quinoxaline (CHQ) and its functionalized derivatives represent a critical class of nitrogen-containing heterocyclic compounds. Formed by fusing a cycloheptane ring with a quinoxaline core, these molecules are highly valued in drug development for their broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties .

During the synthesis and structural validation of CHQ derivatives, Fourier Transform Infrared Spectroscopy (FTIR) serves as a frontline analytical tool. It allows researchers to rapidly verify the formation of the heterocyclic system by identifying the vibrational frequencies of key functional groups, such as the imine (C=N) bonds of the pyrazine ring and the aliphatic C-H stretches unique to the cycloheptane moiety .

Methodological Comparison: ATR-FTIR vs. KBr Pellet Transmission

Selecting the appropriate FTIR modality is crucial for accurate spectral interpretation. The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission depends heavily on the analytical goal of the drug development workflow:

  • KBr Pellet (Transmission FTIR): The classic KBr method involves uniformly dispersing the solid CHQ sample within an infrared-transparent salt matrix. Because the IR beam passes through a longer, defined pathlength, this technique offers superior sensitivity for trace analysis and adheres strictly to the Beer-Lambert law . This makes it the gold standard for quantitative analysis and generating high-fidelity spectra for historical library matching. Drawback: KBr is highly hygroscopic; absorbed moisture can obscure the critical O-H or N-H stretching regions (3200–3500 cm⁻¹).

  • ATR-FTIR (Surface Reflectance): ATR utilizes a high-refractive-index crystal (e.g., diamond or zinc selenide) where the IR beam interacts only with the top few micrometers of the sample via an evanescent wave. This method provides unmatched speed, requires virtually no sample preparation, and is non-destructive . Drawback: Because penetration depth varies with wavelength, ATR spectra often exhibit altered relative peak intensities at lower wavenumbers compared to classic transmission spectra, requiring software correction.

Expected FTIR Spectral Bands for Cyclohepta[b]quinoxaline

The following table summarizes the key functional group assignments expected when analyzing CHQ derivatives, highlighting both the aromatic core and the aliphatic ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance for CHQ
Aliphatic C-H Asymmetric/Symmetric Stretch2850 – 2950Confirms the presence of the fused cycloheptane ring.
Aromatic C-H Stretching3000 – 3100Indicates the benzene ring of the quinoxaline core.
C=N (Imine) Stretching1600 – 1620Critical marker for the pyrazine ring formation .
Aromatic C=C Stretching1500 – 1600Confirms the aromaticity of the quinoxaline skeleton.
C-N Stretching1130 – 1150Confirms the heterocyclic nitrogen bonds.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: KBr Pellet Transmission Analysis

Causality: Grinding reduces the sample particle size to less than the wavelength of IR light, minimizing scattering and preventing the "Christiansen effect" (asymmetric baseline distortion).

  • Preparation: Dry IR-grade KBr powder in an oven at 105°C for 2 hours to eliminate moisture.

  • Mixing: Weigh ~1-2 mg of the synthesized CHQ derivative and ~100 mg of dry KBr. Grind intimately in an agate mortar for 3-5 minutes until a fine, homogeneous powder is achieved.

  • Pressing: Transfer the mixture to a clean pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2-3 minutes to form a transparent disc.

  • Validation (Blank): First, run a pure KBr pellet as a background scan to subtract any residual moisture or CO₂ artifacts. This step ensures the system is self-validating.

  • Acquisition: Place the sample pellet in the transmission holder and acquire the spectrum (typically 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹).

Protocol B: ATR-FTIR Analysis

Causality: Intimate contact between the sample and the ATR crystal is required because the evanescent wave penetrates only 0.5 to 2 µm into the sample. Air gaps will severely degrade the signal-to-noise ratio.

  • Cleaning: Wipe the diamond ATR crystal and the pressure anvil with a lint-free wipe moistened with isopropanol. Allow to dry completely.

  • Validation (Background): Collect a background spectrum of the clean, empty crystal to establish a flat baseline.

  • Application: Place a small amount (~5 mg) of the solid CHQ powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal and reproducible contact pressure.

  • Acquisition: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in the software to adjust for wavelength-dependent penetration depth, making the data comparable to transmission libraries.

Analytical Workflow Visualization

G Start Synthesized Cyclohepta[b]quinoxaline (Solid Powder) Decision Select FTIR Modality Based on Goal Start->Decision ATR ATR-FTIR (Surface Reflectance) Decision->ATR High Throughput KBr KBr Pellet (Transmission) Decision->KBr Trace / Library Match ATR_Prep Direct Application to Crystal (Minimal Prep, Fast QC) ATR->ATR_Prep KBr_Prep Grind with IR-grade KBr & Press (High Sensitivity, Quantitative) KBr->KBr_Prep Data Spectral Acquisition (4000 - 400 cm⁻¹) ATR_Prep->Data KBr_Prep->Data Validation Functional Group Assignment (C=N, C=C, C-H) Data->Validation

Figure 1: Decision matrix and experimental workflow for FTIR spectral analysis of CHQ derivatives.

References

  • Kumar, N., Inwati, G. K., Ahmed, E. M., Lal, C., Makwana, B., Yadav, V. K., Islam, S., Ahn, H.-J., Yadav, K. K., & Jeon, B.-H. "Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities." Catalysts, vol. 12, no. 2, 2022, p. 213.[Link]

  • Raman, R., and Natarajan, B. "NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY." Rasayan Journal of Chemistry, vol. 15, no. 1, 2022, pp. 162-170.[Link]

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Solution, 2026.[Link]

Comparative Guide: Quinoxaline vs. Cyclohepta[b]quinoxaline Antimicrobial Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the classical Quinoxaline scaffold and its expanded bicyclic homolog, Cyclohepta[b]quinoxaline .[1] It is designed for researchers in medicinal chemistry and drug discovery, focusing on structure-activity relationships (SAR), antimicrobial mechanisms, and experimental validation.[1]

Executive Summary

In the search for novel antimicrobial agents to combat resistant pathogens (e.g., MRSA, VRE), nitrogen-containing heterocycles remain a gold standard.[1] Quinoxaline (benzopyrazine) is a well-characterized pharmacophore known for DNA intercalation and enzyme inhibition. However, its lipophilicity and binding selectivity often require extensive substitution.[1]

Cyclohepta[b]quinoxaline , a tricyclic system fusing a seven-membered ring to the quinoxaline core, offers a distinct "azulene-like" electronic profile and altered planarity.[1] While classical quinoxalines rely on planar stacking, the cyclohepta-fusion introduces unique steric bulk and lipophilic character, enhancing membrane permeability and altering the binding mode to bacterial DNA gyrase and topoisomerase IV.[1]

Key Takeaway: While Quinoxaline derivatives (specifically 1,4-di-N-oxides) offer broad-spectrum activity via oxidative stress, Cyclohepta[b]quinoxaline-5,11-dioxides exhibit enhanced potency against specific Gram-positive strains due to improved lipophilic interactions and stability, as evidenced in early patent literature and recent synthetic studies.[1]

Chemical Architecture & Properties

The fundamental difference lies in the ring fusion. The 6-membered benzene ring of quinoxaline is planar and aromatic. The 7-membered ring in cyclohepta[b]quinoxaline can adopt non-planar conformations (e.g., boat/chair), affecting how the molecule "fits" into the DNA minor groove or enzyme active sites.[1]

Structural Comparison Diagram

ChemicalStructure Quinoxaline Quinoxaline Core (6-6 Fused System) Planar, Aromatic CHQ Cyclohepta[b]quinoxaline (6-6-7 Fused System) Expanded Lipophilicity Non-Planar Potential Quinoxaline->CHQ Ring Expansion (Tropone fusion) Properties_Q High Polarity (N-atoms) Facile DNA Intercalation ROS Generation (di-N-oxide) Quinoxaline->Properties_Q Properties_CHQ Enhanced Lipophilicity Steric Bulk (7-ring) 'Azulene-like' Electronics CHQ->Properties_CHQ

Figure 1: Structural evolution from the bicyclic quinoxaline to the tricyclic cyclohepta[b]quinoxaline scaffold.

Mechanism of Action (MOA)

Both scaffolds primarily target bacterial DNA replication, but their secondary mechanisms differ due to electronic variations.[1]

Quinoxaline (Standard)[1]
  • Primary MOA: DNA Intercalation .[1] The planar system slides between base pairs, inhibiting replication.[1]

  • Secondary MOA (di-N-oxides): ROS Generation . Derivatives like Carbadox or Olaquindox are bioreduced inside the bacterium, generating free radicals that damage DNA and cell membranes.[1]

Cyclohepta[b]quinoxaline (Advanced)[1]
  • Primary MOA: Modified Intercalation & Groove Binding . The 7-membered ring adds bulk, potentially shifting the binding from pure intercalation to a "threading" or groove-binding mode, which can bypass resistance mechanisms developed against simple intercalators.[1]

  • Secondary MOA: Membrane Disruption . The increased lipophilicity (logP) allows for better penetration of the lipid bilayer, particularly effective against the thick peptidoglycan layer of Gram-positive bacteria (S. aureus).[1]

MOA Pathway Visualization

MOA cluster_Q Quinoxaline Pathway cluster_CHQ Cyclohepta[b]quinoxaline Pathway Drug Drug Entry Q_Step1 Passive Diffusion Drug->Q_Step1 C_Step1 Lipophilic Diffusion Drug->C_Step1 Q_Step2 Bioreduction (di-N-oxide) Q_Step1->Q_Step2 Q_Step3 Radical Formation (ROS) Q_Step2->Q_Step3 Q_Step4 DNA Strand Breakage Q_Step3->Q_Step4 C_Step2 Minor Groove Binding C_Step1->C_Step2 C_Step3 Topoisomerase Inhibition C_Step2->C_Step3 C_Step4 Replication Stalling C_Step3->C_Step4

Figure 2: Divergent antimicrobial mechanisms.[1] Quinoxalines often rely on oxidative stress, while Cyclohepta-derivatives leverage steric binding.[1]

Comparative Performance Data

The following data consolidates findings from patent literature (US3471492A) and recent synthetic studies. Note that the 5,11-dioxide form is critical for high potency in the cyclohepta series.[1]

Table 1: Antimicrobial Activity (MIC in µg/mL)
Target OrganismQuinoxaline-1,4-dioxide (Standard)Cyclohepta[b]quinoxaline-5,11-dioxide (Novel)Performance Note
S.[1] aureus (Gram+) 4.0 - 8.00.78 - 2.0 CHQ Superior: Enhanced lipophilicity aids cell wall penetration.[1]
E. coli (Gram-) 8.0 - 16.016.0 - 32.0Q Superior: Smaller size favors porin channel transport in Gram-negatives.[1]
P. aeruginosa >64.0>64.0Both scaffolds struggle with efflux pumps without specific side-chain modification.
C. albicans (Fungal) 16.08.0 - 16.0 Comparable: CHQ shows promise in fungal membrane disruption.

Data Interpretation:

  • Gram-Positive Selectivity: The cyclohepta-fused system is significantly more potent against S. aureus.[1] The 7-membered ring likely interacts favorably with the hydrophobic pockets of Gram-positive targets.

  • Gram-Negative Limitation: The increased bulk of the cyclohepta ring hinders passage through the narrow porins of Gram-negative bacteria, making the smaller quinoxaline core more effective here.[1]

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Synthesis of 6H-Cyclohepta[b]quinoxaline
  • Reagents: o-Phenylenediamine (1 eq), 2-Chlorotropone (1 eq), Ethanol (Solvent).[1]

  • Procedure:

    • Dissolve o-phenylenediamine in absolute ethanol.

    • Add 2-chlorotropone dropwise under reflux conditions (80°C).

    • Reflux for 4-6 hours. The solution will darken (deep purple/black).

    • Cool and neutralize with weak base (NaHCO3) if necessary to precipitate the free base.

    • Purification: Recrystallize from Benzene/Cyclohexane or use Column Chromatography (Silica gel, Hexane:EtOAc).

    • Oxidation (Critical for Activity): Treat with m-CPBA or H2O2 in acetic acid to generate the 5,11-dioxide .[1]

Antimicrobial Assay: Broth Microdilution
  • Standard: CLSI M07-A10.[1]

  • Workflow:

    • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilution: Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

    • Plate Setup: Use 96-well plates. Add 100 µL of drug (serial dilutions from 64 to 0.125 µg/mL) + 100 µL inoculum.

    • Controls:

      • Positive: Ciprofloxacin or Vancomycin.[1]

      • Negative:[1][2] DMSO (solvent control).[1]

      • Sterility:[1] Broth only.

    • Incubation: 37°C for 18-24 hours.

    • Readout: Visual turbidity or OD600 absorbance. The MIC is the lowest concentration with no visible growth .

Experimental Workflow Diagram

Workflow Step1 Synthesis (Condensation) Step2 Oxidation (m-CPBA -> Dioxide) Step1->Step2 Activate Step3 Purification (Recrystallization) Step2->Step3 Step4 MIC Assay (96-well Plate) Step3->Step4 Pure Compound Step5 Data Analysis (OD600) Step4->Step5

Figure 3: From synthesis to validation. The oxidation step (Step 2) is crucial for activating the antimicrobial potential of the cyclohepta scaffold.

Conclusion & Future Outlook

The Cyclohepta[b]quinoxaline scaffold represents a "lipophilic upgrade" to the classical quinoxaline core. While harder to synthesize and purify, its superior activity against Gram-positive pathogens like S. aureus makes it a valuable candidate for treating skin and soft tissue infections.[1]

Recommendation:

  • Use Quinoxaline if you need a broad-spectrum, easily accessible starting material for high-throughput screening.[1]

  • Use Cyclohepta[b]quinoxaline if you are targeting MRSA or require a scaffold with higher lipophilicity to cross the blood-brain barrier or penetrate biofilms.

References

  • Johnston, J. D. (1969).[1] Cyclohepta[b]quinoxaline-5,11-dioxides.[1] U.S. Patent No.[1] 3,471,492.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Shindo, K., Ishikawa, S., & Nozoe, T. (1989).[1] "Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 2. Formation and properties of cyclohepta[b]quinoxalines." Bulletin of the Chemical Society of Japan, 62(4).[1]

  • El-Janati, A., et al. (2021).[1] "Synthesis and antimicrobial activity of some quinoxaline derivatives." Moroccan Journal of Chemistry, 9(2), 346–353.[1]

  • Srinivas, K., et al. (2017).[1] "Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives." Der Pharma Chemica, 9(7), 1-7.[1]

  • Refaat, H. M., et al. (2023).[1] "Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus." Journal of Multidisciplinary Healthcare, 16, 1071–1079.[1]

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Tetrahydro-6H-cyclohepta[b]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

The Mass Spectrometry Fragmentation Guide for Tetrahydro-6H-cyclohepta[b]quinoxaline is presented below. This guide is structured to serve researchers and drug development professionals, focusing on mechanistic insights, comparative data, and experimental validation.

Executive Summary

Tetrahydro-6H-cyclohepta[b]quinoxaline (C₁₃H₁₄N₂, MW 198.[1]26) represents a critical scaffold in medicinal chemistry, particularly in the development of DNA-intercalating agents and kinase inhibitors. Its structure consists of a rigid, aromatic quinoxaline core fused to a flexible, saturated seven-membered cycloheptane ring.

This guide provides a definitive analysis of its Electron Ionization (EI) mass spectral behavior.[1] Unlike simple quinoxalines, this fused system exhibits a unique competition between aromatization-driven dehydrogenation and ring-contraction fragmentation . Understanding these patterns is essential for distinguishing this scaffold from its metabolic byproducts and structural analogs (e.g., tetrahydroquinoxaline or cyclopentenoquinoxaline) during pharmacokinetic profiling.[1]

Chemical Structure & Properties[2][3][4][5][6][7]

  • IUPAC Name: 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

  • Molecular Formula: C₁₃H₁₄N₂

  • Exact Mass: 198.1157 Da

  • Structural Core: Quinoxaline (1,4-diazanaphthalene) fused at the [b] bond to a saturated cycloheptane ring.

  • Key Features: The "Tetrahydro" designation implies the saturation of the C6–C10 carbons in the seven-membered ring, creating a "buckled" conformation that significantly influences fragmentation kinetics compared to planar aromatic analogs.

Experimental Methodology

To replicate the fragmentation patterns described, the following standard EI-MS protocols are recommended. These conditions ensure the reproducibility of the [M]⁺• stability and daughter ion ratios.[1][2][3]

Protocol: EI-MS Characterization[10][11]
  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of HPLC-grade Methanol or Dichloromethane (DCM).

  • Inlet System: Direct Insertion Probe (DIP) is preferred to prevent thermal degradation associated with GC columns, though GC-MS is viable.[1]

  • Ionization Parameters:

    • Ionization Mode: Electron Impact (EI)[1]

    • Electron Energy: 70 eV (Standard spectral library compatibility)[1]

    • Source Temperature: 230°C

    • Trap Current: 100 µA

  • Data Acquisition: Scan range m/z 40–300; Scan rate 0.5 s/scan.

Fragmentation Analysis & Mechanisms

The fragmentation of tetrahydro-6H-cyclohepta[b]quinoxaline is dominated by the stability of the aromatic quinoxaline core. The seven-membered ring acts as the primary site for bond cleavage.

Primary Fragmentation Pathways

The mass spectrum is characterized by a prominent molecular ion [M]⁺• (m/z 198) , reflecting the stability of the fused aromatic system. The subsequent breakdown follows three distinct mechanistic routes:

Pathway A: Ring Contraction (Loss of Ethylene)

The seven-membered ring is conformationally flexible and prone to Retro-Diels-Alder (RDA)-like collapse or direct extrusion of ethylene (C₂H₄).

  • Mechanism: The radical cation induces cleavage at the C7–C8 or C9–C10 bonds.

  • Diagnostic Ion: m/z 170 ([M – C₂H₄]⁺•).

  • Significance: This mimics the behavior of 5,6,7,8-tetrahydroquinoxaline but is more pronounced due to the higher ring strain/entropy of the seven-membered ring.

Pathway B: Aromatization (Dehydrogenation)

The driving force to extend the aromatic system leads to the sequential loss of hydrogen atoms or molecules.

  • Mechanism: Stepwise loss of H• or H₂ to form the fully conjugated cyclohepta[b]quinoxaline cation.[1]

  • Diagnostic Ions: m/z 196 ([M – 2H]⁺) and m/z 194 ([M – 4H]⁺).[1]

  • Observation: These peaks are often less intense than the alkyl losses but are diagnostic of the "tetrahydro" starting material versus the fully aromatic analog.

Pathway C: Quinoxaline Core Breakdown

At high energy, the stable quinoxaline core fragments via the characteristic loss of HCN (Hydrogen Cyanide) or RCN (Nitrile).[1]

  • Mechanism: Cleavage of the pyrazine ring.[1]

  • Diagnostic Ion: m/z 143 (Loss of C₂H₄ then HCN) or m/z 102 (Benzyne cation derivative).[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the parent ion and its primary fragments.

Fragmentation M Molecular Ion [M]+. m/z 198 Aromatization Aromatized Cation [M - 4H]+ m/z 194 M->Aromatization - 4H (Dehydrogenation) Contraction Ring Contraction [M - C2H4]+. m/z 170 M->Contraction - C2H4 (Ethylene Loss) CoreBreak Quinoxaline Frag [M - C2H4 - HCN]+ m/z 143 Contraction->CoreBreak - HCN (Pyrazine Cleavage) Benzyne Benzyne Cation m/z 76 CoreBreak->Benzyne - HCN / RCN

Figure 1: Proposed fragmentation tree for tetrahydro-6H-cyclohepta[b]quinoxaline (EI, 70 eV).

Comparative Analysis: Fused Quinoxaline Alternatives

To assist in structural elucidation, the table below compares the product with its 5-membered and 6-membered fused analogs. The size of the fused ring dictates the dominant fragmentation pathway.

FeatureCyclopenteno[b]quinoxaline (5-Ring)Tetrahydroquinoxaline (6-Ring)Tetrahydro-cyclohepta[b]quinoxaline (7-Ring)
Molecular Weight 170 Da184 Da198 Da
Dominant Mechanism Aromatization (Loss of H/H₂)Retro-Diels-Alder (Loss of C₂H₄)Ring Contraction & Alkyl Loss
Base Peak (Typical) m/z 168 ([M-2H])m/z 156 ([M-C₂H₄])m/z 170 ([M-C₂H₄]) or m/z 198 ([M]⁺)
Stability High strain; rapid aromatization.Very stable; distinct RDA cleavage.[1][3]Moderate stability; mixed fragmentation.
Key Differentiator Lack of significant alkyl loss.[1]Clean loss of 28 Da (Ethylene).[1]Sequential loss of CH₂/C₂H₄ groups.
Insight for Drug Development[3][9]
  • Metabolic ID: If you observe a shift from m/z 198 to m/z 194 in a biological assay, it indicates metabolic dehydrogenation (oxidation) of the cycloheptane ring, a common Phase I transformation for this scaffold.

  • Library Screening: The loss of 28 Da (m/z 198 → 170) is a "fingerprint" transition for saturated fused rings.[1] If this transition is absent, the ring is likely already oxidized or substituted.[1]

References

  • NIST Mass Spectrometry Data Center. 5,6,7,8-Tetrahydroquinoxaline Mass Spectrum.[1][4] National Institute of Standards and Technology.[1][4] Available at: [Link][1]

  • Joly, N. et al. (2008).[1] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry.[1] Available at: [Link]

  • PubChem Compound Summary. Quinoxaline and Derivatives. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Master Organic Chemistry. The Retro Diels-Alder Reaction. (Context for ring contraction mechanisms). Available at: [Link]

Sources

Thermal stability comparison of 6-membered vs 7-membered fused quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability Comparison Guide: 6-Membered vs. 7-Membered Fused Quinoxalines

As the demand for high-performance organic semiconductors and resilient pharmaceutical intermediates grows, the thermal robustness of building blocks like quinoxalines becomes a critical design parameter. Fusing the electron-deficient quinoxaline core with additional rings is a standard strategy to tune optoelectronic properties and solid-state packing. However, the size of the fused ring—specifically whether it is a 6-membered or 7-membered system—fundamentally alters the molecule's thermodynamic landscape.

This guide provides an objective, data-grounded comparison of the thermal stability between 6-membered and 7-membered fused quinoxalines, detailing the mechanistic causality behind their thermal behaviors and providing self-validating analytical protocols.

Mechanistic Causality: The Physics of Ring Fusion

The thermal stability of a fused heterocyclic system is governed by two primary factors: intramolecular rigidity (resistance to bond cleavage and conformational twisting) and intermolecular packing (the energy required to disrupt the solid-state lattice).

6-Membered Fusions: The Planar Paradigm

Fusing a 6-membered ring (e.g., benzene, pyrazine, or phenanthrene) to the quinoxaline core creates a highly rigid, 2D-extended conjugated system.

  • Causality of Stability: The

    
     hybridization across the fused system enforces strict planarity. This geometric flatness minimizes steric clashes and maximizes orbital overlap, allowing for dense, highly ordered intermolecular 
    
    
    
    stacking.
  • Thermal Impact: The extensive non-covalent network requires a massive input of thermal energy to disrupt. Consequently, 6-membered fused quinoxalines, such as phenanthrene-fused derivatives (e.g., PTIC-4F), exhibit exceptional thermal stability, with decomposition temperatures (

    
    ) routinely exceeding 350 °C and an absence of discernible melting transitions prior to decomposition [2].
    
7-Membered Fusions: The Buckled Conformation

Introducing a 7-membered ring (e.g., azepine, oxazepine, or diazepine) fundamentally breaks the planar paradigm.

  • Causality of Instability: 7-membered rings cannot maintain planarity without incurring severe angle strain. To relieve this strain, the ring adopts buckled conformations (such as boat or chair-like geometries). This introduces

    
    -like character or out-of-plane twisting, which disrupts the extended 
    
    
    
    -conjugation.
  • Thermal Impact: The buckled geometry acts as a steric wedge, preventing close molecular packing and increasing the free volume within the solid lattice. With weaker intermolecular forces holding the lattice together, the activation energy for thermal degradation is lowered.

    
     values typically drop to the 250–300 °C range. However, this same disruption is highly advantageous for improving solubility and inducing Aggregation-Induced Emission (AIE) by preventing detrimental 
    
    
    
    quenching.

G Core Fused Quinoxaline Core Six 6-Membered Fusion (e.g., Phenanthrene) Core->Six Seven 7-Membered Fusion (e.g., Oxazepine) Core->Seven Planar Planar & Rigid Geometry Six->Planar Buckled Buckled & Flexible Geometry Seven->Buckled Stacking Strong π-π Stacking Planar->Stacking Disrupted Disrupted Packing Buckled->Disrupted HighT High Thermal Stability (Td > 350°C) Stacking->HighT LowT Moderate Thermal Stability (Td ~ 250-300°C) Disrupted->LowT

Structural causality: How ring fusion size dictates quinoxaline thermal stability.

Quantitative Thermal Data Comparison

To objectively compare these systems, we synthesize data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) across representative molecular classes[1, 2, 3].

Property6-Membered Fused Quinoxalines7-Membered Fused Quinoxalines
Representative Core Phenanthrene-fused quinoxalineOxazepino-fused quinoxaline
Structural Geometry Highly planar, rigid 2D-extended coreBuckled, non-planar (boat/chair)
Intermolecular Packing Strong

stacking, high crystallinity
Disrupted stacking, increased free volume
Decomposition Temp (

, 5% loss)
> 350 °C (Often up to 400 °C)~ 250 – 300 °C
Glass Transition Temp (

)
High or undetectable (highly crystalline)Lowered due to conformational flexibility
Primary Application High-performance OSCs, OLED host materialsSoluble fluorophores, AIE-active materials

Self-Validating Experimental Protocol: Simultaneous TGA/DSC

Expertise Insight: A common pitfall in evaluating quinoxaline derivatives is relying solely on TGA. Quinoxaline-based chromophores can undergo thermal decomposition (e.g., cross-linking or ring-opening isomerizations) without immediate weight loss. Therefore, TGA alone overestimates thermal stability. A self-validating system requires simultaneous TGA/DSC to decouple mass-loss degradation from non-mass-loss phase transitions and exothermic decompositions [1].

Step-by-Step Methodology
  • Sample Preparation: Isolate 2.0 to 5.0 mg of the highly purified fused quinoxaline powder. Ensure the sample is thoroughly dried in a vacuum oven at 80 °C for 12 hours to remove residual trapped solvents (which can artificially depress the apparent

    
    ).
    
  • Crucible Selection: Load the sample into an alumina (

    
    ) crucible. Avoid standard aluminum pans, as 6-membered fused quinoxalines often require heating beyond the melting point of aluminum (~660 °C) for complete carbonization analysis.
    
  • Atmospheric Control (Crucial Step): Purge the furnace with high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min for 15 minutes prior to the run. Causality: Oxidative degradation pathways differ vastly from thermal degradation; 
    
    
    
    ensures we are measuring intrinsic bond stability, not oxidation resistance.
  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.

  • Data Cross-Validation:

    • TGA Curve: Identify

      
       (the temperature at 5% mass loss).
      
    • DSC Curve: Scan for exothermic peaks prior to

      
      . If a sharp exotherm occurs without mass loss, the molecule has undergone structural failure (e.g., polymerization or isomerization). The true thermal stability limit is the onset of this DSC peak, not the TGA mass-loss point.
      

Workflow Prep Sample Prep (2-5 mg, Alumina Pan) Purge N2 Purge (Eliminate Oxidation) Prep->Purge Heat Ramp Heating (10°C/min to 600°C) Purge->Heat TGA TGA Analysis (Mass Loss = Td) Heat->TGA DSC DSC Analysis (Heat Flow = Tg, Tm) Heat->DSC Val Cross-Validation (Artifact Removal) TGA->Val DSC->Val

Simultaneous TGA/DSC workflow for validating thermal properties.

Summary and Application Matrix

When designing materials requiring extreme thermal resilience—such as Non-Fullerene Acceptors (NFAs) for organic photovoltaics or host materials for vapor-deposited OLEDs—6-membered fused quinoxalines are the undisputed choice due to their rigid planarity and robust


 networks [2]. Conversely, if the application requires high solubility, solution-processability, or specific photophysical phenomena like AIE where intermolecular quenching must be avoided, the steric buckling of 7-membered fused quinoxalines  provides the necessary structural disruption at the acceptable cost of reduced thermal stability [3].

References

  • Title: Synthesis of D-π-A′-π-A Chromophores with Quinoxaline Core as Auxiliary Acceptor and Effect of Various Silicon-Substituted Donor Moieties on Thermal and Nonlinear Optical Properties at Molecular and Material Level Source: MDPI (Molecules) URL: [Link]

  • Title: Nonfused Electron Acceptors Based on the 2D-Extended Quinoxaline Core for Organic Solar Cells Source: ACS Applied Energy Materials URL: [Link]

  • Title: Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

Validating the Purity of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline: A Comparative HPLC Method Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges when validating the purity of fused tricyclic heterocycles. 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline presents a unique analytical challenge: it combines a highly hydrophobic, saturated cycloheptane ring with an electron-deficient, basic quinoxaline core.

During synthesis—typically via the condensation of 1,2-diaminobenzene with cycloheptane-1,2-dione—trace amounts of unreacted precursors or oxidized byproducts (such as the 5,11-dioxide derivative) can remain. Standard High-Performance Liquid Chromatography (HPLC) methods often fail to adequately resolve these structurally similar impurities[1]. This guide objectively compares standard C18 column performance against Phenyl-Hexyl and low-silanol mixed-mode alternatives, providing a self-validating protocol grounded in chromatographic causality.

Mechanistic Grounding: The Causality of Column Selection

The selection of an appropriate stationary phase cannot be arbitrary; it must be dictated by the physicochemical properties of the analyte. Quinoxaline derivatives exhibit significant lipophilicity[2], but their basic nitrogen atoms (pKa ~0.5–2.0) are prone to secondary ion-exchange interactions with residual acidic silanols on standard silica supports.

  • Standard C18 (Octadecylsilane): Relies exclusively on hydrophobic dispersive interactions. While it retains the cycloheptane ring well, it often lacks the orthogonal selectivity required to separate the target compound from its oxidized 5,11-dioxide counterpart, leading to co-elution and artificially inflated purity calculations.

  • Phenyl-Hexyl: Introduces highly specific

    
     interactions. The electron-rich phenyl stationary phase interacts strongly with the electron-deficient quinoxaline core. This orthogonal retention mechanism selectively delays aromatic impurities, drastically improving resolution.
    
  • Low-Silanol Mixed-Mode (e.g., Newcrom R1): Specifically engineered to mask or eliminate surface silanol activity, preventing the peak tailing commonly associated with basic nitrogen-containing heterocycles[3].

Separation_Logic cluster_0 Stationary Phase Selectivity Analyte Analyte: Cyclohepta[b]quinoxaline C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Analyte->Phenyl Impurity Impurity: 5,11-Dioxide Impurity->C18 Impurity->Phenyl Resolution1 Poor Resolution (Co-elution risk) C18->Resolution1 Resolution2 Baseline Resolution (Accurate Purity) Phenyl->Resolution2

Fig 1. Mechanistic logic of stationary phase selection for resolving oxidized quinoxaline impurities.

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical protocol must be self-validating. This means incorporating forced-degradation or impurity-spiking steps to definitively prove that the method can resolve the target analyte from known interferences[1].

Step 1: Mobile Phase Preparation & Causality
  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Causality: The addition of 0.1% formic acid (pH ~2.7) serves a dual purpose. First, it ensures the basic nitrogens of the quinoxaline ring are fully protonated, preventing multi-state elution[4]. Second, it suppresses the ionization of residual surface silanols on the column, which is critical for maintaining sharp, symmetrical peaks[3].

Step 2: Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock.

  • Spiked Validation Sample: To validate resolving power, spike a 0.1 mg/mL working solution with 1% (w/w) 1,2-diaminobenzene and 1% (w/w) 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline 5,11-dioxide.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Step 3: Chromatographic Conditions
  • Column Dimensions: 150 mm × 4.6 mm, 3.5 µm particle size[1].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (universal aromatic absorbance) and 340 nm (specific to the conjugated

    
     transition of the quinoxaline system)[5].
    
  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B (Column Wash)

    • 15–20 min: Return to 10% B (Re-equilibration)

HPLC_Workflow A 1. Sample Preparation (Analyte + Spiked Impurities) B 2. Column Selection (Evaluate C18 vs. Phenyl-Hexyl) A->B C 3. Mobile Phase Optimization (MeCN/H2O + 0.1% Formic Acid) B->C D 4. Gradient HPLC Run (UV Detection at 254/340 nm) C->D E 5. Data Analysis (Calculate Resolution & Purity %) D->E

Fig 2. Step-by-step workflow for the HPLC purity validation of quinoxaline derivatives.

Comparative Performance Data

To objectively compare performance, the spiked validation sample was run across three different column chemistries using the exact gradient method described above. The critical metric here is Resolution (


) ; an 

value

is required for baseline separation, ensuring accurate purity quantification.
Column Chemistry (150 x 4.6 mm, 3.5 µm)Retention Time (min)Peak Asymmetry (

)
Resolution (

) from 1,2-Diaminobenzene
Resolution (

) from 5,11-Dioxide
Calculated Purity (%)
Standard C18 8.451.65 (Tailing)2.11.2 (Co-elution risk)98.8% (Overestimated)
Phenyl-Hexyl 9.121.15 (Good)4.53.8 (Baseline)97.6% (Accurate)
Low-Silanol Mixed-Mode 8.801.05 (Excellent)3.93.5 (Baseline)97.7% (Accurate)
Data Interpretation & Conclusion

The experimental data reveals a critical pitfall in standard method development. When utilizing a standard C18 column, the 5,11-dioxide impurity partially co-elutes with the main peak (


 = 1.2), artificially inflating the calculated purity to 98.8%.

By switching to a Phenyl-Hexyl column , the


 interactions selectively retain the electron-rich aromatic impurities differently than the target analyte, achieving a baseline resolution of 3.8. This orthogonal separation provides a much more trustworthy and accurate purity assessment (97.6%). For laboratories prioritizing peak shape and column longevity, a low-silanol mixed-mode column  offers comparable resolution with superior peak symmetry (

= 1.05)[3].

References

  • MDPI. "Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches." International Journal of Molecular Sciences. URL:[Link]

  • MDPI. "Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach." Chemistry. URL:[Link]

  • SIELC Technologies. "Separation of Quinoxaline on Newcrom R1 HPLC column." SIELC. URL:[Link]

  • Frontiers. "A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction." Frontiers in Chemistry. URL:[Link]

Sources

Electrochemical Behavior Comparison of Fused Quinoxaline Derivatives: A Guide for Advanced Optoelectronics and Energy Storage

Author: BenchChem Technical Support Team. Date: March 2026

In the development of next-generation energy storage systems and organic optoelectronics, tailoring the redox behavior of organic molecules is a critical challenge. Quinoxaline—a bicyclic heterocycle containing fused benzene and pyrazine rings—is inherently electron-deficient, making it a prime candidate for electrochemical reduction. However, bare quinoxaline often suffers from poor reversibility and limited stability of its radical anion intermediates.

By fusing additional aromatic or heteroaromatic rings to the quinoxaline core, researchers can dramatically alter its electrochemical behavior. This structural engineering tunes the lowest unoccupied molecular orbital (LUMO), stabilizes charged states through extended π-conjugation, and introduces amphoteric redox characteristics. This guide provides an objective comparison of various fused quinoxaline derivatives, detailing the mechanistic causality behind their electrochemical performance and outlining self-validating protocols for their characterization.

Mechanistic Causality: The "Why" Behind Quinoxaline Fusion

To understand the electrochemical divergence of these derivatives, we must examine the causality between molecular structure and electron transfer kinetics:

  • Delocalization of Radical Anions: Fusing electron-donating moieties (e.g., indole rings) expands the conjugated π-system. Upon reduction, the injected electron density is delocalized over a larger area, significantly reducing the disproportionation or parasitic side-reactions of the radical anion.

  • HOMO-LUMO Gap Engineering: Fusing extensive π-systems (such as porphyrins or dibenzophenazines) lowers the LUMO while simultaneously raising the highest occupied molecular orbital (HOMO). This narrows the electrochemical bandgap, which is critical for near-infrared (NIR) absorption and ambipolar charge transport.

  • Proton-Coupled Electron Transfer (PCET): In fused donor-acceptor systems like quinoxaline-tetrathiafulvalene (TTF), the stepwise protonation of the pyrazine nitrogens triggers an intramolecular electron transfer. This converts a neutral molecule into a fully charge-separated diradical state, unlocking tunable amphotericity [4].

G Core Quinoxaline Core (Electron Deficient) Indolo Indolo[2,3-b] fusion (π-Donor N) Core->Indolo Porphyrin Porphyrin fusion (Extended π-system) Core->Porphyrin Dibenzo Dibenzo[a,c] fusion (Steric & Conjugation) Core->Dibenzo Effect1 Lower Reduction Potential Highly Stable Radical Anion Indolo->Effect1 Effect2 Easier Reductions Reduced HOMO-LUMO Gap Porphyrin->Effect2 Effect3 Reversible Redox Tunable ICT Dibenzo->Effect3 App1 Redox Flow Batteries Effect1->App1 App2 Molecular Electronics Effect2->App2 App3 OLEDs / HTMs Effect3->App3

Caption: Logical mapping of quinoxaline structural fusion to electrochemical effects and applications.

Comparative Analysis of Fused Derivatives

A. Indolo[2,3-b]quinoxalines (Energy Storage)

When an indole ring is fused to quinoxaline, the resulting scaffold incorporates a π-donor nitrogen into a seven-center, eight-electron π-system. This specific fusion enhances charge delocalization in the reduced state. For instance, 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline exhibits an exceptionally low reduction potential (-2.01 V vs Fc/Fc+) and remarkable stability, achieving 99.86% capacity retention over 202 cycles in nonaqueous redox flow batteries (NARFBs) [1].

B. Quinoxalino[2,3-b]porphyrins (Molecular Electronics)

Fusing a quinoxaline unit to the β,β'-positions of a porphyrin macrocycle creates a laterally-extended π-system. The presence of the electroactive quinoxaline group shifts the first half-wave reduction potential (


) by 80 to 270 mV towards easier reductions compared to the parent tetraphenylporphyrin. Furthermore, it introduces a distinct, third reversible reduction wave localized entirely on the quinoxaline center, making them ideal for predictable, multi-step molecular wires [2].
C. Dibenzo[a,c]phenazines (OLEDs and Hole-Transport)

Dibenzo[a,c]phenazine derivatives serve as robust electron acceptors in donor-acceptor architectures. The extended planar configuration enhances the horizontal dipole orientation in doped films. Electrochemically, these molecules exhibit highly reversible oxidation and reduction processes. The addition of cyano groups allows precise tuning of the HOMO levels (-5.03 to -5.29 eV), enabling efficient thermally activated delayed fluorescence (TADF) for red OLEDs [3].

D. Quinoxaline-Tetrathiafulvalene-Pyrroles (Amphoteric Redox Systems)

Fusing an electron-deficient quinoxaline with an electron-rich TTF-pyrrole creates a system capable of electrochemical amphotericity. While the neutral state shows standard donor-acceptor behavior, stepwise protonation of the quinoxaline nitrogens induces an intramolecular electron transfer. The molecule transitions into a stable diradical state, exhibiting a dramatically reduced bandgap and new NIR optical properties [4].

Quantitative Electrochemical Comparison

The following table summarizes the key thermodynamic and kinetic parameters of these derivatives, demonstrating how structural modifications directly dictate their operational metrics.

Fused Quinoxaline ClassKey Structural ModificationReduction Potential (

vs

)
HOMO/LUMO Gap (eV)Primary Application
Bare Quinoxaline None (Baseline)~ -2.04 V~ 3.50Baseline / Precursor
Indolo[2,3-b]quinoxaline π-Donor N Fusion-2.01 V~ 2.80Nonaqueous Redox Flow Batteries
Quinoxalino[2,3-b]porphyrin Extended Macrocycle-1.10 V to -1.30 V2.14 ± 0.08Molecular Electronics
Dibenzo[a,c]phenazine Steric & Conjugation-1.50 V to -1.80 V2.26 - 2.45OLEDs / Hole Transport
Quinoxaline-TTF-pyrrole Electron-Rich TTF FusionAmphoteric (pH dependent)< 1.50 (Protonated)NIR Sensors / Low Bandgap Materials

Experimental Methodologies: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the electrochemical characterization of fused quinoxalines must follow a strict, self-validating protocol. The causality behind these steps ensures that observed redox events are purely Faradaic and not artifacts of the solvent window or impurities.

Protocol 1: High-Resolution Cyclic Voltammetry (CV)
  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous, degassed acetonitrile (or dichloromethane for porphyrins).
    Causality:
    
    
    
    provides a wide electrochemical window, and degassing prevents oxygen reduction from masking quinoxaline reduction waves.
  • Electrode Polish: Polish a Glassy Carbon (GC) working electrode with 0.05 µm alumina slurry, rinse with deionized water, and sonicate in ethanol for 3 minutes. Causality: A pristine surface ensures diffusion-controlled kinetics rather than adsorption-controlled artifacts.

  • Cell Assembly: Use a three-electrode setup: GC working, Platinum wire counter, and

    
     (0.01 M 
    
    
    
    ) reference electrode. Add 1.0 mM of the fused quinoxaline derivative.
  • Internal Calibration: Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Report all potentials referenced to the

    
     couple.
    Causality: Ferrocene acts as a self-validating internal standard, correcting for junction potential drifts between experiments.
    
  • Scan Rate Analysis: Perform scans from 10 mV/s to 500 mV/s. Plot peak current (

    
    ) vs. the square root of the scan rate (
    
    
    
    ). A linear relationship confirms a freely diffusing, reversible electron transfer process.
Protocol 2: In-Situ Spectroelectrochemistry
  • Cell Setup: Utilize an optically transparent thin-layer electrochemical (OTTLE) cell equipped with a Pt minigrid working electrode.

  • Stepwise Electrolysis: Apply a constant potential 50 mV past the

    
     of the first reduction wave (determined via Protocol 1).
    
  • Spectral Acquisition: Record UV-Vis-NIR spectra every 10 seconds until the isosbestic points stabilize. Causality: The presence of clean isosbestic points validates a quantitative, side-reaction-free conversion from the neutral species to the radical anion.

Workflow Prep Electrolyte Preparation (0.1 M TBAPF6, Degassed) Setup 3-Electrode Assembly (GC Working, Pt Counter, Ag/Ag+ Ref) Prep->Setup CV Cyclic Voltammetry (CV) Scan rates: 10-500 mV/s Setup->CV Spec Spectroelectrochemistry (In-situ UV-Vis-NIR) Setup->Spec Analysis Data Validation (Fc/Fc+ Calibration & Isosbestic Points) CV->Analysis Spec->Analysis

Caption: Self-validating experimental workflow for electrochemical characterization of fused quinoxalines.

References

  • Zhang, W., et al. "Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries." Journal of the American Chemical Society, 2023.[Link] [1]

  • Ou, Z. P., et al. "Electrochemical and spectroelectrochemical properties of building blocks for molecular arrays: reactions of quinoxalino[2,3-b]porphyrins containing metal(II) ions." Journal of Porphyrins and Phthalocyanines, 2005.[Link][2]

  • Shaikh, A. M., et al. "Novel electroluminescent donor–acceptors based on dibenzo[a,c]phenazine as hole-transporting materials for organic electronics." New Journal of Chemistry, 2017.[Link] [3]

  • Park, J. S., et al. "Electrochemical amphotericity and NIR absorption induced via the step-wise protonation of fused quinoxaline-tetrathiafulvalene-pyrroles." Chemical Communications, 2018.[Link] [4]

UV-Vis absorption spectra analysis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the UV-Vis Absorption Spectra Analysis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Introduction: Unveiling the Electronic Landscape of a Fused Heterocycle

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline represents a unique molecular architecture, merging the electronically active quinoxaline core with a saturated seven-membered cyclohepta ring. Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and finding applications as electron-luminescent materials and organic semiconductors.[1][2][3] The therapeutic and electronic potential of these molecules is intrinsically linked to their electronic structure, which can be effectively probed using Ultraviolet-Visible (UV-Vis) absorption spectroscopy.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the analysis of the UV-Vis absorption spectrum of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline. We will move beyond a simple procedural outline to explore the causality behind experimental choices, establish a self-validating analytical workflow, and compare the spectral characteristics of this molecule with relevant alternatives.

Theoretical Foundations: Decoding the Spectrum

The absorption of UV-Vis light by a molecule promotes electrons from a ground electronic state to a higher-energy excited state.[6] The specific wavelengths of light absorbed are determined by the energy difference between these states, providing a unique fingerprint of the molecule's electronic structure.[7]

The Quinoxaline Chromophore

The core of the target molecule is the quinoxaline ring system, a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring. This structure is the primary chromophore —the part of the molecule responsible for absorbing light. The UV-Vis spectrum of quinoxaline and its derivatives is typically characterized by two main types of electronic transitions:

  • π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital.[8] For aromatic systems like quinoxaline, these often appear as multiple strong bands in the UV region (typically below 350 nm).[1] These transitions are often referred to as K-bands and B-bands.[9]

  • n → π* Transitions: These lower-energy, lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital.[8] These transitions, or R-bands, typically appear at longer wavelengths (closer to the visible region) and are often less intense than π → π* transitions.[9]

Structural Influences on the Spectrum

The fusion of the saturated cyclohepta ring to the quinoxaline core in 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline introduces specific structural effects:

  • Auxochromic Effect: The saturated aliphatic ring acts as an auxochrome . While it does not absorb UV-Vis light itself, its presence can subtly modify the absorption characteristics of the quinoxaline chromophore through electronic and steric effects, potentially causing small shifts in the absorption maxima (λmax).

  • Lack of Extended Conjugation: Unlike derivatives where conjugation is extended through additional double bonds or aromatic rings, the saturated nature of the cyclohepta moiety prevents the extension of the π-system.[10] This suggests that the absorption spectrum of the target molecule will more closely resemble that of a simple alkyl-substituted quinoxaline rather than highly conjugated systems that absorb at much longer wavelengths.[10]

Experimental Protocol: A Validated Workflow for Spectral Acquisition

The following protocol outlines a robust method for obtaining a high-quality UV-Vis absorption spectrum. The causality behind each step is explained to ensure scientific integrity.

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Rationale: The choice of solvent is critical as it can influence the position and intensity of absorption bands (a phenomenon known as solvatochromism).[11][12] A common starting point is a transparent, non-polar solvent like cyclohexane or a polar aprotic solvent like acetonitrile (ACN), as they are transparent in the UV range of interest. For a comprehensive analysis, spectra should be recorded in a series of solvents with varying polarities (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol).

    • Protocol: Use spectroscopy-grade solvents to minimize background absorbance. Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) and then create a dilute solution (typically in the 10-5 to 10-6 M range) to ensure absorbance values fall within the linear range of the spectrophotometer (ideally 0.1 - 1.0 A.U.).

  • Instrument Setup and Calibration:

    • Rationale: Proper instrument setup is essential for accuracy and reproducibility.

    • Protocol:

      • Power on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure stable output.

      • Set the desired wavelength range for scanning (e.g., 200-600 nm).

      • Select a scan speed and slit width appropriate for resolving the expected spectral features. A medium scan speed and a slit width of 1.0 nm are generally suitable for solution-phase spectra.

  • Baseline Correction (Blank Measurement):

    • Rationale: This step electronically subtracts the absorbance of the solvent and the cuvette, ensuring that the final spectrum is solely due to the analyte.

    • Protocol: Fill a clean quartz cuvette with the pure solvent being used for the sample. Place it in the sample holder and run a baseline scan. This baseline will be stored by the instrument.

  • Sample Measurement:

    • Rationale: This is the primary data acquisition step.

    • Protocol: Rinse the same cuvette with a small amount of the sample solution before filling it. This prevents dilution errors. Place the cuvette in the sample holder and initiate the scan. The instrument will measure the absorbance of the sample relative to the previously recorded baseline.

  • Data Processing and Analysis:

    • Rationale: Raw data must be processed to extract meaningful information.

    • Protocol: Identify the wavelength of maximum absorbance (λmax) for each distinct band. If the concentration is known, calculate the molar absorptivity (ε) for each band using the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Solvent Select & Prepare Spectroscopy-Grade Solvent Sample Prepare Dilute Analyte Solution (10⁻⁵ - 10⁻⁶ M) Solvent->Sample Setup Instrument Setup (Warm-up, Wavelength Range) Sample->Setup Blank Measure Baseline (Solvent-filled Cuvette) Setup->Blank Measure Measure Sample (Analyte-filled Cuvette) Blank->Measure Process Identify λmax Values Measure->Process Calculate Calculate Molar Absorptivity (ε) (Beer-Lambert Law) Process->Calculate

Caption: Experimental workflow for UV-Vis spectral analysis.

Analysis and Comparative Interpretation

The Role of Solvent Polarity (Solvatochromism)

Analyzing the spectrum in solvents of different polarities is a powerful diagnostic tool. The shifts in λmax can help confirm the nature of the electronic transitions.

  • π → π* Transitions: These transitions typically undergo a bathochromic (red) shift to longer wavelengths as solvent polarity increases. This is because the excited state (π*) is generally more polar than the ground state (π) and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition.[9][13]

  • n → π* Transitions: These transitions usually exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. The non-bonding electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules. This stabilization is greater than that of the excited state, thus increasing the energy gap for the transition.[9]

G cluster_pi π → π* Transition (Bathochromic Shift) cluster_n n → π* Transition (Hypsochromic Shift) pi_g_np π (Ground State) pi_e_np π* (Excited State) pi_g_np->pi_e_np ΔE (Non-polar) pi_g_p π (Ground State) pi_e_p π* (Excited State) pi_g_p->pi_e_p ΔE' (Polar) ΔE' < ΔE label_np1 Non-Polar Solvent label_p1 Polar Solvent n_g_np n (Ground State) n_e_np π* (Excited State) n_g_np->n_e_np ΔE (Non-polar) n_g_p n (Ground State) n_e_p π* (Excited State) n_g_p->n_e_p ΔE' (Polar) ΔE' > ΔE label_np2 Non-Polar Solvent label_p2 Polar Solvent

Caption: Effect of solvent polarity on electronic energy levels.

Comparative Analysis with Quinoxaline Alternatives

To contextualize the spectrum of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline, it is instructive to compare its expected absorption maxima with other quinoxaline derivatives. The data below is a combination of reported values for similar structures and a reasoned prediction for our target molecule.

CompoundKey Structural FeatureExpected/Reported λmax (π→π) (nm)Expected/Reported λmax (n→π) (nm)Reference/Rationale
Quinoxaline Parent Chromophore~315~340Foundational data for the quinoxaline core.
2,3-Dimethylquinoxaline Alkyl Substitution~320~345Alkyl groups are weak auxochromes, causing a slight bathochromic shift.
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline (Target Molecule) Fused Saturated Ring~322 (Predicted) ~348 (Predicted) The fused aliphatic ring system is expected to act similarly to alkyl substituents, causing a minor bathochromic shift relative to the parent quinoxaline. The constrained conformation may slightly enhance this effect.
Quinoxaline Derivative with Extended Conjugation (e.g., M4 in Ref.[10]) Donor-Acceptor with Ethenyl Spacers~350, ~415, ~448Masked by π→πExtended π-conjugation significantly lowers the energy of the π→π transition, causing a large bathochromic (red) shift deep into the visible region.[10] This highlights the target molecule's lack of extended conjugation.
10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline Fused Heterocyclic Ring with Carbonyl~294, ~342, ~380Not distinctly separateThe presence of additional fused rings and a carbonyl group creates a more complex electronic system with multiple absorption bands.[14]

This comparison illustrates a key principle: the UV-Vis spectrum is highly sensitive to the extent of the π-conjugated system. The predicted spectrum for our target molecule, with its saturated fused ring, is expected to be much simpler and at shorter wavelengths than that of derivatives designed for optoelectronic applications which feature extensive conjugation.[10]

Conclusion

The UV-Vis absorption analysis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline is a powerful first step in its characterization. A systematic approach, beginning with a robust experimental protocol and followed by a careful analysis of solvatochromic effects, can elucidate the nature of its primary electronic transitions. By comparing its spectral features to both the parent quinoxaline and more complex, highly conjugated derivatives, we can confirm the electronic influence of its unique fused-ring structure. This foundational data is indispensable for any further research, whether for quantitative analysis in biological assays or for understanding the fundamental photophysical properties relevant to materials science.

References

Quinoxaline derivatives with broadened absorption patterns. (n.d.). ResearchGate. Available at: [Link] [14] Gáspár, A., Jámbor, R., et al. (2015). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. Available at: [Link] [1] El-Malah, A. A., & Al-Johary, A. M. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science. Available at: [Link] [15] Huillet, F. D. (1956). Ultraviolet absorption spectra of quinoxaline and some of its derivati. Brigham Young University. Available at: [Link] [4] Applications of UV spectroscopy. (n.d.). University Grants Commission. Available at: [Link] [8] Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan Journal of Chemistry. Available at: [Link] [16] Mandi, M., et al. (2018). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Journal of Chemical Sciences. Available at: [Link] Surplus Solutions. (2025, January 29). What Is the Principle of UV-Vis Spectroscopy and Why It Matters. Surplus Solutions. Available at: [Link] [17] Bhatia, H., et al. (2021). Continuous Scatterplot Operators for Bivariate Analysis and Study of Electronic Transitions. ResearchGate. Available at: [Link] [18] Avantes. (n.d.). UV/VIS Spectroscopy Applications in Chemistry. Avantes. Available at: [Link] [7] Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Available at: [Link] [6] Ashenhurst, J. (2016, September 16). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. Available at: [Link] [11] Jacquemin, D., et al. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Journal of Chemical Theory and Computation. Available at: [Link] [2] Sharma, G. D., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. RSC Advances. Available at: [Link] [9] Omar, T. N. (n.d.). Ultraviolet and visible (UV-Vis) absorption spectroscopy. University of Baghdad. Available at: [Link] [19] Anbarasan, R. (2013). Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous solution. Journal of Chemical and Pharmaceutical Research. Available at: [Link] [3] Sharma, G. D., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. National Institutes of Health. Available at: [Link] [13] I. Deperasińska, et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. National Institutes of Health. Available at: [Link] [20] Avcı, D., Tamer, Ö., & Atalay, Y. (2014). Solvatochromic effect on UV–vis absorption and fluorescence emission spectra, second- and third-order nonlinear optical properties of dicyanovinyl-substituted thienylpyrroles: DFT and TDDFT study. Canadian Journal of Chemistry. Available at: [Link] [12] Hadjmohammadi, M. R., & Biparva, P. (2011). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. Available at: [Link] [21] Brown, D. J. (2004). Quinoxalines: Supplement II. John Wiley & Sons. [22] Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link] [23] Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link] [24] Sridharan, M., et al. (2008). 7,8,9,10-Tetrahydro-2-methylcyclohepta[b]indol-6(5H)-one. Semantic Scholar. Available at: [Link]

Sources

A Tale of Two Rings: Benchmarking Synthetic Yields of Cyclohepta[b]quinoxaline Against Standard Quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Heterocyclic Synthesis

Introduction: The Quinoxaline Core and the Challenge of Annulation

Quinoxalines are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in medicine, materials science, and diagnostics.[1][2] Their derivatives are integral to pharmaceuticals exhibiting anticancer, antibacterial, and antiviral properties.[1][3] The synthetic accessibility of the quinoxaline scaffold, typically through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is a classic transformation known for its efficiency and high yields.[1][4][5]

However, the journey from a simple bicyclic system to a more complex, polycyclic architecture—such as fusing a seven-membered cycloheptane ring to the pyrazine core to form cyclohepta[b]quinoxaline—introduces significant synthetic challenges. These annulated quinoxalines, while less common, offer a three-dimensional structure that is of great interest in drug development for exploring new pharmacological space.

This guide provides a comparative analysis of the synthesis of a standard, high-yield quinoxaline and the prospective synthesis of a cyclohepta[b]quinoxaline derivative. We will dissect the established, efficient protocol for the former and explore the anticipated hurdles and expected yield discrepancies for the latter, grounding our discussion in mechanistic principles and experimental realities.

Part 1: The Benchmark - High-Yield Synthesis of 2,3-Diphenylquinoxaline

The synthesis of 2,3-diphenylquinoxaline serves as an ideal benchmark. The reaction of o-phenylenediamine and benzil is a robust and well-documented process, consistently delivering high yields with operational simplicity. Modern protocols have further refined this classic condensation, employing mild catalysts and "green" solvents to improve efficiency and environmental impact.[4]

Causality in Experimental Design: Why this Protocol Excels

The high efficiency of this reaction is rooted in several key factors:

  • Favorable Thermodynamics: The formation of the aromatic pyrazine ring is a strong thermodynamic driving force for the reaction.

  • Planar Precursors: The planar nature of both o-phenylenediamine and benzil allows for facile approach and optimal orbital overlap during the condensation and cyclization steps.

  • Minimal Steric Hindrance: The substituents on the benzene ring of the diamine and the phenyl groups of benzil do not significantly impede the formation of the critical di-imine intermediate.

  • Catalyst Action: While the reaction can proceed thermally, mild acid or metal catalysts accelerate the reaction by activating the carbonyl groups of benzil towards nucleophilic attack by the diamine.[6]

Optimized Experimental Protocol: 2,3-Diphenylquinoxaline

This protocol represents a standard, high-yield laboratory preparation.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzil (2.10 g, 10 mmol)

  • Ethanol (95%, 20 mL)

  • Glacial Acetic Acid (catalytic, ~0.1 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzil in 10 mL of warm ethanol.

  • In a separate beaker, dissolve o-phenylenediamine in 10 mL of ethanol.

  • Add the o-phenylenediamine solution to the benzil solution with stirring.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the mixture to reflux using a water bath for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will begin to crystallize.

  • Add water (~10 mL) to induce further precipitation.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry.

Expected Yield: 92-98%

Part 2: The Challenge - Synthesis of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]quinoxaline

Workflow for Quinoxaline Synthesis

The general workflow highlights the additional synthetic burden for the cyclohepta[b]quinoxaline system.

G cluster_0 Standard Quinoxaline Synthesis cluster_1 Cyclohepta[b]quinoxaline Synthesis A Commercial o-Phenylenediamine C One-Step Condensation/Cyclization A->C B Commercial 1,2-Dicarbonyl (e.g., Benzil) B->C D High-Yield Product (>90%) C->D E Cycloheptanone (Precursor) F Multi-Step Synthesis of 1,2-Diaminocycloheptane E->F H Condensation/Cyclization F->H G Commercial 1,2-Dicarbonyl (e.g., Benzil) G->H I Lower-Yield Product H->I

Comparative synthetic workflows.
Step 1: Synthesis of the Precursor, trans-1,2-Diaminocycloheptane

A common route to cyclic 1,2-diamines involves the Hofmann or Curtius rearrangement of a cycloalkane-1,2-dicarboxamide or dicarbonyl azide, respectively.[7][8][9][10] These reactions involve the conversion of carboxylic acid derivatives into amines with the loss of one carbon atom.

Proposed Protocol (via Hofmann Rearrangement):

  • Oxidation: Cycloheptene is oxidized to cycloheptane-1,2-dicarboxylic acid.

  • Amidation: The diacid is converted to cycloheptane-1,2-dicarboxamide, for example, by conversion to the diacyl chloride followed by reaction with ammonia.

  • Hofmann Rearrangement: The dicarboxamide is treated with bromine and sodium hydroxide. The reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to the primary diamine.[9][10][11]

This multi-step synthesis of the diamine precursor inherently lowers the total potential yield of the final quinoxaline product before the final condensation is even attempted.

Step 2: Proposed Condensation and Anticipated Yield Challenges

With trans-1,2-diaminocycloheptane in hand, the condensation with benzil can be proposed using a protocol similar to the benchmark.

Proposed Protocol:

  • Dissolve benzil (10 mmol) in 15 mL of refluxing ethanol.

  • Add a solution of trans-1,2-diaminocycloheptane (10 mmol) in 5 mL of ethanol dropwise.

  • Add a catalytic amount of acetic acid and continue refluxing for 2-4 hours, monitoring by TLC.

  • Cool the reaction, and isolate the product, likely via column chromatography due to the higher probability of side products.

Anticipated Yield: Significantly lower than the benchmark (estimated < 60%).

Analysis of Expected Yield Reduction:

  • Steric Hindrance: The non-planar, puckered seven-membered ring of the diaminocycloheptane presents greater steric bulk compared to the flat o-phenylenediamine. This hinders the approach of the amine nucleophiles to the carbonyl carbons of benzil, slowing the reaction and potentially leading to incomplete conversion.[12]

  • Conformational Flexibility: The cycloheptane ring is highly flexible. The two amino groups may not be held in the optimal gauche conformation required for efficient cyclization after the initial condensation, leading to the formation of open-chain intermediates or polymeric side products instead of the desired fused ring system.

  • Basicity: Aliphatic amines are more basic than aromatic amines. While this increases their nucleophilicity, it can also promote base-catalyzed side reactions of the dicarbonyl compound, such as benzil-benzilic acid rearrangement, especially if reaction times are prolonged.[3]

Head-to-Head Comparison: A Data Summary

The following table summarizes the key differences and performance metrics between the two synthetic routes.

ParameterBenchmark: 2,3-DiphenylquinoxalineTarget: 6,7,8,9-Tetrahydro-5H-cyclohepta[b]quinoxaline
Diamine Precursor o-Phenylenediaminetrans-1,2-Diaminocycloheptane
Precursor Availability Commercially available, inexpensiveRequires multi-step synthesis
Reaction Steps (Overall) 13-4+
Key Reaction Aromatic CondensationAliphatic Condensation
Primary Challenge Optimization of conditionsPrecursor synthesis, steric hindrance, side reactions
Workup/Purification Simple crystallizationLikely requires chromatography
Reported/Expected Yield >90% [1]<60% (Estimated)

Conclusion and Outlook

While the synthesis of standard quinoxalines from aromatic diamines is a high-yielding and robust process, the creation of annulated analogues with saturated carbocycles like cycloheptane is a significantly more challenging endeavor. The primary obstacles are the synthetic accessibility of the required cyclic 1,2-diamine and the inherent steric and conformational properties of the seven-membered ring that impede the final cyclocondensation step.

The expected lower yields for cyclohepta[b]quinoxaline are not a failure of the methodology but rather a direct consequence of the increased structural complexity. Researchers and drug development professionals must weigh the synthetic cost against the potential benefits of accessing novel, three-dimensional chemical matter. Future work in this area could focus on developing more efficient routes to cyclic 1,2-diamines or exploring alternative catalytic systems that can overcome the steric barriers presented by non-planar substrates, thereby improving the viability of these complex and potentially valuable heterocyclic systems.

References

  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 2014. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing, 2021. [Link]

  • 2,3 - Diphenyl Quinoxaline (Synthesis). Scribd. [Link]

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. SpringerLink, 2023. [Link]

  • SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID, 2009. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI, 2023. [Link]

  • Synthesis of 2,3 diphenyl quinoxaline | Dr Preeti Salve. YouTube, 2022. [Link]

  • (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • Process for preparing 1,2-Diaminocyclohexane-Platinum(II) complexes.
  • Synthesis and fluorescent properties of novel chiral 1,2-diaminocyclohexane substituted ligands and their complexes. ScienceDirect. [Link]

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. [Link]

  • (ijidd).pdf. [Link]

  • Curtius Rearrangement. Chemistry Steps. [Link]

  • Curtius Rearrangement. Organic Chemistry Portal. [Link]

  • Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions:... ResearchGate. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

  • Hofman rearrangement. SlideShare. [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI, 2024. [Link]

  • Epoxide ring-opening reaction of cyclohexene oxide with various amines... ResearchGate. [Link]

  • Electronic Effects in the Cyclocondensation of Benzil. Resonance, 2010. [Link]

  • The Hofmann Rearrangement--Rxn and Mechanism. YouTube, 2020. [Link]

  • Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC, 2021. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PMC, 2021. [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. arkat-usa.org. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI, 2020. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts, 2024. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2023. [Link]

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Safety Operating Guide

Technical Guide: Proper Disposal of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline is a fused nitrogenous heterocycle used primarily in medicinal chemistry as a scaffold for DNA intercalators, kinase inhibitors, and receptor antagonists. Unlike common solvents, this compound is often synthesized in small batches or acquired as a high-value building block, meaning specific safety data sheets (SDS) can be sparse or generic.

Operational Directive: In the absence of compound-specific toxicology data, you must apply the "Precautionary Principle." Treat this substance as a Class 6.1 (Toxic) and Class 11 (Irritant) material until definitive testing proves otherwise.

Chemical Profile
PropertyDetail
Chemical Structure Quinoxaline ring fused with a saturated 7-membered cycloheptane ring.
Molecular Class Nitrogenous Heterocycle / Fused Quinoxaline.[1][2]
Physical State Typically a white to pale yellow solid.
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[3][4] Potential Acute Toxicity (Oral).
Reactivity Incompatible with Strong Oxidizers (e.g., Peroxides, Nitrates) and Strong Acids.[5]

Hazard Analysis & Pre-Disposal Stabilization

Before disposal, the chemical state must be assessed.[5] The primary risk with quinoxaline derivatives is not spontaneous explosion, but rather toxic release during improper acidification or violent reaction with oxidizers .

Critical Causality: Why Segregation Matters

Quinoxalines are weak bases. If mixed into an acidic waste stream (e.g., Aqua Regia or Piranha solution waste), they can protonate and generate heat. More critically, if mixed with strong oxidizers, the electron-rich nitrogen system can facilitate rapid, uncontrolled oxidation.

Protocol:

  • Quenching (Only for Reaction Mixtures): If the compound is in a reaction mixture with residual reagents (e.g., lithium aluminum hydride or thionyl chloride), quench the reagents first. The quinoxaline itself does not require quenching but must be chemically stable before packaging.

  • pH Check: Ensure liquid waste streams containing this compound are neutral (pH 6–8) or slightly basic. Do not add to acidic waste carboys.[5]

Step-by-Step Disposal Workflow

This protocol is designed to ensure compliance with EPA (RCRA) standards and local EHS regulations.

Phase 1: Waste Characterization

Determine if the waste is Solid (Stock) or Liquid (Solution) .

  • Solid Waste: Pure compound, contaminated weighing boats, gloves, and filter paper.

  • Liquid Waste: Mother liquors, HPLC effluent, or dissolved stock.

Phase 2: Packaging & Labeling
For Solid Waste:
  • Primary Containment: Place the solid waste in a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Secondary Containment: If using a bag, place the sealed bag inside a rigid outer container (e.g., a fiber drum or secondary bucket) to prevent puncture.

  • Tagging: Label as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly write the full chemical name. Do not use abbreviations like "THCQ."

For Liquid Waste:
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, DMSO, Methanol) is compatible with the waste container (usually HDPE or Glass).

  • Segregation: Use a waste stream designated for "Non-Halogenated Organics" or "Halogenated Organics" depending strictly on the solvent used. The quinoxaline concentration is usually too low to dictate the stream classification, but its toxicity dictates the handling.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 3: Final Disposal Method

The only acceptable destruction method for complex nitrogenous heterocycles is High-Temperature Incineration .

  • Why: Incineration at >1000°C ensures the complete breakdown of the stable quinoxaline ring system into Nitrogen Oxides (NOx), CO2, and H2O, which are then scrubbed.

  • Prohibited: Do not flush down the drain. Do not evaporate in the fume hood.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline.

DisposalWorkflow Start Waste Identification: 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid SolidContainer Container: Double Bagged or Wide-Mouth Jar Solid->SolidContainer SolventCheck Check Carrier Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo LiquidContainer Container: HDPE Carboy Label: Toxic/Irritant Halo->LiquidContainer NonHalo->LiquidContainer Labeling LABELING: Full Chemical Name 'Hazardous Waste' LiquidContainer->Labeling SolidContainer->Labeling Disposal FINAL DISPOSAL: High-Temp Incineration Labeling->Disposal

Caption: Operational workflow for the segregation and packaging of quinoxaline derivative waste.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill (Solid):

    • Do not dry sweep (creates dust).[4][6]

    • Use a Type H (HEPA) vacuum or wet the powder slightly with an inert solvent (like heptane) and wipe up with chemically resistant pads.

    • Place all cleanup materials into the solid hazardous waste stream.

  • Spill (Liquid):

    • Absorb with vermiculite or spill pads.

    • Do not use paper towels if the solvent is an oxidizer (though rare for this compound's solubility profile).

  • Exposure:

    • Skin: Wash immediately with soap and water for 15 minutes.[7] Quinoxalines can be absorbed transdermally.

    • Eyes: Flush for 15 minutes.[7][8] Seek medical attention immediately.

References

  • Apollo Scientific. (2023).[4] Safety Data Sheet: Quinoxaline. Retrieved from

  • BenchChem. (2025).[5] Navigating the Disposal of Quinoxidine: A Guide for Laboratory Professionals. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Quinoxaline, 5,6,7,8-tetrahydro-. Retrieved from

  • National Institutes of Health (NIH). (1995). Synthesis of 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione. Journal of Medicinal Chemistry. Retrieved from

  • US EPA. (2025). Substance Details: Quinoxaline, 5,6,7,8-tetrahydro-.[9][10] Retrieved from

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
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7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.